AZD7624
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-cyclopropyl-3-fluoro-4-methyl-5-[3-[[1-[2-[2-(methylamino)ethoxy]phenyl]cyclopropyl]amino]-2-oxopyrazin-1-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30FN5O3/c1-17-21(28)15-18(25(34)31-19-7-8-19)16-22(17)33-13-11-30-24(26(33)35)32-27(9-10-27)20-5-3-4-6-23(20)36-14-12-29-2/h3-6,11,13,15-16,19,29H,7-10,12,14H2,1-2H3,(H,30,32)(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKPHNTWNILINE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NC2CC2)N3C=CN=C(C3=O)NC4(CC4)C5=CC=CC=C5OCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30FN5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1095004-78-6 | |
| Record name | AZD-7624 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1095004786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-7624 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P4CR02JTD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
AZD7624: A Technical Deep Dive into its Mechanism of Action in Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD7624 is an investigational inhaled small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2][3] In the context of Chronic Obstructive Pulmonary Disease (COPD), a condition characterized by persistent airway inflammation, this compound has been evaluated for its potential to modulate the inflammatory cascade. This technical guide provides a comprehensive overview of the mechanism of action of this compound in COPD, detailing its molecular interactions, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Core Mechanism of Action: Inhibition of p38 MAPK Signaling
The central mechanism of action of this compound is the potent and selective inhibition of p38α (MAPK14) and p38β mitogen-activated protein kinases.[2][3] In COPD, various cellular stressors, including cigarette smoke and pathogens, activate the p38 MAPK pathway, leading to a downstream cascade of inflammatory responses.[1][4][5] This pathway plays a crucial role in the production of pro-inflammatory cytokines and the recruitment of inflammatory cells, such as neutrophils, to the airways.[5]
This compound, by inhibiting p38α/β, effectively dampens this inflammatory signaling.[5] Preclinical studies have demonstrated that activated p38α is upregulated in the lung macrophages and epithelial cells of patients with severe COPD.[3] this compound has been shown to decrease the lipopolysaccharide (LPS)-stimulated release of inflammatory mediators in human alveolar macrophages.[3]
Signaling Pathway Diagram
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and efficacy of this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Target/Assay | Species | IC50 / pIC50 | Reference |
| p38α (MAPK14) | Human | 0.1 nM | [2] |
| TNF-α release from PBMCs | Human | ~3.5 nM | [2] |
| LPS-induced TNF-α release from human alveolar macrophages | Human | pIC50: -9.2 ± 0.4 | [3] |
| LPS-induced IL-6 release from human alveolar macrophages | Human | pIC50: -8.8 ± 0.7 | [3] |
Table 2: Selectivity of this compound
| p38 Isoform | Selectivity vs. p38α | Reference |
| p38β | 15-fold | [3] |
| p38γ | >10,000-fold | [3] |
| p38δ | >10,000-fold | [3] |
Table 3: Clinical Efficacy in LPS Challenge Study (Healthy Volunteers)
| Biomarker | Compartment | Reduction from Baseline Increase | p-value | Reference |
| Neutrophils | Sputum | 56.6% | <0.001 | [3] |
| TNF-α | Sputum | 85.4% | <0.001 | [3] |
| IL-6 | Sputum | Significantly reduced | - | [3] |
| IL-8 | Sputum | Significantly reduced | - | [3] |
| MIP-1β | Sputum | Significantly reduced | - | [3] |
| Neutrophils | Blood | Significantly reduced | - | [3] |
| IL-6 | Blood | Significantly reduced | - | [3] |
| MIP-1β | Blood | Significantly reduced | - | [3] |
| CRP | Blood | Significantly reduced | - | [3] |
Despite these promising anti-inflammatory effects, a Phase IIa study in COPD patients with a history of frequent exacerbations did not show a statistically significant difference between this compound and placebo in reducing the number of moderate to severe exacerbations.[3]
Experimental Protocols
In Situ Proximity Ligation Assay (isPLA)
This assay was utilized to determine the expression and activation (phosphorylation) of p38 isoforms in lung tissue.
-
Objective: To identify the predominant activated p38 isoform in COPD lung tissue.
-
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded lung tissue sections from COPD patients and healthy controls were used. Antigen retrieval was performed.[6][7][8]
-
Primary Antibodies: Two primary antibodies raised in different species targeting the protein of interest (e.g., p38α) and a marker for phosphorylation were applied.
-
PLA Probes: Secondary antibodies conjugated with unique oligonucleotides (PLA probes) that bind to the primary antibodies were added.
-
Ligation: If the two primary antibodies are in close proximity (<40 nm), the oligonucleotides on the PLA probes are ligated to form a circular DNA template.
-
Amplification: The circular DNA is amplified via rolling-circle amplification.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a fluorescent spot that can be visualized and quantified using fluorescence microscopy.[6][7][8]
-
Lipopolysaccharide (LPS) Challenge in Healthy Volunteers
This study was designed as a proof-of-mechanism to evaluate the anti-inflammatory effects of this compound.
-
Objective: To assess the effect of a single inhaled dose of this compound on LPS-induced airway and systemic inflammation.
-
Methodology:
-
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.[3]
-
Participants: Healthy, non-smoking male and female volunteers.
-
Intervention: Inhalation of a single dose of this compound or placebo.
-
LPS Challenge: One hour after dosing, subjects inhaled a nebulized solution of LPS.[9][10][11]
-
Sputum Induction: Sputum was induced using nebulized hypertonic saline at baseline and 6 hours post-LPS challenge.[9][12][13] Sputum was processed for total and differential cell counts and measurement of inflammatory biomarkers.
-
Blood Sampling: Blood samples were collected at baseline and at various time points post-LPS challenge to measure systemic inflammatory markers.[9]
-
Experimental Workflow Diagram
Caption: Workflow for the LPS challenge study in healthy volunteers.
Conclusion
This compound is a potent and selective inhibitor of p38α/β MAPK that demonstrates significant anti-inflammatory activity in preclinical models and in a clinical LPS challenge study. It effectively reduces the production of key pro-inflammatory cytokines and the influx of neutrophils, both of which are implicated in the pathophysiology of COPD. However, despite its clear biological effects on inflammatory pathways, a clinical trial in COPD patients did not demonstrate a significant benefit in reducing exacerbations. This highlights the complexity of COPD and suggests that targeting the p38 MAPK pathway alone may not be sufficient to alter the clinical course of the disease in a broad patient population. Further research may be warranted to identify specific COPD phenotypes that could potentially benefit from this therapeutic approach.
References
- 1. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor this compound on COPD pulmonary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Proximal Ligation Assay (PLA) on Lung Tissue and Cultured Macrophages to Demonstrate Protein-protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhaled LPS challenges in smokers: a study of pulmonary and systemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. researchgate.net [researchgate.net]
- 12. Inflammation induced by inhaled lipopolysaccharide depends on particle size in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Low-dose endotoxin inhalation in healthy volunteers - a challenge model for early clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
AZD7624: A Technical Guide to p38 Alpha and Beta Isoform Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isoform selectivity of AZD7624, a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK). The document outlines the quantitative measures of its inhibitory activity against p38 isoforms, details the experimental methodologies used for such determinations, and presents visual representations of the relevant biological pathways and experimental workflows.
Executive Summary
This compound is a small molecule inhibitor targeting the p38 MAPK pathway, a critical signaling cascade involved in inflammatory responses. The p38 MAPK family comprises four isoforms: alpha (α), beta (β), gamma (γ), and delta (δ). This compound exhibits notable selectivity for the α and β isoforms, with significantly less activity against the γ and δ isoforms. Specifically, it demonstrates a 15-fold selectivity for p38α over p38β and over 10,000-fold selectivity against the γ and δ isoforms.[1] This selectivity profile is crucial for its therapeutic potential, as it allows for targeted inhibition of inflammatory processes while potentially minimizing off-target effects associated with broader p38 inhibition.
Quantitative Data: Isoform Selectivity and Cellular Potency
The inhibitory activity of this compound has been quantified against the different p38 isoforms, and its potency has been assessed in cellular assays by measuring the inhibition of downstream inflammatory mediators.
Table 1: this compound p38 Isoform Selectivity
| Isoform | Selectivity vs. p38α |
| p38α | 1x |
| p38β | 15x less than p38α[1] |
| p38γ | >10,000x less than p38α[1] |
| p38δ | >10,000x less than p38α[1] |
Table 2: this compound Inhibitory Potency in Cellular Assays
| Assay Description | Cell Type | Measurement | Value |
| Inhibition of human MAPK14 (p38α) | Recombinant Enzyme | IC50 | 0.1 nM[2] |
| Inhibition of TNFα release | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50 | ~3.5 nM[2] |
| Inhibition of LPS-induced TNFα release | Human Alveolar Macrophages | pIC50 | 9.2 ± 0.4[1] |
| Inhibition of LPS-induced IL-6 release | Human Alveolar Macrophages | pIC50 | 8.8 ± 0.7[1] |
| Unbound potency for inhibiting LPS-induced TNFα | Human Mononuclear Cells (in vitro) | pIC50u | 8.4[3] |
| Unbound potency for inhibiting LPS-induced TNFα | Whole Blood (in vitro) | pIC50u | 8.7 (full inhibition)[3] |
| Unbound potency for inhibiting LPS-induced TNFα | Alveolar Macrophages (in vitro) | pIC50u | 9.0 (partial inhibition)[3] |
| Unbound potency for inhibiting LPS-induced TNFα | Whole Blood (ex vivo) | pIC50u | 8.8[3] |
Experimental Protocols
The determination of p38 isoform selectivity for an inhibitor like this compound typically involves biochemical kinase assays. While the specific proprietary protocol for this compound is not publicly available, a representative methodology based on established kinase assay principles is detailed below.
Representative Biochemical Kinase Assay for p38 Isoform Selectivity
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for each of the four p38 MAPK isoforms (α, β, γ, δ).
Materials:
-
Recombinant human p38α, p38β, p38γ, and p38δ enzymes.
-
Kinase substrate, e.g., recombinant Activating Transcription Factor 2 (ATF2).
-
Adenosine triphosphate (ATP), potentially radiolabeled ([γ-32P]ATP) or in a system with luminescence-based detection of ADP.
-
This compound, serially diluted.
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).[4]
-
Microtiter plates.
-
Detection reagents (e.g., anti-phospho-ATF2 antibody for non-radioactive detection, or ADP-Glo™ reagent for luminescence).[4][5]
Procedure:
-
Enzyme and Substrate Preparation: Prepare solutions of each recombinant p38 isoform and the ATF2 substrate in the kinase assay buffer.
-
Inhibitor Preparation: Perform serial dilutions of this compound to create a range of concentrations for testing. A vehicle control (e.g., DMSO) is also prepared.
-
Kinase Reaction:
-
In the wells of a microtiter plate, combine the kinase assay buffer, the specific p38 isoform, and the ATF2 substrate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[4]
-
-
Reaction Termination and Detection:
-
Terminate the kinase reaction.
-
Detect the amount of phosphorylated substrate. This can be achieved through various methods:
-
Radiometric Assay: If using [γ-32P]ATP, the phosphorylated substrate is captured on a filter membrane, and the radioactivity is measured.
-
Luminescence Assay: The amount of ADP produced is measured using a reagent like ADP-Glo™, which converts ADP to ATP and generates a light signal via luciferase.[4]
-
Antibody-Based Assay: An antibody specific to the phosphorylated form of the substrate (e.g., phospho-ATF2) is used for detection, often in an ELISA-like format.[5]
-
-
-
Data Analysis:
-
The signal from each concentration of this compound is normalized to the positive (no inhibitor) and negative (no enzyme) controls.
-
The normalized data is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
-
Visualizations: Pathways and Workflows
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
Experimental Workflow for Determining Isoform Selectivity
Caption: Workflow for a biochemical assay to determine p38 isoform selectivity.
This compound Selectivity Logic Diagram
Caption: Logical representation of this compound's inhibitory selectivity for p38 isoforms.
References
- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
AZD7624: A Technical Guide to its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7624 is a potent and selective inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms. Its primary mechanism of action is the competitive inhibition of ATP binding to p38 MAPK, thereby blocking its kinase activity. This intervention disrupts downstream signaling cascades that are crucial for the production of pro-inflammatory mediators. This technical guide provides an in-depth overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's molecular pharmacology.
Introduction
Chronic obstructive pulmonary disease (COPD) and other inflammatory lung diseases are characterized by a persistent and abnormal inflammatory response in the airways. The p38 mitogen-activated protein kinase (MAPK) pathway is a key signaling cascade that plays a central role in regulating the expression of pro-inflammatory cytokines and chemokines.[1] In patients with severe COPD, the p38α isoform has been identified as being significantly activated in lung macrophages and epithelial cells.[2] this compound was developed as an inhaled p38 MAPK inhibitor with high selectivity for the α and β isoforms, aiming to locally suppress lung inflammation while minimizing systemic side effects.[2][3]
Mechanism of Action of this compound
This compound is a small molecule that acts as a potent and selective competitive inhibitor of p38α and p38β MAPK.[2] It exerts its inhibitory effect by binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates.[4] This targeted inhibition effectively dampens the inflammatory signaling cascade initiated by various stimuli, such as lipopolysaccharide (LPS).[2]
Core Downstream Signaling Pathway: p38 MAPK to Pro-inflammatory Cytokines
The primary and most well-characterized downstream effect of this compound is the suppression of pro-inflammatory cytokine and chemokine production. This is achieved through the inhibition of the p38 MAPK signaling pathway, which can be summarized in the following steps:
-
Stimulus and Upstream Activation: Inflammatory stimuli, such as LPS (a component of Gram-negative bacteria), activate Toll-like receptor 4 (TLR4). This initiates a signaling cascade that leads to the activation of MAPK kinase kinases (MAP3Ks), which in turn phosphorylate and activate MAPK kinases (MKKs), specifically MKK3 and MKK6.[5]
-
p38 MAPK Activation: MKK3 and MKK6 then phosphorylate and activate p38 MAPK.[5]
-
MK2 Activation: Activated p38 MAPK phosphorylates and activates its downstream substrate, MAPK-activated protein kinase 2 (MK2).[5][6]
-
mRNA Stabilization and Translation: Activated MK2 plays a crucial role in stabilizing the messenger RNA (mRNA) of various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8), by phosphorylating and inactivating mRNA-destabilizing proteins like tristetraprolin (TTP). This leads to increased translation and subsequent secretion of these cytokines.[5][6]
This compound, by inhibiting p38 MAPK, prevents the activation of MK2 and thereby reduces the stability and translation of these pro-inflammatory cytokine mRNAs, leading to a potent anti-inflammatory effect.
Crosstalk with the NF-κB Pathway
The p38 MAPK and NF-κB signaling pathways are intricately linked and can influence each other's activity. While direct studies on the effect of this compound on the NF-κB pathway are limited, the known crosstalk suggests a potential indirect inhibitory effect. The NF-κB pathway is a key regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes.
The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent translocation of NF-κB dimers (typically p50/p65) to the nucleus to initiate gene transcription. Some studies suggest that p38 MAPK can phosphorylate and activate components upstream of IKK, or even IKK itself, thereby promoting NF-κB activation. By inhibiting p38 MAPK, this compound could potentially reduce this positive regulation of the NF-κB pathway, contributing to its overall anti-inflammatory profile.
Quantitative Data Summary
The following tables summarize the key quantitative data on the efficacy of this compound from preclinical and clinical studies.
Table 1: Preclinical Inhibitory Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 for human MAPK14 (p38α) | 0.1 nM | Recombinant enzyme | [3] |
| IC50 for TNF-α release | ~3.5 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [3] |
| pIC50 for LPS-induced TNF-α release | 9.2 ± 0.4 | Human alveolar macrophages | [2] |
| pIC50 for LPS-induced IL-6 release | 8.8 ± 0.7 | Human alveolar macrophages | [2] |
| Selectivity for p38α vs p38β | 15-fold | Recombinant enzymes | [2] |
| Selectivity for p38α vs p38γ and p38δ | >10,000-fold | Recombinant enzymes | [2] |
Table 2: Clinical Efficacy of this compound in a Healthy Volunteer LPS Challenge Study
| Biomarker | Reduction from Baseline Increase | Sample Type | p-value | Reference |
| Sputum Neutrophils | 56.6% | Sputum | <0.001 | [2] |
| Sputum TNF-α | 85.4% | Sputum | <0.001 | [2] |
| Sputum IL-6 | 76.5% | Sputum | Not reported | [7] |
| Sputum MIP-1β | 69.5% | Sputum | Not reported | [7] |
| Blood Neutrophils | 43.5% | Blood | Not reported | [7] |
| Blood IL-6 | 70% | Blood | Not reported | [7] |
| Blood MIP-1β | Complete inhibition | Blood | Not reported | [7] |
| Blood C-reactive protein (CRP) | 93% | Blood | Not reported | [7] |
Experimental Protocols
In Situ Proximity Ligation Assay (isPLA) for Phosphorylated p38α in Lung Tissue
This protocol is a representative procedure based on the methodology used to identify p38α as the key activated isoform in COPD lung tissue.[2]
Objective: To visualize and quantify the phosphorylation of p38α in situ in lung tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections (5 µm)
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and Mouse anti-p38α
-
Duolink® In Situ PLA Probes (anti-Rabbit MINUS and anti-Mouse PLUS)
-
Duolink® In Situ Detection Reagents
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Wash buffers (e.g., TBS, TBST)
-
Blocking solution (e.g., 3% BSA in TBS)
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer to unmask the epitopes.
-
Blocking: Block non-specific antibody binding by incubating the sections in blocking solution.
-
Primary Antibody Incubation: Incubate the sections with a mixture of the rabbit anti-phospho-p38 and mouse anti-p38α primary antibodies overnight at 4°C.
-
PLA Probe Incubation: Wash the sections and incubate with the PLA probes (anti-Rabbit MINUS and anti-Mouse PLUS).
-
Ligation: Add the ligation solution containing ligase to join the two PLA probes that are in close proximity.
-
Amplification: Add the amplification solution containing a polymerase to generate a concatemeric product.
-
Detection: Add the detection solution containing fluorescently labeled oligonucleotides that hybridize to the amplified product.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with a mounting medium.
-
Imaging and Analysis: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Quantify the number of spots per cell or per area to determine the level of p38α phosphorylation.
Inhaled LPS Challenge in Healthy Volunteers
This protocol is a representative procedure based on the clinical studies conducted with this compound.[2][7]
Objective: To assess the anti-inflammatory effects of this compound on LPS-induced airway and systemic inflammation.
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Participants: Healthy, non-smoking volunteers.
Procedure:
-
Screening and Baseline: Screen participants for eligibility and obtain baseline measurements, including blood samples and induced sputum.
-
Dosing: Administer a single inhaled dose of this compound or placebo.
-
LPS Challenge: After a specified time post-dosing (e.g., 30 minutes), participants undergo an inhaled LPS challenge.
-
Sputum Induction: At a set time post-LPS challenge (e.g., 6 hours), induce sputum using nebulized hypertonic saline.
-
Blood Sampling: Collect blood samples at multiple time points post-LPS challenge (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Washout Period: A sufficient washout period is required before the crossover to the alternate treatment.
-
Sputum Processing and Analysis:
-
Select the plugs from the sputum sample.
-
Treat with dithiothreitol (DTT) to disperse the cells.
-
Perform a total cell count and prepare cytospins.
-
Stain the cytospins (e.g., with Giemsa) for differential cell counts (neutrophils, macrophages, etc.).
-
Centrifuge the remaining sample to collect the supernatant for biomarker analysis (e.g., TNF-α, IL-6, IL-8, MIP-1β) using methods like ELISA or multiplex assays.
-
-
Blood Analysis:
-
Perform complete blood counts with differentials.
-
Separate plasma or serum for biomarker analysis (e.g., CRP, cytokines).
-
Conclusion
This compound is a selective inhibitor of p38α/β MAPK that demonstrates potent anti-inflammatory effects by suppressing the production of key pro-inflammatory cytokines and chemokines. Its mechanism of action is well-defined, and its efficacy has been quantified in both preclinical and clinical settings. This technical guide provides a comprehensive overview of the downstream signaling pathways of this compound, offering valuable insights for researchers and professionals in the field of respiratory drug development. The detailed experimental protocols serve as a practical resource for designing and interpreting studies aimed at further elucidating the therapeutic potential of p38 MAPK inhibition.
References
- 1. Sputum Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound [openinnovation.astrazeneca.com]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. In Situ Proximity Ligation Assay (In Situ PLA) to Assess PTP-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhaled LPS challenges in smokers: a study of pulmonary and systemic effects - PMC [pmc.ncbi.nlm.nih.gov]
The Role of p3t8 Mitogen-Activated Protein Kinase (MAPK) in Inflammatory Diseases: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory stimuli and environmental stress. Its central role in the production of pro-inflammatory cytokines has positioned it as a key therapeutic target for a multitude of inflammatory diseases. This technical guide provides an in-depth overview of the p38 MAPK pathway, its implication in various inflammatory conditions, and the methodologies used to investigate its function. Detailed experimental protocols, quantitative data on therapeutic inhibitors, and visual representations of signaling cascades and workflows are presented to equip researchers and drug development professionals with the essential knowledge to navigate this complex and promising area of study.
Introduction to the p38 MAPK Signaling Pathway
The p38 MAPKs are a family of serine/threonine kinases that are activated by a wide range of extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), as well as environmental stresses such as osmotic shock and ultraviolet irradiation.[1][2] There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[3] p38α is the most extensively studied and is considered the primary isoform involved in the inflammatory response.[4][5]
Activation of the p38 MAPK pathway occurs through a three-tiered kinase cascade.[3] This cascade begins with the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1, in response to upstream signals.[3] The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6 for the p38 pathway.[3][6] Finally, MKK3 and MKK6 dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[2]
Once activated, p38 MAPK phosphorylates a variety of downstream substrates, including other protein kinases and transcription factors.[6] Key downstream targets include MAPK-activated protein kinase 2 (MAPKAPK-2 or MK2), which plays a crucial role in regulating the stability and translation of mRNAs encoding inflammatory cytokines like TNF-α.[7][8] p38 MAPK also activates several transcription factors, such as activating transcription factor 2 (ATF2), myocyte enhancer factor 2 (MEF2), and STAT1, which in turn regulate the expression of numerous inflammatory genes.[6][9]
p38 MAPK Signaling Pathway Diagram
Caption: Canonical p38 MAPK signaling cascade.
Role of p38 MAPK in Key Inflammatory Diseases
The dysregulation of the p38 MAPK pathway is a hallmark of numerous chronic inflammatory diseases. Its central role in mediating the production of key inflammatory cytokines makes it a compelling target for therapeutic intervention.
Rheumatoid Arthritis (RA)
In rheumatoid arthritis, a chronic autoimmune disease characterized by inflammation of the synovial joints, p38 MAPK is highly activated in the synovium.[10] This activation contributes to the production of pro-inflammatory cytokines such as TNF-α and IL-1β, which drive joint inflammation and destruction.[10] Furthermore, p38 MAPK is involved in the expression of matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation.[8] Despite promising preclinical data, clinical trials of p38 MAPK inhibitors in RA have shown only modest efficacy, suggesting a more complex role for this pathway in the disease.[7][11]
Inflammatory Bowel Disease (IBD)
Inflammatory bowel disease, encompassing Crohn's disease and ulcerative colitis, is characterized by chronic inflammation of the gastrointestinal tract. The p38 MAPK pathway is activated in the intestinal mucosa of IBD patients and plays a significant role in the overproduction of inflammatory mediators.[5] However, clinical trials of p38 MAPK inhibitors in IBD have yielded disappointing results, with some studies suggesting a potential dual role for p38 MAPK in intestinal inflammation.[12][13]
Psoriasis
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[14] The p38 MAPK pathway is hyperactivated in psoriatic lesions and is involved in the production of inflammatory cytokines and chemokines that contribute to the disease pathology.[14] Targeting p38 MAPK has been explored as a potential therapeutic strategy for psoriasis.
Chronic Obstructive Pulmonary Disease (COPD)
In COPD, a progressive lung disease characterized by chronic inflammation, p38 MAPK is activated in various lung cells, including macrophages and epithelial cells.[1] This activation is driven by stimuli such as cigarette smoke and contributes to the production of inflammatory mediators that perpetuate the disease.[15][16] Several p38 MAPK inhibitors have been investigated in clinical trials for COPD, with some showing modest improvements in lung function and reductions in inflammatory markers.[1][15][17]
Therapeutic Inhibition of p38 MAPK
The central role of p38 MAPK in inflammation has led to the development of numerous small molecule inhibitors. These inhibitors typically target the ATP-binding pocket of p38α, thereby preventing its kinase activity. While many inhibitors have shown promise in preclinical models, their clinical development has been challenging due to issues with efficacy and toxicity.[4][15]
Table 1: Preclinical Efficacy of Selected p38 MAPK Inhibitors
| Inhibitor | Disease Model | Key Findings | IC50 | Reference |
| SB203580 | Murine Collagen-Induced Arthritis | Significant inhibition of paw inflammation and serum amyloid protein levels. | 15-25 mg/kg (in vivo) | [18] |
| SCIO-469 | Human Whole Blood (LPS-stimulated) | Moderate inhibition of TNF-α production. | 300 nM | |
| VX-745 | Not Specified | Potent inhibitor of p38α. | Not Specified | [10] |
| BIRB-796 | Not Specified | Potent inhibitor of all p38 MAPK isoforms. | Not Specified | |
| LY2228820 | In vitro kinase assay | Potent inhibition of p38α and p38β isoforms. | 5.3 nM (p38α), 3.2 nM (p38β) | [19] |
| RWJ67657 | Human PBMCs (LPS-stimulated) | Inhibition of TNF-α and IL-1β production. | 3 nM (TNF-α), 11 nM (IL-1β) | [19] |
| Acumapimod | In vitro kinase assay | Inhibition of p38α. | < 1 µM | [19] |
Table 2: Summary of Clinical Trial Outcomes for p38 MAPK Inhibitors
| Inhibitor | Disease | Phase | Key Outcomes | Reference |
| VX-702 | Rheumatoid Arthritis | II | Numerically superior ACR20 response rates compared to placebo, but not statistically significant. Transient reduction in inflammatory biomarkers. | [7] |
| BIRB 796 | Crohn's Disease | II | No clinical efficacy observed compared to placebo. Transient, dose-dependent decrease in C-reactive protein. | [12] |
| Dilmapimod (SB-681323) | COPD | I | Decreased blood concentrations of TNF-α. Non-significant reduction in sputum neutrophils and improvement in FVC. | [17] |
| PH-797804 | COPD | II | Significant improvement in trough FEV1 and transition dyspnea index. Reduction in C-reactive protein levels. | [20] |
| Losmapimod | COPD | Not Specified | Not specified in provided abstracts. | [15] |
| Acumapimod (BCT197) | COPD | II | Significant improvement in FEV1 compared to placebo. Reduced number of hospitalizations due to exacerbations. | [17] |
Key Experimental Protocols
Investigating the role of p38 MAPK in inflammatory processes requires robust and reproducible experimental methodologies. This section provides detailed protocols for common assays used to assess p38 MAPK activation and function.
Western Blot Analysis of p38 MAPK Phosphorylation
Western blotting is a fundamental technique to detect the activation of p38 MAPK by measuring its phosphorylation at Thr180/Tyr182.
Caption: A typical workflow for Western blot analysis.
-
Cell Culture and Treatment:
-
Stimulation:
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in ice-cold lysis buffer (e.g., 1% Triton X-100 lysis buffer) containing protease and phosphatase inhibitors.[2]
-
Centrifuge the lysates at high speed (e.g., 20,500 x g) for 10-15 minutes at 4°C to pellet cell debris.[2]
-
Determine the protein concentration of the supernatant using a suitable method (e.g., Bradford assay).[2]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[2]
-
Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (Thr180/Tyr182) overnight at 4°C.[2][25]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
In Vitro p38 MAPK Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK by quantifying the phosphorylation of a specific substrate.
Caption: General workflow for an in vitro kinase assay.
-
Reagent Preparation:
-
Recombinant active p38α MAPK.
-
Recombinant ATF2 protein (substrate).
-
Kinase assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 50 µM ATP).
-
Test inhibitors dissolved in DMSO.
-
-
Kinase Reaction:
-
In a 96-well plate, add the test inhibitor at various concentrations. Include a vehicle control (DMSO).
-
Add the recombinant active p38α MAPK to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATF2 substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).[23]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples and perform SDS-PAGE and Western blotting as described in Protocol 4.1.
-
Use a primary antibody specific for phosphorylated ATF2 (pThr71) to detect the kinase activity.[26]
-
-
Data Analysis:
-
Quantify the band intensities of phosphorylated ATF2.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
The p38 MAPK signaling pathway remains a pivotal area of research in the field of inflammation. Its well-established role in the production of pro-inflammatory cytokines has made it a logical target for therapeutic intervention in a wide range of inflammatory diseases. However, the clinical translation of p38 MAPK inhibitors has been met with challenges, highlighting the complexity of this signaling network and its diverse physiological functions.
Future research should focus on several key areas:
-
Isoform-specific roles: A deeper understanding of the distinct functions of the different p38 MAPK isoforms (α, β, γ, and δ) may lead to the development of more selective and effective inhibitors with improved safety profiles.
-
Downstream targets: Further elucidation of the specific downstream substrates of p38 MAPK in different cell types and disease contexts will provide a more nuanced understanding of its biological roles.
-
Combination therapies: Exploring the use of p38 MAPK inhibitors in combination with other anti-inflammatory agents may offer a synergistic approach to treating complex inflammatory diseases.
-
Biomarker development: The identification of reliable biomarkers to predict patient response to p38 MAPK inhibitors will be crucial for the successful implementation of these therapies in the clinic.
By addressing these key questions, the scientific community can continue to unravel the complexities of the p38 MAPK pathway and unlock its full potential as a therapeutic target for the treatment of inflammatory diseases.
References
- 1. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 2. Immunoblotting for p38 MAPK and phospho-p38 MAPK [bio-protocol.org]
- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Down-regulation of p38 mitogen-activated protein kinase activation and proinflammatory cytokine production by mitogen-activated protein kinase inhibitors in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Efficacy, pharmacodynamics, and safety of VX-702, a novel p38 MAPK inhibitor, in rheumatoid arthritis: results of two randomized, double-blind, placebo-controlled clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A meta-analysis of the role of p38 mitogen-activated protein kinase inhibitors in patients with active rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral p38 mitogen-activated protein kinase inhibition with BIRB 796 for active Crohn's disease: a randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Uncoupling the p38 MAPK kinase in IBD: a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Role of p38 MAPK in the Aetiopathogenesis of Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gene expression changes caused by the p38 MAPK inhibitor dilmapimod in COPD patients: analysis of blood and sputum samples from a randomized, placebo-controlled clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
AZD7624: A Technical Guide to p38 MAPK-Mediated TNF-alpha Suppression
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and therapeutic potential of AZD7624, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), with a primary focus on its ability to suppress Tumor Necrosis Factor-alpha (TNF-alpha) production. This document provides a comprehensive overview of the preclinical and clinical data, detailed experimental methodologies, and the underlying signaling pathways involved in the action of this compound.
Core Mechanism of Action: Targeting the p38 MAPK Pathway
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway.[1] This pathway is a critical regulator of the synthesis of pro-inflammatory cytokines, including TNF-alpha, in response to cellular stress and inflammatory stimuli such as lipopolysaccharide (LPS).[2][3] By selectively targeting the α and β isoforms of p38 MAPK, this compound effectively downregulates the production of these key inflammatory mediators.[4][5]
The canonical p38 MAPK signaling cascade is initiated by various extracellular stimuli, leading to the activation of upstream kinases which, in turn, phosphorylate and activate p38 MAPK. Activated p38 MAPK then phosphorylates downstream transcription factors and other proteins, ultimately resulting in the transcription and translation of pro-inflammatory genes like TNF-alpha.
Below is a diagram illustrating the p38 MAPK signaling pathway and the point of intervention for this compound.
Quantitative Data on TNF-alpha Suppression
The efficacy of this compound in suppressing TNF-alpha has been quantified across a range of in vitro, ex vivo, and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Parameter | System | Value | Reference |
| IC50 | Human MAPK14 (p38α) | 0.1 nM | [4] |
| IC50 | TNF-α release from human PBMCs | ~3.5 nM | [4] |
| pIC50 | LPS-induced TNF-α in human alveolar macrophages | 9.2 ± 0.4 | [2][5] |
| pIC50 | LPS-induced IL-6 in human alveolar macrophages | 8.8 ± 0.7 | [2][5] |
| pIC50u | LPS-induced TNF-α in human mononuclear cells | 8.4 | [6] |
| pIC50u | LPS-induced TNF-α in human whole blood (full inhibition) | 8.7 | [6] |
| pIC50u | LPS-induced TNF-α in human alveolar macrophages (partial inhibition) | 9.0 | [6] |
pIC50 is the negative logarithm of the half maximal inhibitory concentration. pIC50u is the unbound potency.
Table 2: Efficacy of Inhaled this compound in a Human LPS Challenge Model
| Biomarker | Matrix | % Reduction vs. Placebo | p-value | Reference |
| TNF-α | Sputum | 85.4% | <0.001 | [2][5] |
| Neutrophils | Sputum | 56.6% | <0.001 | [2][5] |
| IL-6 | Sputum | 76.5% | - | [7][8] |
| IL-8 | Sputum | Significant Reduction | - | [2] |
| MIP-1β | Sputum | 69.5% | - | [8] |
| Neutrophils | Blood | 43.5% | - | [7][8] |
| IL-6 | Blood | 70% | - | [7][8] |
| MIP-1β | Blood | Complete Inhibition | - | [7][8] |
| C-Reactive Protein (CRP) | Blood | 93% | - | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate PBMCs from whole blood for use in in vitro stimulation assays.
Methodology:
-
Dilute whole blood collected in heparinized tubes with an equal volume of sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and carefully collect the buffy coat layer containing PBMCs.[5]
-
Wash the collected PBMCs with PBS and centrifuge at 100-250 x g for 10 minutes. Repeat the wash step.
-
Resuspend the final PBMC pellet in complete cell culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum and antibiotics).
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
Ex Vivo Whole Blood Stimulation Assay
Objective: To assess the effect of this compound on LPS-induced cytokine production in a whole blood context.
Methodology:
-
Collect venous blood from subjects into tubes containing an anticoagulant (e.g., heparin).[9]
-
Within 2 hours of collection, aliquot the whole blood into 96-well plates.
-
Pre-incubate the blood with various concentrations of this compound or vehicle control for a specified period (e.g., 30-60 minutes) at 37°C.
-
Stimulate the blood with an optimal concentration of LPS (e.g., 10-100 ng/mL) and incubate for a defined period (e.g., 4-24 hours) at 37°C in a 5% CO2 incubator.[1][10]
-
Following incubation, centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant for cytokine analysis.[11]
TNF-alpha Quantification by ELISA
Objective: To measure the concentration of TNF-alpha in plasma or cell culture supernatants.
Methodology:
-
Coat a 96-well microplate with a capture antibody specific for human TNF-alpha and incubate overnight.[12][13]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours.
-
Wash the plate.
-
Add standards of known TNF-alpha concentrations and the unknown samples (plasma or supernatant) to the wells and incubate for 2 hours.[14]
-
Wash the plate.
-
Add a detection antibody (biotinylated anti-TNF-alpha) and incubate for 1-2 hours.
-
Wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes.
-
Wash the plate.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.[9]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the TNF-alpha concentration in the samples by interpolating from the standard curve.
Sputum Induction and Processing
Objective: To obtain and process induced sputum for the analysis of inflammatory cells and mediators.
Methodology:
-
Administer a short-acting beta2-agonist (e.g., salbutamol) to the subject to prevent bronchoconstriction.[15]
-
The subject inhales nebulized hypertonic saline (e.g., 3%, 4.5%, or 5%) for a set period (e.g., 5-7 minutes).[16][17]
-
After each inhalation period, the subject is encouraged to cough and expectorate sputum into a sterile container.
-
The induction process is repeated for a defined total time (e.g., 20-30 minutes) or until an adequate sample is obtained.
-
The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus.[18]
-
The sample is then filtered to remove debris and centrifuged to separate the cells from the supernatant.
-
The cell pellet is resuspended and used for differential cell counts (e.g., neutrophils, eosinophils) and other cellular assays.
-
The supernatant is stored for the measurement of cytokines and other soluble markers.
Conclusion
This compound is a potent inhibitor of p38 MAPK that demonstrates significant suppression of TNF-alpha and other pro-inflammatory cytokines. The data from in vitro, ex vivo, and in vivo studies provide a strong rationale for its potential as a therapeutic agent in inflammatory diseases where the p38 MAPK pathway plays a pathogenic role. The experimental protocols detailed in this guide provide a framework for the continued investigation and evaluation of this compound and other p38 MAPK inhibitors. While clinical trials in COPD did not show a benefit in reducing exacerbations, the potent anti-inflammatory effects of this compound warrant further investigation in other inflammatory conditions.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Isolation of Human PBMCs [bio-protocol.org]
- 6. Peripheral Blood Mononuclear Cells: Isolation, Freezing, Thawing, and Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reprocell.com [reprocell.com]
- 8. Isolation of PBMCs From Whole Blood [protocols.io]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hooke - Contract Research - Ex vivo whole-blood LPS stimulation [hookelabs.com]
- 12. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. content.abcam.com [content.abcam.com]
- 15. Methodology for Sputum Induction and Laboratory Processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iqvia.com [iqvia.com]
- 17. mdpi.com [mdpi.com]
- 18. Methodology for Sputum Induction and Laboratory Processing - PMC [pmc.ncbi.nlm.nih.gov]
AZD7624: A Technical Overview of IL-6 Regulation via p38 MAPK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism and effects of AZD7624 on the regulation of Interleukin-6 (IL-6). This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms, which play a crucial role in the inflammatory cascade leading to the production of pro-inflammatory cytokines, including IL-6. This document summarizes key preclinical and clinical findings, details experimental methodologies, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: p38 MAPK Inhibition
This compound exerts its anti-inflammatory effects by targeting the p38 MAPK signaling pathway. This pathway is a critical regulator of cellular responses to stress and inflammatory stimuli. Upon activation by upstream kinases, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases, leading to the increased expression and stability of pro-inflammatory cytokine mRNAs, such as IL-6. By inhibiting p38α and p38β, this compound effectively dampens this inflammatory signaling cascade, resulting in a significant reduction of IL-6 production in various cell types and biological matrices.
Quantitative Analysis of IL-6 Regulation by this compound
The efficacy of this compound in modulating IL-6 levels has been demonstrated in both in vitro and in vivo settings. The following tables summarize the key quantitative data from preclinical and clinical studies.
Table 1: In Vitro Inhibition of IL-6 by this compound
| Cell Type | Stimulant | This compound Concentration | % Inhibition of IL-6 | Source |
| Human Alveolar Macrophages | Lipopolysaccharide (LPS) | Not specified | Concentration-dependent inhibition | [1] |
| Bronchial Epithelial Cells (COPD IFE) | Polyinosinic:polycytidylic acid (poly I:C) | 10 nM | Significantly higher than budesonide | [2] |
| Bronchial Epithelial Cells (COPD FE) | Polyinosinic:polycytidylic acid (poly I:C) | 10-1,000 nM | Significantly higher than budesonide | [2] |
COPD IFE: Chronic Obstructive Pulmonary Disease Infrequent Exacerbators; COPD FE: Chronic Obstructive Pulmonary Disease Frequent Exacerbators
Table 2: In Vivo Reduction of IL-6 by this compound in a Human LPS Challenge Study
| Biological Matrix | This compound Dose (inhaled) | % Attenuation of IL-6 Increase | Source |
| Sputum | 1200 mcg | 76.5% | [3] |
| Blood (12hr post-dose) | 1200 mcg | 70% | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Signaling Pathway
Caption: IL-6 Regulation by this compound via p38 MAPK Inhibition.
Experimental Workflows
Caption: Human LPS Challenge Experimental Workflow.
Caption: In Vitro Experimental Workflow for IL-6 Analysis.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
In Vitro Studies: Inhibition of IL-6 in Human Primary Cells
1. Isolation and Culture of Human Alveolar Macrophages (AMs)
-
Source: Bronchoalveolar lavage (BAL) fluid from healthy, non-smoking volunteers.[4]
-
Isolation: BAL fluid is centrifuged to pellet the cells. The cell pellet is washed with a suitable buffer (e.g., PBS with 2% FBS and 2 mM EDTA).[4][5]
-
Culture: AMs are resuspended in complete culture medium (e.g., RPMI 1640 supplemented with 10% FBS, L-glutamine, and antibiotics) and plated in tissue culture flasks or plates. Non-adherent cells are removed by a medium change after an initial incubation period (e.g., 2 hours).[6][7]
2. Isolation and Culture of Peripheral Blood Mononuclear Cells (PBMCs)
-
Source: Whole blood from healthy donors.
-
Isolation: PBMCs are isolated using Ficoll-Paque density gradient centrifugation.[1][5]
-
Culture: Isolated PBMCs are washed and resuspended in complete culture medium (e.g., RPMI 1640 with 10% FBS) at a specific density (e.g., 1 x 10^6 cells/mL).[8]
3. Culture of Human Bronchial Epithelial Cells (BECs)
-
Source: Primary BECs are obtained from bronchoscopy of healthy or COPD subjects.
-
Culture: BECs are cultured on collagen-coated plates in a specialized growth medium (e.g., Bronchial Epithelial Growth Medium, BEGM).[9]
4. Cell Stimulation and Treatment
-
Pre-treatment: Cells are pre-incubated with various concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).
-
Stimulation:
-
LPS: For AMs and PBMCs, Lipopolysaccharide (from E. coli or S. typhimurium) is added to the culture medium at a final concentration typically ranging from 10 ng/mL to 1 µg/mL.[5][6][8]
-
Poly(I:C): For BECs, polyinosinic:polycytidylic acid is added to the culture medium at concentrations ranging from 1 to 50 µg/mL.[2]
-
-
Incubation: Cells are incubated for a period sufficient to induce cytokine production (e.g., 24 hours).[2][5]
5. IL-6 Measurement
-
Sample Collection: Cell culture supernatants are collected after the incubation period.
-
ELISA: The concentration of IL-6 in the supernatants is determined using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
In Vivo Study: Human Lipopolysaccharide (LPS) Challenge
1. Study Design
-
A randomized, double-blind, placebo-controlled, crossover study design is typically employed.[10][11]
2. Subject Population
3. Dosing and LPS Challenge
-
Subjects receive a single inhaled dose of this compound (e.g., 1200 mcg) or a matching placebo.[3]
-
Approximately 30 minutes after dosing, subjects undergo an inhaled LPS challenge (e.g., 30 µg).[11]
4. Sputum Induction and Processing
-
Induction: Sputum is induced at a specified time point after the LPS challenge (e.g., 6 hours) by inhalation of nebulized hypertonic saline.[10][11]
-
Processing: The collected sputum is treated with a mucolytic agent, such as dithiothreitol (DTT), to break down the mucus and release the cellular components. The sample is then centrifuged to separate the cells from the supernatant.
5. Blood Sampling
-
Blood samples are collected at multiple time points post-dose (e.g., 0.25, 6.5, 12, and 24 hours) to assess systemic inflammatory markers.[11]
6. IL-6 Measurement
-
The concentration of IL-6 in the sputum supernatant and blood plasma/serum is quantified using a validated ELISA method.
Conclusion
This compound demonstrates significant and consistent regulation of IL-6 production both in vitro and in vivo. Its mechanism of action, through the targeted inhibition of p38 MAPK α and β isoforms, provides a potent anti-inflammatory effect. The data presented in this guide, along with the detailed experimental protocols, offer a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of p38 MAPK inhibitors for inflammatory diseases. The provided diagrams serve to elucidate the underlying biological pathways and experimental approaches used to characterize the activity of this compound.
References
- 1. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. The effects of poly I:C stimulation of primary bronchial epithelial cells and TSLP secretion on CD34+ progenitor cell eosinophil and basophil differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LPS induces IL-10 production by human alveolar macrophages via MAPKinases- and Sp1-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of LPS on Cytokine Secretion from Peripheral Blood Monocytes in Juvenile Idiopathic Arthritis-Associated Uveitis Patients with Positive Antinuclear Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Full Spectrum of LPS Activation in Alveolar Macrophages of Healthy Volunteers by Whole Transcriptomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. Frontiers | Single Cell Analysis of Blood Mononuclear Cells Stimulated Through Either LPS or Anti-CD3 and Anti-CD28 [frontiersin.org]
- 9. med.unc.edu [med.unc.edu]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. Inhaled LPS challenges in smokers: a study of pulmonary and systemic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Low-dose endotoxin inhalation in healthy volunteers - a challenge model for early clinical drug development - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Studies of AZD7624 in Respiratory Inflammation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical and early clinical mechanism-of-action studies of AZD7624, an inhaled p38 mitogen-activated protein kinase (MAPK) inhibitor, for the treatment of respiratory inflammation, particularly in the context of Chronic Obstructive Pulmonary Disease (COPD).
Introduction: Targeting Inflammation in Respiratory Disease
Chronic respiratory diseases such as COPD are characterized by persistent airway inflammation. A key signaling pathway implicated in this inflammatory cascade is the p38 MAPK pathway, which plays a central role in the production of pro-inflammatory mediators.[1][2] this compound was developed as a potent, inhaled inhibitor of p38 MAPK to directly target lung inflammation while minimizing systemic side effects often associated with oral inhibitors.[1][3]
Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK signaling pathway is activated by cellular stressors and inflammatory stimuli, such as lipopolysaccharide (LPS), leading to the downstream activation of transcription factors and the subsequent production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][4][5] this compound is a potent inhibitor of the p38α and p38β isoforms of MAPK, which are the predominant isoforms activated in the inflammatory response within lung macrophages and epithelial cells.[1][3][4][6]
Preclinical Pharmacology: In Vitro Studies
This compound demonstrated high potency and selectivity for the targeted p38 MAPK isoforms. In vitro studies confirmed its ability to inhibit the release of key pro-inflammatory cytokines from various human cell types relevant to respiratory disease.
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Type | Stimulus | Measured Endpoint | Potency (pIC50 / IC50) | Reference |
|---|---|---|---|---|---|
| Enzyme Inhibition | Recombinant Human p38α | - | MAPK14 Activity | IC50: 0.1 nM | [6] |
| Cytokine Release | Human Alveolar Macrophages | LPS | TNF-α Release | pIC50: 9.2 ± 0.4 | [1] |
| Cytokine Release | Human Alveolar Macrophages | LPS | IL-6 Release | pIC50: 8.8 ± 0.7 | [1] |
| Cytokine Release | Human PBMCs | - | TNF-α Release | IC50: ~3.5 nM | [6] |
| Cytokine Release | Human Mononuclear Cells | LPS | TNF-α Release | pIC50u: 8.4 | [7] |
| Cytokine Release | Human Whole Blood | LPS | TNF-α Release | pIC50u: 8.7 | [7] |
| Isoform Selectivity | Recombinant Human p38 | - | p38α vs p38β | 15-fold selectivity for p38α | [1][3] |
| Isoform Selectivity | Recombinant Human p38 | - | p38α vs p38γ/δ | >10,000-fold selectivity | [1][3] |
pIC50: negative log of the half-maximal inhibitory concentration. pIC50u: unbound potency.
A representative experimental protocol for assessing the in vitro efficacy of this compound is as follows:
-
Cell Isolation and Culture : Human alveolar macrophages are obtained from COPD patients or healthy controls via bronchoscopy and bronchoalveolar lavage.[8] Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation.[8] Bronchial epithelial cells are also obtained via bronchoscopy.[8]
-
Compound Pre-incubation : Cultured cells are pre-treated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).[9][10]
-
Inflammatory Stimulus : Cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS) for macrophages and PBMCs, or polyinosinic:polycytidylic acid (poly I:C) for epithelial cells to mimic viral infection.[8][11]
-
Incubation : The cells are incubated for a defined period (e.g., 24 hours) to allow for cytokine production and release.
-
Cytokine Measurement : Supernatants are collected, and the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, CXCL10) are quantified using methods such as ELISA or multiplex assays.[11]
-
Data Analysis : The half-maximal inhibitory concentration (IC50) or pIC50 is calculated by fitting the concentration-response data to a sigmoidal curve.[11]
Studies directly comparing this compound to the corticosteroid budesonide revealed cell-type-specific sensitivities. This compound demonstrated a greater effect than budesonide on cytokine production from bronchial epithelial cells, whereas PBMCs showed the greatest sensitivity to budesonide.[11] This suggests that different inflammatory cell types within the same individual exhibit varied responses to anti-inflammatory agents, supporting the rationale for exploring multiple therapeutic strategies in COPD.[11]
In Vivo and Human Challenge Studies
The anti-inflammatory effects of inhaled this compound were evaluated in preclinical animal models and in a human LPS challenge study, a model used to test compounds for their potential efficacy in COPD.[12][13][14]
In a randomized, double-blind, placebo-controlled crossover study, healthy volunteers received a single inhaled dose of this compound (1200 mcg) or placebo prior to an inhaled LPS challenge.[12][14][15] The study demonstrated that this compound significantly inhibited both lung and systemic inflammation induced by LPS.[12][15]
Table 2: Effect of Inhaled this compound on LPS-Induced Inflammatory Markers in Humans
| Compartment | Marker | Time Point | % Attenuation vs. Placebo | p-value | Reference |
|---|---|---|---|---|---|
| Sputum (Lung) | Neutrophil Differential Increase | 6.5h post-dose | 56.8% | <0.001 | [1][12][14][15] |
| TNF-α Increase | - | 85.4% | <0.001 | [1] | |
| IL-6 Increase | - | 76.5% | - | [12][15] | |
| MIP-1β Increase | - | 69.5% | - | [12][15] | |
| IL-8 Increase | - | Significantly Reduced | - | [1] | |
| Blood (Systemic) | Neutrophil Differential Increase | 12h post-dose | 43.5% | - | [12][14][15] |
| IL-6 Increase | 12h post-dose | 70% | - | [12][14][15] | |
| MIP-1β Increase | 6.5h post-dose | Completely Inhibited | - | [12][14][15] | |
| C-Reactive Protein (CRP) Increase | - | 93% | - | [12][14][15] |
Data is based on a single 1200 mcg inhaled dose of this compound administered 30 minutes prior to LPS challenge.
-
Subject Recruitment : Healthy, non-smoking volunteers aged 18-55 are recruited for the study.[1][16]
-
Randomization : Subjects are randomized in a double-blind, placebo-controlled, crossover design.[12][14][15]
-
Dosing : Subjects receive a single inhaled dose of this compound (e.g., 1200 mcg) or a matching placebo.[12][14][15]
-
LPS Challenge : 30 minutes post-dosing, subjects undergo an inhaled LPS challenge to induce a controlled inflammatory response.[12][14][15]
-
Sample Collection :
-
Sputum Induction : Sputum is induced 6 hours post-LPS challenge (6.5 hours post-dose) to analyze local lung inflammation.[12][14][15]
-
Blood Sampling : Blood samples are collected at multiple time points (e.g., baseline, 0.25, 6.5, 12, and 24 hours post-dose) to assess systemic inflammation.[12][14][15]
-
-
Biomarker Analysis : Sputum and blood samples are analyzed for cell counts (e.g., neutrophils) and inflammatory biomarkers (e.g., TNF-α, IL-6, MIP-1β, CRP).[1][12][15]
Preclinical Pharmacokinetics
Inhaled this compound is characterized by rapid absorption and a long terminal half-life. The inhaled route of administration achieves higher lung exposure compared to intravenous dosing, which is advantageous for targeting local lung inflammation with minimal systemic exposure.[7]
Table 3: Pharmacokinetic Parameters of Inhaled this compound in Humans
| Parameter | Value | Note | Reference |
|---|---|---|---|
| Tmax (Time to peak concentration) | ~5 minutes | Rapid absorption post-inhalation. | [6] |
| Terminal Half-life (t1/2) | 34 to 72 hours | Following single inhaled doses (580-2030µg). | [6] |
| Primary Route of Elimination | Feces | - |[6] |
Conclusion and Clinical Outcome
Preclinical and early-phase studies demonstrated that this compound is a potent and selective inhibitor of p38α/β MAPK.[1][4] In vitro, it effectively suppressed the release of pro-inflammatory cytokines from key pulmonary cell types.[1][4] The human LPS challenge study confirmed that inhaled this compound robustly attenuated both lung and systemic inflammatory responses, providing strong proof of mechanism.[1][12]
Despite these promising preclinical and mechanistic findings, a subsequent clinical trial in patients with moderate to severe COPD found that this compound failed to show a statistically significant benefit in reducing the frequency of exacerbations compared to placebo.[1][16] This outcome highlights the complexity of translating potent anti-inflammatory effects observed in preclinical models and challenge studies into clinical efficacy for a heterogeneous disease like COPD.
References
- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hra.nhs.uk [hra.nhs.uk]
- 3. digitalcommons.unmc.edu [digitalcommons.unmc.edu]
- 4. dovepress.com [dovepress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 7. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor this compound on COPD pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
- 12. publications.ersnet.org [publications.ersnet.org]
- 13. respiratory-therapy.com [respiratory-therapy.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. researchgate.net [researchgate.net]
- 16. "The Development of this compound for Prevention of Exacerbations in COPD: A " by Naimish R. Patel, Danen M. Cunoosamy et al. [digitalcommons.unmc.edu]
AZD7624: A Technical Guide to its Anti-Inflammatory Potential Beyond COPD
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
AZD7624 is a potent and selective inhaled inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α), a key enzyme in the intracellular signaling cascade that drives pro-inflammatory mediator production.[1][2] While primarily investigated for Chronic Obstructive Pulmonary Disease (COPD), its mechanism of action holds significant therapeutic potential for a broader range of non-COPD inflammatory conditions. This technical guide synthesizes the core preclinical and clinical data on this compound, focusing on its anti-inflammatory effects as demonstrated in a well-defined human lipopolysaccharide (LPS) challenge model. This model serves as a surrogate for studying acute inflammatory responses relevant to various diseases.
Currently, there is a lack of published preclinical or clinical studies investigating this compound in specific non-COPD inflammatory diseases such as asthma, rheumatoid arthritis, inflammatory bowel disease, or psoriasis. The data presented herein is derived from studies in healthy volunteers and individuals with COPD, providing a foundational understanding of the drug's pharmacodynamics and anti-inflammatory activity.
Mechanism of Action: p38 MAPK Inhibition
This compound is a small molecule that selectively inhibits the p38α and p38β MAPK isoforms. The p38 MAPK pathway is a critical intracellular signaling cascade activated by various extracellular stimuli, including inflammatory cytokines and bacterial components like LPS.[3] Activation of this pathway leads to the downstream activation of transcription factors and other kinases, resulting in the increased expression and release of multiple pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8).[1][4] By inhibiting p38α, this compound effectively dampens this inflammatory cascade at a crucial control point.[1]
Signaling Pathway Diagram
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Preclinical Pharmacology
In preclinical studies, this compound has demonstrated high-potency inhibition of the target enzyme and subsequent inflammatory responses.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (MAPK14/p38α) | 0.1 nM | Recombinant human enzyme | [5] |
| IC50 (TNF-α release) | ~3.5 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [5] |
| pIC50u (LPS-induced TNFα) | 8.4 | Human Mononuclear Cells (in vitro) | [6] |
| pIC50u (LPS-induced TNFα) | 8.7 (full inhibition) | Human Whole Blood (in vitro) | [6] |
| pIC50u (LPS-induced TNFα) | 9.0 (partial inhibition) | Human Alveolar Macrophages (in vitro) | [6] |
| pIC50u (LPS-induced TNFα) | 8.8 | Human Whole Blood (ex vivo) | [6] |
pIC50u represents the negative logarithm of the unbound half-maximal inhibitory concentration.
Clinical Pharmacodynamics: Human LPS Challenge Model
The anti-inflammatory effects of this compound have been evaluated in a human LPS challenge model, a standardized method to induce a transient inflammatory response.
Experimental Protocol: Inhaled LPS Challenge in Healthy Volunteers
A randomized, double-blind, placebo-controlled, crossover study was conducted in healthy volunteers.[7][8]
-
Participants: Healthy, non-smoking male and female volunteers.
-
Treatment: A single inhaled dose of this compound (1200 mcg) or placebo was administered.[7]
-
LPS Challenge: 30 minutes post-dose, subjects underwent an inhaled LPS challenge.[7]
-
Sputum Induction: Sputum was induced 6 hours post-LPS challenge (6.5 hours post-dose) for biomarker analysis.[7][8]
-
Blood Sampling: Blood samples were collected at baseline and at 0.25, 6.5, 12, and 24 hours post-dose for analysis of inflammatory cells and biomarkers.[7][8]
Experimental Workflow Diagram
Caption: Workflow of the human lipopolysaccharide (LPS) challenge study.
Clinical Efficacy: Attenuation of Inflammatory Markers
In the human LPS challenge study, a single inhaled dose of this compound demonstrated significant and broad anti-inflammatory effects in both the lungs and the systemic circulation.
Effects on Sputum Inflammatory Markers
| Biomarker | % Attenuation vs. Placebo | p-value | Reference |
| Neutrophil Differential Increase | 56.8% | <0.001 | [7] |
| TNF-α Increase | 85.4% | <0.001 | [1][2] |
| IL-6 Increase | 76.5% | - | [7] |
| MIP-1β Increase | 69.5% | - | [7] |
| IL-8 Increase | Significantly Reduced | - | [1] |
Effects on Blood Inflammatory Markers
| Biomarker | % Attenuation vs. Placebo | Time Point | Reference |
| Neutrophil Differential Increase | 43.5% | 12 hours | [7] |
| IL-6 Increase | 70% | 12 hours | [7] |
| MIP-1β Increase | Complete Inhibition | 6.5 hours | [7] |
| C-Reactive Protein (CRP) Increase | 93% | - | [7] |
Safety and Tolerability
Inhaled this compound has been assessed in healthy volunteers and in Phase IIa trials for COPD at doses ranging from 580µg to 2030µg.[5] The compound was generally well-tolerated, with no clinically significant changes noted in laboratory parameters, ECG, or vital signs.[5] The inhaled route of administration is designed to maximize local lung exposure while minimizing systemic exposure, thereby reducing the potential for systemic side effects.[6]
Future Directions for Non-COPD Inflammatory Conditions
While clinical development has focused on COPD, the potent, broad-spectrum anti-inflammatory effects of this compound demonstrated in the LPS challenge model suggest its potential utility in other inflammatory diseases characterized by p38 MAPK pathway activation. These could include:
-
Severe Asthma: Particularly phenotypes with neutrophilic inflammation.
-
Cystic Fibrosis: To mitigate the chronic airway inflammation.
-
Bronchiectasis: To reduce inflammatory exacerbations.
-
Other inflammatory conditions: Where localized delivery to the lungs could be beneficial, such as in acute respiratory distress syndrome (ARDS).
Further preclinical and clinical research is warranted to explore the efficacy and safety of this compound in these and other non-COPD inflammatory conditions. The data from the LPS challenge model provides a strong rationale for such investigations.
References
- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New approach to I.B.D. doesn't target inflammation - Futurity [futurity.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. "The Development of this compound for Prevention of Exacerbations in COPD: A " by Naimish R. Patel, Danen M. Cunoosamy et al. [digitalcommons.unmc.edu]
The Rise and Fall of AZD7624: A p38 MAPK Inhibitor for Inflammatory Lung Disease
An In-depth Technical Guide on the Discovery and Development of AZD7624 by AstraZeneca
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and eventual discontinuation of this compound, an inhaled p38 mitogen-activated protein kinase (MAPK) inhibitor developed by AstraZeneca for the treatment of chronic obstructive pulmonary disease (COPD). The document details the preclinical rationale, mechanism of action, key experimental data, and clinical trial outcomes for this compound, offering valuable insights for researchers in the field of respiratory and inflammatory diseases.
Introduction: Targeting Inflammation in COPD
Chronic obstructive pulmonary disease (COPD) is a progressive lung disease characterized by persistent airflow limitation and an abnormal inflammatory response to noxious particles or gases.[1] The p38 MAPK signaling pathway plays a crucial role in orchestrating this inflammatory cascade, making it an attractive therapeutic target.[1] Activated p38 MAPK, particularly the α and β isoforms, is found in increased levels in the lungs of COPD patients and is associated with the production of key pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[1] this compound was developed as a potent, inhaled inhibitor of p38α/β MAPK, with the hypothesis that localized delivery to the lungs would suppress inflammation and reduce the frequency of exacerbations in COPD patients.[1][2]
Preclinical Discovery and Characterization
AstraZeneca's discovery program focused on identifying a potent and selective p38 MAPK inhibitor suitable for inhaled delivery. This approach aimed to maximize local efficacy within the lungs while minimizing systemic exposure and potential side effects associated with oral p38 inhibitors.
Mechanism of Action
This compound is a small molecule that acts as a competitive inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase.[2] By binding to the ATP-binding pocket of the kinase, this compound prevents the phosphorylation of downstream substrates, thereby blocking the signaling cascade that leads to the production of pro-inflammatory mediators.
dot
Caption: p38 MAPK Signaling Pathway and this compound Inhibition.
In Vitro Potency and Selectivity
This compound demonstrated high potency in inhibiting p38 MAPK and subsequent inflammatory responses in cellular assays.
| Parameter | Value | Cell Type/System | Reference |
| p38α (MAPK14) IC50 | 0.1 nM | Recombinant human enzyme | [2] |
| TNF-α release IC50 | ~3.5 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) | [2] |
| Selectivity | Active against p38α and p38β; inactive against p38γ and p38δ | Recombinant human enzymes | [2] |
Key Experimental Protocols
In Vitro TNF-α Release Assay from Human PBMCs
This assay was crucial for determining the in vitro potency of this compound in a cellular context.
Methodology:
-
Isolation of PBMCs: Human Peripheral Blood Mononuclear Cells (PBMCs) were isolated from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture: PBMCs were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.[3][4]
-
Compound Incubation: Cells were pre-incubated with varying concentrations of this compound for a specified period (e.g., 30 minutes to 2 hours).[5][6]
-
LPS Stimulation: Lipopolysaccharide (LPS) from E. coli was added to the cell cultures at a concentration of 100 ng/mL to induce an inflammatory response.[4][6]
-
Incubation: The cells were incubated for 4-20 hours at 37°C in a 5% CO2 atmosphere.[4][5]
-
Supernatant Collection: After incubation, the cell culture supernatants were collected by centrifugation.
-
TNF-α Quantification: The concentration of TNF-α in the supernatants was measured using a commercial enzyme-linked immunosorbent assay (ELISA) kit, following the manufacturer's instructions.[3]
dot
Caption: Workflow for the In Vitro TNF-α Release Assay.
Human Lipopolysaccharide (LPS) Challenge Study
This clinical study in healthy volunteers was designed to assess the in vivo anti-inflammatory effects of inhaled this compound.
Methodology:
-
Subject Recruitment: Healthy, non-smoking male and female volunteers aged 18-55 were recruited.
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study design was employed.
-
Dosing: Subjects received a single inhaled dose of this compound or placebo.
-
LPS Challenge: 30 minutes after dosing, subjects underwent an inhaled LPS challenge with 45,000 Endotoxin Units.
-
Sputum Induction: Sputum was induced 6 hours after the LPS challenge to collect airway inflammatory cells and mediators.
-
Blood Sampling: Blood samples were collected at various time points post-dose to measure systemic inflammatory markers and for pharmacokinetic analysis.
-
Biomarker Analysis: Sputum and blood samples were analyzed for inflammatory cell counts (e.g., neutrophils) and biomarkers (e.g., TNF-α, IL-6).
dot
Caption: Workflow of the Human LPS Challenge Study.
Clinical Development and Outcomes
Following promising preclinical and early clinical data, this compound advanced to Phase IIa clinical trials in patients with COPD.
Pharmacokinetics and Safety in Humans
Inhaled this compound was generally well-tolerated in healthy volunteers and COPD patients at doses ranging from 580µg to 2030µg.[2]
| Parameter | Value | Population | Reference |
| Tmax (Time to maximum concentration) | ~5 minutes | Healthy Volunteers | [2] |
| Terminal Half-life | 34 - 72 hours | Healthy Volunteers | [2] |
| Route of Elimination | Primarily faeces | Healthy Volunteers | [2] |
| Safety | Generally well-tolerated, no clinically significant changes in lab parameters, ECG, or vital signs. | Healthy Volunteers & COPD Patients | [2] |
Phase IIa Clinical Trial in COPD (NCT02238483)
A key Phase IIa study was designed to evaluate the efficacy and safety of this compound in preventing exacerbations in patients with moderate to severe COPD.[7][8]
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[7]
Primary Outcome: Time to first moderate or severe COPD exacerbation.[7]
Results: The study was ultimately discontinued due to unfavorable safety and efficacy results.[9] There was no statistically significant difference between this compound and placebo in the time to the first moderate or severe exacerbation.[1]
| Outcome | This compound | Placebo | Statistical Analysis | Reference |
| Time to First Moderate/Severe Exacerbation | No significant difference | No significant difference | Hazard Ratio (this compound/placebo) was not statistically significant. | [1] |
| Annualized Exacerbation Rate | No significant difference | No significant difference | Not reported in detail in the provided snippets. | [8] |
| Dyspnea (TDI score) | - | - | p-value = 0.2694 | [7] |
Synthesis of this compound
The chemical synthesis of this compound involved a multi-step process, with a key feature being the use of a Kulinkovich–de Meijere cyclopropanation reaction.[10] This approach was utilized to produce the required 5.3 kg of the active pharmaceutical ingredient (API) for preclinical and clinical studies.[10]
A simplified overview of the synthetic strategy is presented below:
dot
Caption: Simplified Synthetic Route to this compound.
Conclusion and Future Perspectives
The development of this compound highlights the challenges of translating promising preclinical anti-inflammatory effects into clinical efficacy for complex diseases like COPD. While this compound demonstrated potent p38 MAPK inhibition and a favorable pharmacokinetic and safety profile for an inhaled drug, it ultimately failed to reduce exacerbations in patients with COPD.[1][9]
This outcome underscores the complexity of COPD pathophysiology, suggesting that targeting a single inflammatory pathway may be insufficient to alter the course of the disease. The story of this compound provides valuable lessons for future drug development efforts in COPD and other chronic inflammatory diseases, emphasizing the need for a deeper understanding of disease heterogeneity and the identification of more effective therapeutic targets or combination strategies.
References
- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cmi.ustc.edu.cn [cmi.ustc.edu.cn]
- 6. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Phase IIa Study to Investigate the Efficacy and Safety of this compound in Chronic Obstructive Pulmonary Disease (COPD) Patients while on Maintenance Therapy [astrazenecaclinicaltrials.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. AZD 7624 - AdisInsight [adisinsight.springer.com]
- 10. thieme-connect.com [thieme-connect.com]
AZD7624: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK), investigated for its anti-inflammatory properties, particularly in the context of chronic obstructive pulmonary disease (COPD). Developed for inhaled administration, this compound was designed to exert localized effects within the lungs, thereby minimizing systemic exposure and potential side effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental data related to this compound. Detailed methodologies for relevant assays are also presented to facilitate further research and understanding of this compound and its mechanism of action.
Chemical Structure and Properties
This compound is a synthetic, small-molecule inhibitor with a complex chemical structure. Its identity is well-defined by its IUPAC name, CAS number, and other chemical identifiers.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | N-cyclopropyl-3-fluoro-4-methyl-5-(3-((1-(2-(2-(methylamino)ethoxy)phenyl)cyclopropyl)amino)-2-oxopyrazin-1(2H)-yl)benzamide[1] |
| CAS Number | 1095004-78-6[1] |
| Chemical Formula | C27H30FN5O3[1] |
| Molecular Weight | 491.57 g/mol [1] |
| SMILES String | C1CC1NC(C2=CN(C3=C(C)C(F)=CC(C(NC4CC4)=O)=C3)C(=O)N=C2)=C5C=CC=C5OCCN |
| InChI Key | NNKPHNTWNILINE-UHFFFAOYSA-N[1] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and pKa, are not extensively available in the public domain. However, its formulation for inhalation suggests properties suitable for aerosolization and deposition in the lungs.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | Data not publicly available |
| Boiling Point | Data not publicly available |
| pKa | Data not publicly available |
| Solubility | Soluble in Acetonitrile and Methanol. |
Pharmacological Properties
This compound is a highly potent and selective inhibitor of p38α MAPK, a key enzyme in the inflammatory cascade.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of p38α MAPK. This enzyme is a critical component of a signaling pathway that responds to cellular stress and inflammatory stimuli, such as lipopolysaccharide (LPS). By blocking p38α, this compound prevents the downstream phosphorylation of various substrates, including other kinases and transcription factors, which are responsible for the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Potency and Selectivity
This compound demonstrates high potency against p38α MAPK and selectivity over other p38 isoforms.
Table 3: In Vitro Potency and Selectivity of this compound
| Target | Assay | Potency (pIC50) |
| p38α MAPK | Enzyme activity assay | 10.0[2] |
| p38β MAPK | Enzyme activity assay | 15-fold less potent than p38α[2] |
| p38γ MAPK | Enzyme activity assay | >10,000-fold less potent than p38α[2] |
| p38δ MAPK | Enzyme activity assay | >10,000-fold less potent than p38α[2] |
| LPS-induced TNF-α release (human alveolar macrophages) | Cell-based assay | 9.2[2] |
| LPS-induced IL-6 release (human alveolar macrophages) | Cell-based assay | 8.8[2] |
| LPS-induced TNF-α release (human mononuclear cells) | Cell-based assay | 8.4[3] |
| LPS-induced TNF-α release (human whole blood) | Cell-based assay | 8.1[3] |
Pharmacokinetics
This compound was developed for inhaled delivery to achieve high concentrations in the lungs with minimal systemic exposure.
Table 4: Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Route of Administration | Inhaled[4] |
| Tmax (Time to maximum plasma concentration) | Rapid absorption[4] |
| Terminal Half-life (in healthy volunteers) | 34 to 72 hours (dose-dependent)[4] |
Signaling Pathway and Experimental Workflows
p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. This compound targets p38α within this pathway.
References
The Pharmacodynamics of Inhaled AZD7624: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) α and β isoforms, developed as an inhaled therapy for chronic obstructive pulmonary disease (COPD).[1][2] This document provides an in-depth technical guide on the pharmacodynamics of inhaled this compound, summarizing key preclinical and clinical findings. It details the drug's mechanism of action, its effects on inflammatory mediators, and the experimental protocols used to evaluate its activity. Despite demonstrating significant anti-inflammatory effects in proof-of-concept studies, this compound ultimately failed to show clinical benefit in reducing exacerbations in patients with COPD.[3][4]
Mechanism of Action
This compound is a small molecule that inhibits the p38 MAPK signaling pathway, a key cascade in the inflammatory response.[2] Specifically, p38α MAPK is highly expressed and activated in the lung tissue of COPD patients, particularly in alveolar macrophages and epithelial cells, correlating with the severity of lung function impairment and inflammation.[3][5]
Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), p38 MAPK phosphorylates downstream targets, leading to the stabilization of mRNA and subsequent increased production of pro-inflammatory cytokines and chemokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and macrophage inflammatory protein-1β (MIP-1β).[2][5] By inhibiting p38α and p38β, this compound effectively suppresses this inflammatory cascade.[1][5]
Preclinical and In Vitro Pharmacodynamics
Preclinical studies established the potency and selectivity of this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Cell Type | Stimulus | Cytokine Inhibition (IC50) |
| Human MAPK14 (p38α) | 0.1 nM | - | - | - |
| TNFα release | ~3.5 nM | Human PBMCs | - | - |
| p38α MAPK | - | Human Alveolar Macrophages | LPS | - |
| p38β MAPK | - | Human Alveolar Macrophages | LPS | - |
| p38γ MAPK | >10,000-fold selectivity vs p38α | - | - | - |
| p38δ MAPK | >10,000-fold selectivity vs p38α | - | - | - |
| TNFα release | pIC50u: 8.4 | Human mononuclear cells | LPS | - |
| TNFα release | pIC50u: 8.7 (full inhibition) | Whole blood | LPS | - |
| TNFα release | pIC50u: 9.0 (partial inhibition) | Alveolar macrophages | LPS | - |
Data sourced from AstraZeneca Open Innovation and Patel NR, et al. (2018).[1][5]
This compound demonstrated high potency against the α and β isoforms of p38 MAPK, with significantly lower activity against the γ and δ forms.[1][5] It effectively inhibited the release of TNF-α from human peripheral blood mononuclear cells (PBMCs).[1] Furthermore, studies on human alveolar macrophages stimulated with LPS confirmed that p38α was the predominantly activated isoform, which was effectively inhibited by this compound.[5] In rats, inhaled this compound resulted in a five times higher dose-adjusted lung exposure compared to intravenous administration.[6]
Clinical Pharmacodynamics: LPS Challenge Study
A key clinical study evaluated the pharmacodynamic effects of inhaled this compound in healthy volunteers following a lipopolysaccharide (LPS) challenge, a model used to induce a controlled inflammatory response.[7][8]
Experimental Protocol: LPS Challenge Study
-
Study Design: A randomized, double-blind, placebo-controlled, crossover study.[7]
-
Participants: 30 healthy volunteers.[7]
-
Intervention: A single inhaled dose of this compound (1200 mcg) or placebo was administered 30 minutes prior to the LPS challenge.[7][8]
-
LPS Challenge: Inhalation of LPS to induce airway and systemic inflammation.[5]
-
Sample Collection:
-
Primary Outcome: Change in sputum neutrophil counts.[5]
-
Secondary and Exploratory Outcomes: Changes in various inflammatory biomarkers in sputum and blood, including TNF-α, IL-6, IL-8, MIP-1β, and C-reactive protein (CRP).[5][7]
Results: Effect on Inflammatory Markers
Inhaled this compound demonstrated a marked reduction in both lung and systemic inflammatory markers induced by the LPS challenge.
Table 2: Pharmacodynamic Effects of Inhaled this compound (1200 mcg) in LPS Challenge Study
| Biomarker | Sample Type | % Attenuation/Reduction vs. Placebo |
| Neutrophil Differential Increase | Sputum | 56.8% (p<0.001) |
| TNF-α | Sputum | 85.4% (p<0.001) |
| IL-6 | Sputum | 76.5% |
| MIP-1β | Sputum | 69.5% |
| IL-8 | Sputum | Significantly Reduced |
| Neutrophil Differential Increase | Blood | 43.5% (at 12 hours) |
| IL-6 | Blood | 70% (at 12 hours) |
| MIP-1β | Blood | Completely Inhibited (at 6.5 hours) |
| C-Reactive Protein (CRP) | Blood | 93% |
Data sourced from Patel N, et al. (2015) and Patel NR, et al. (2018).[5][7]
These results confirmed that inhaled this compound could effectively engage its target in the lungs and produce a significant local and systemic anti-inflammatory effect.[5][7] The reduction in sputum TNF-α by 85% was achieved with a mean unbound plasma concentration of 0.3 nmol/l, which is substantially lower than its unbound potency (pIC50u), indicating high lung exposure and minimal systemic exposure.[6]
Clinical Efficacy in COPD
Despite the promising pharmacodynamic effects, a subsequent Phase II "Proof of Principle" study in patients with moderate to severe COPD and a history of exacerbations did not show a clinical benefit for this compound compared to placebo.[4][5] There was no statistically significant difference in the time to the first moderate or severe exacerbation.[4][5]
Safety and Tolerability
Inhaled this compound was generally well-tolerated in clinical trials, with doses ranging from 580µg to 2030µg.[1] The pharmacokinetic profile showed rapid absorption (Tmax = 5 mins) and a long terminal half-life of 34 to 72 hours.[1] No clinically significant changes in laboratory parameters, ECG, or vital signs were observed.[1]
Conclusion
Inhaled this compound is a potent inhibitor of p38α/β MAPK that demonstrated significant and robust anti-inflammatory effects in both preclinical models and a clinical LPS challenge study in healthy volunteers. It effectively suppressed key inflammatory cytokines and cellular responses in both the lungs and systemically. However, this profound pharmacodynamic activity did not translate into clinical efficacy in a patient population with COPD, as it failed to reduce the rate of exacerbations.[4][5] The development of this compound for COPD was subsequently discontinued.[9] The disconnect between the potent anti-inflammatory effects and the lack of clinical benefit highlights the complex pathophysiology of COPD and the challenges in targeting its inflammatory component.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. dovepress.com [dovepress.com]
- 3. "The Development of this compound for Prevention of Exacerbations in COPD: A " by Naimish R. Patel, Danen M. Cunoosamy et al. [digitalcommons.unmc.edu]
- 4. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. Novel Drug Shows Promise as COPD Therapy | MedPage Today [medpagetoday.com]
- 9. AZD 7624 - AdisInsight [adisinsight.springer.com]
AZD7624 Target Engagement in Primary Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the target engagement of AZD7624, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), in primary cells. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols for assessing target engagement, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and p38 MAPK
This compound is an inhaled small molecule inhibitor of p38 MAPKs, specifically targeting the α and β isoforms.[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[3][4] It is activated by cellular stresses and inflammatory cytokines, leading to the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][5] In diseases like Chronic Obstructive Pulmonary Disease (COPD), p38 MAPK is upregulated in key inflammatory cells like alveolar macrophages.[2] By inhibiting p38α, this compound aims to reduce this inflammation.[2]
Quantitative Data on this compound Activity
The following tables summarize the in vitro and in vivo potency of this compound in various primary cell and clinical settings.
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Type | IC50 / pIC50 | Reference |
| Human MAPK14 (p38α) | Recombinant Enzyme | 0.1 nM | [1] |
| TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~3.5 nM | [1] |
| LPS-induced TNF-α Release | Human Alveolar Macrophages | pIC50: 9.2 ± 0.4 | [2] |
| LPS-induced IL-6 Release | Human Alveolar Macrophages | pIC50: 8.8 ± 0.7 | [2] |
| Unbound potency (pIC50u) for LPS-induced TNFα inhibition | Human Mononuclear Cells | 8.4 | [6] |
| Unbound potency (pIC50u) for LPS-induced TNFα inhibition | Human Whole Blood | 8.7 (full inhibition) | [6] |
| Unbound potency (pIC50u) for LPS-induced TNFα inhibition | Human Alveolar Macrophages | 9.0 (partial inhibition) | [6] |
Table 2: In Vivo / Ex Vivo Effects of Inhaled this compound in Healthy Volunteers (LPS Challenge Study)
| Biomarker | Sample Type | % Reduction vs. Placebo | Reference |
| Sputum Neutrophil Differential Increase | Sputum | 56.8% (p<0.001) | [7] |
| Sputum TNF-α Increase | Sputum | 85.4% (p<0.001) | [2] |
| Sputum IL-6 Increase | Sputum | 76.5% | [7][8] |
| Sputum MIP-1β Increase | Sputum | 69.5% | [8] |
| Blood Neutrophil Differential Increase | Blood | 43.5% | [7][8] |
| Blood IL-6 Increase | Blood | 70% | [7][8] |
| Blood MIP-1β Increase | Blood | 100% (Complete Inhibition) | [7][8] |
| Blood C-Reactive Protein (CRP) Increase | Blood | 93% | [7][8] |
Signaling Pathways and Experimental Workflows
Visualizations of the this compound mechanism of action and relevant experimental procedures are provided below using the DOT language for Graphviz.
This compound Mechanism of Action in a Primary Immune Cell
Caption: this compound inhibits p38 MAPK signaling cascade.
Experimental Workflow: Western Blot for Phospho-p38 MAPK
Caption: Workflow for detecting p-p38 MAPK by Western blot.
Logical Relationship: Target Engagement to Downstream Effect
Caption: From target engagement to cellular effect.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blotting for Phosphorylated p38 MAPK
This protocol is designed to detect the activated (phosphorylated) form of p38 MAPK in primary cell lysates, providing a direct measure of target engagement.
Materials:
-
Primary cells (e.g., human alveolar macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% Bovine Serum Albumin or non-fat dry milk in TBST)
-
Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody: Mouse anti-total p38 MAPK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate primary cells at a suitable density and allow them to adhere. Pre-treat cells with desired concentrations of this compound or vehicle for 1 hour. Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total p38 MAPK.
LPS-Induced TNF-α Release Assay in Human PBMCs
This protocol measures the functional consequence of p38 MAPK inhibition by quantifying the release of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% fetal bovine serum
-
Ficoll-Paque
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in culture medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound or vehicle control to the wells and incubate for 1 hour at 37°C, 5% CO2.
-
LPS Stimulation: Add LPS to a final concentration of 10-100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance using a plate reader. Calculate the concentration of TNF-α in each sample from the standard curve. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log of the compound concentration.
In Situ Proximity Ligation Assay (PLA) for this compound Target Engagement
This advanced technique can be adapted to visualize and quantify the engagement of this compound with its target, p38 MAPK, within intact primary cells. This protocol provides a general framework.
Principle: A specific antibody recognizes p38 MAPK. A chemical probe that mimics this compound and contains a unique tag binds to the active site of p38 MAPK. When the antibody and the probe are in close proximity (i.e., the drug is not bound), a DNA ligation and amplification reaction occurs, generating a fluorescent signal. In the presence of this compound, the probe is displaced, and the signal is reduced.
Materials:
-
Primary cells (e.g., human alveolar macrophages)
-
Chamber slides
-
Formaldehyde or paraformaldehyde for fixation
-
Permeabilization buffer (e.g., Triton X-100 in PBS)
-
Blocking solution
-
Primary antibody: Rabbit anti-p38 MAPK
-
Custom-synthesized this compound-analog chemical probe with a unique handle (e.g., biotin or a specific hapten)
-
PLA probes (anti-rabbit PLUS and anti-handle MINUS)
-
Ligation and amplification reagents (from a commercial PLA kit)
-
Fluorescently labeled detection oligonucleotides
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate primary cells on chamber slides. Treat with this compound or vehicle control for the desired time.
-
Probe Incubation: Add the this compound-analog chemical probe to the cells and incubate to allow binding to available p38 MAPK active sites.
-
Fixation and Permeabilization: Fix the cells with formaldehyde and then permeabilize them.
-
Blocking: Block non-specific antibody binding.
-
Primary Antibody Incubation: Incubate with the primary antibody against p38 MAPK.
-
PLA Probe Incubation: Incubate with the PLA probes (anti-rabbit PLUS and anti-handle MINUS).
-
Ligation: Add the ligation solution to join the two PLA probes if they are in close proximity.
-
Amplification: Add the amplification solution containing a polymerase and fluorescently labeled oligonucleotides to generate a rolling circle product.
-
Washing and Mounting: Wash the slides and mount with a coverslip using mounting medium containing DAPI.
-
Imaging and Analysis: Visualize the PLA signals as distinct fluorescent spots using a fluorescence microscope. Quantify the number of spots per cell. A decrease in the number of spots in this compound-treated cells compared to control cells indicates target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. resources.revvity.com [resources.revvity.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for AZD7624 In Vitro Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1] The p38 MAPK signaling pathway is a key transducer of inflammatory signals, playing a crucial role in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In human peripheral blood mononuclear cells (PBMCs), activation of this pathway, often initiated by stimuli like lipopolysaccharide (LPS), leads to a robust inflammatory response. This document provides a detailed protocol for an in vitro assay to evaluate the inhibitory activity of this compound on cytokine release from LPS-stimulated human PBMCs.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of p38α and p38β. This prevents the downstream phosphorylation of various substrates, including transcription factors and other kinases, which are essential for the transcription and translation of pro-inflammatory cytokine genes.
Data Presentation
The inhibitory activity of this compound on cytokine production in human PBMCs and other relevant cell types is summarized below.
| Cell Type | Stimulant | Cytokine | Endpoint | Value | Reference |
| Human PBMCs | LPS | TNF-α | IC50 | ~3.5 nM | [1] |
| Human Alveolar Macrophages | LPS | TNF-α | pIC50 | 9.2 ± 0.4 | |
| Human Alveolar Macrophages | LPS | IL-6 | pIC50 | 8.8 ± 0.7 | |
| Human PBMCs (Healthy Smokers) | LPS | TNF-α | IC50 | Not explicitly stated, but concentration-dependent inhibition shown | [2] |
| Human PBMCs (Healthy Smokers) | LPS | IL-6 | IC50 | Not explicitly stated, but concentration-dependent inhibition shown | [2] |
| Human PBMCs (Healthy Smokers) | LPS | IL-10 | IC50 | Not explicitly stated, but concentration-dependent inhibition shown | [2] |
Mandatory Visualizations
References
Application Notes and Protocols: LPS Stimulation of Alveolar Macrophages with AZD7624
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for studying the effects of AZD7624, a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, on lipopolysaccharide (LPS)-stimulated human alveolar macrophages. This document is intended to guide researchers in designing and executing experiments to evaluate the anti-inflammatory properties of this compound in a key cell type involved in lung inflammation.
Introduction
Alveolar macrophages are the primary immune effector cells in the airspaces, playing a critical role in host defense.[1] Upon encountering bacterial endotoxins such as LPS, alveolar macrophages initiate a potent inflammatory response characterized by the release of pro-inflammatory cytokines and chemokines.[2][3] The p38 MAPK signaling pathway is a central regulator of this inflammatory cascade.[4][5] In chronic obstructive pulmonary disease (COPD), there is evidence of increased p38 MAPK activation in the lungs, suggesting its involvement in the pathophysiology of the disease.[4][6]
This compound is a novel inhaled p38 MAPK inhibitor developed for the treatment of inflammatory lung diseases like COPD.[4] It specifically inhibits the α and β isoforms of p38 MAPK.[6][7] In vitro studies have demonstrated that this compound effectively reduces the production of key pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), from LPS-stimulated human alveolar macrophages.[6]
These application notes will detail the experimental procedures for isolating, culturing, and stimulating human alveolar macrophages with LPS, followed by treatment with this compound. Furthermore, protocols for quantifying the subsequent inflammatory response are provided, along with a summary of expected quantitative outcomes based on published data.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on LPS-stimulated alveolar macrophages.
Table 1: In Vitro Potency of this compound in Human Alveolar Macrophages
| Cytokine | pIC50 (mean ± SEM) | Reference |
| TNF-α | 9.2 ± 0.4 | [6] |
| IL-6 | 8.8 ± 0.7 | [6] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Table 2: Effect of Inhaled this compound on LPS-Induced Inflammation in Healthy Volunteers
| Biomarker | Treatment | % Reduction from Baseline (mean) | p-value | Reference |
| Sputum Neutrophils | This compound | 56.6% | <0.001 | [6] |
| Sputum TNF-α | This compound | 85.4% | <0.001 | [6][8] |
| Sputum IL-6 | This compound | 76.5% | - | [9] |
| Sputum MIP-1β | This compound | 69.5% | - | [9] |
| Blood Neutrophils | This compound | 43.5% | - | [9] |
| Blood IL-6 | This compound | 70% | - | [9] |
| Blood C-Reactive Protein (CRP) | This compound | 93% | - | [9] |
Signaling Pathways and Experimental Workflow
Experimental Protocols
Isolation and Culture of Human Alveolar Macrophages
This protocol is adapted from methods described for isolating alveolar macrophages from bronchoalveolar lavage (BAL) fluid.[4][6][8]
Materials:
-
Bronchoalveolar lavage (BAL) fluid from healthy, non-smoking donors
-
Phosphate-buffered saline (PBS), sterile
-
Fetal bovine serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
RPMI-1640 medium
-
Tissue culture flasks or plates
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
BAL Fluid Processing:
-
Centrifuge the BAL fluid at 400 x g for 10 minutes at 4°C to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 50 mL of cold PBS.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue.
-
-
Macrophage Isolation by Adherence:
-
Resuspend the BAL cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in tissue culture flasks or plates at a density of 2 x 10^5 cells/well in a 24-well plate.[10]
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for 2 hours to allow the macrophages to adhere.[10]
-
After the incubation period, gently wash the plates twice with warm PBS to remove non-adherent cells.[10]
-
-
Macrophage Culture:
-
Add fresh, pre-warmed RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin to the adherent alveolar macrophages.
-
Culture the cells overnight at 37°C and 5% CO2 before proceeding with stimulation experiments.
-
LPS Stimulation and this compound Treatment
Materials:
-
Cultured human alveolar macrophages
-
Lipopolysaccharide (LPS) from E. coli O111:B4 (stock solution of 1 mg/mL in sterile PBS)
-
This compound (prepare stock solution in DMSO)
-
Vehicle control (DMSO)
-
Serum-free RPMI-1640 medium
Procedure:
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the culture medium from the alveolar macrophages and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Pre-incubate the cells for 1 hour at 37°C and 5% CO2.
-
-
LPS Stimulation:
Cytokine Analysis by ELISA
This protocol provides a general outline for a sandwich ELISA to measure TNF-α and IL-6 in the cell culture supernatants. Always refer to the specific manufacturer's instructions for the ELISA kit being used.
Materials:
-
Cell culture supernatants from the experiment
-
Human TNF-α and IL-6 ELISA kits
-
Microplate reader
Procedure:
-
Sample Collection:
-
After the 24-hour incubation, centrifuge the culture plates at 400 x g for 10 minutes to pellet any detached cells.
-
Carefully collect the supernatants and store them at -80°C until analysis.
-
-
ELISA Protocol:
-
Prepare the required reagents, standards, and samples according to the ELISA kit manufacturer's protocol.
-
Add the standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the manufacturer's instructions.
-
Wash the plate multiple times to remove unbound substances.
-
Add the detection antibody and incubate.
-
Wash the plate again.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of TNF-α and IL-6 in the experimental samples.
-
Calculate the percentage inhibition of cytokine production by this compound compared to the vehicle-treated, LPS-stimulated control.
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory effects of this compound on LPS-stimulated human alveolar macrophages. By following these detailed procedures, researchers can obtain reliable and reproducible data to further elucidate the therapeutic potential of p38 MAPK inhibition in inflammatory lung diseases. The quantitative data and pathway diagrams serve as a valuable reference for experimental design and interpretation of results.
References
- 1. Regulation of the NLRP3 inflammasome and macrophage pyroptosis by the p38 MAPK signaling pathway in a mouse model of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to develop human alveolar macrophage-like cells from mononuclear cells or purified monocytes for use in respiratory biology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of the NLRP3 inflammasome and macrophage pyroptosis by the p38 MAPK signaling pathway in a mouse model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and In Vitro Culture of Murine and Human Alveolar Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atsjournals.org [atsjournals.org]
- 6. Isolation and Culture of Human Macrophages | Springer Nature Experiments [experiments.springernature.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Isolation and culture of human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Full Spectrum of LPS Activation in Alveolar Macrophages of Healthy Volunteers by Whole Transcriptomic Profiling - PMC [pmc.ncbi.nlm.nih.gov]
AZD7624: Detailed Application Notes for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase α (p38α/MAPK14).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a key role in the production of pro-inflammatory mediators such as TNFα and IL-6.[2][3][4] As such, this compound is a valuable tool for investigating the role of the p38α pathway in various cellular processes and disease models, particularly in the context of inflammation.
These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture experiments, along with a summary of its solubility in common laboratory solvents and an overview of the signaling pathway it targets.
Data Presentation: this compound Solubility
The solubility of this compound in various solvents is crucial for the preparation of stock solutions and final working concentrations for cell-based assays. The following table summarizes the available solubility data. It is important to note that for many small molecules, aqueous solubility is limited, and organic solvents like DMSO are required for initial solubilization.
| Solvent/Vehicle | Concentration | Remarks |
| DMSO | 62.5 mg/mL (127.15 mM) | Ultrasonic assistance may be required. It is recommended to use newly opened, anhydrous DMSO as it is hygroscopic.[5] |
| ≥ 2.08 mg/mL (4.23 mM) | ||
| Ethanol | Information not readily available | Based on the structure of similar small molecules, solubility is expected to be lower than in DMSO. |
| Aqueous Solutions (e.g., PBS, Water) | Poorly soluble | Direct dissolution in aqueous buffers is not recommended. |
| Formulation 1 | ≥ 2.08 mg/mL (4.23 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |
| Formulation 2 | ≥ 2.08 mg/mL (4.23 mM) | 10% DMSO, 90% Corn Oil.[6] |
Signaling Pathway
This compound selectively inhibits the p38α isoform of mitogen-activated protein kinase.[1] The p38 MAPK pathway is a three-tiered kinase cascade initiated by various extracellular stimuli, including inflammatory cytokines (e.g., TNFα, IL-1β) and cellular stress (e.g., UV radiation, osmotic shock). This cascade involves a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and finally the p38 MAPK. Upon activation, p38α phosphorylates downstream substrates, including other kinases like MAPKAPK2 and transcription factors such as ATF2, leading to the regulation of gene expression and subsequent cellular responses, including the production of inflammatory cytokines.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound powder (Molecular Weight: 491.56 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.916 mg of this compound.
-
Adding Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder. For a 10 mM stock from 4.916 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for several minutes to dissolve the compound. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles. The solution should be clear.[5]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5][6]
Preparation of Working Solutions for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, pre-warmed complete cell culture medium appropriate for your cell line
-
Sterile serological pipettes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To ensure accurate final concentrations, it is recommended to perform a serial dilution. For example, to prepare a 10 µM working solution from a 10 mM stock:
-
First, prepare an intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of complete cell culture medium to get a 100 µM solution. Mix well by gentle pipetting.
-
Then, add the desired volume of the 100 µM intermediate solution to your cell culture vessel containing the appropriate volume of medium to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM in 10 mL of medium, add 1 mL of the 100 µM intermediate solution.
-
-
Direct Dilution (for higher concentrations): For higher working concentrations, you can perform a direct dilution. For example, to prepare a 10 µM working solution in 10 mL of medium, add 10 µL of the 10 mM stock solution directly to the 10 mL of medium.
-
Final DMSO Concentration: It is critical to ensure that the final concentration of DMSO in the cell culture medium is not toxic to the cells. Typically, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Mixing and Incubation: Gently mix the medium in the culture vessel after adding the this compound working solution to ensure even distribution. Proceed with your planned cell treatment and incubation.
Experimental Workflow for In Vitro Inhibition Assay
The following workflow outlines a general procedure for assessing the inhibitory effect of this compound on cytokine release in a cell culture model.
Caption: A generalized workflow for an in vitro this compound inhibition assay.
Conclusion
These application notes provide a comprehensive guide for the use of this compound in cell culture. By following these protocols for solubilization and preparation, researchers can confidently utilize this compound as a selective inhibitor to investigate the multifaceted roles of the p38α MAPK signaling pathway in their experimental systems. Careful attention to solvent choice, final DMSO concentration, and appropriate experimental controls will ensure the generation of reliable and reproducible data.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Measuring Cytokine Inhibition by AZD7624 Using ELISA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory signaling cascade.[1][2] By targeting p38 MAPK, this compound effectively reduces the production of pro-inflammatory cytokines, offering a promising therapeutic strategy for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[3][4][5] This document provides detailed application notes and protocols for the measurement of cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) following treatment with this compound.
Mechanism of Action of this compound
This compound specifically inhibits the α and β isoforms of p38 MAPK.[1][6] The p38 MAPK pathway is activated by cellular stressors and inflammatory stimuli, leading to the downstream activation of transcription factors that regulate the expression of various pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Macrophage Inflammatory Protein-1beta (MIP-1β).[2] By inhibiting p38 MAPK, this compound effectively suppresses the production and release of these key inflammatory mediators.[6][7]
Figure 1: this compound Signaling Pathway
Data Presentation: Effect of this compound on Cytokine Production
The following tables summarize the quantitative data on the inhibitory effect of this compound on cytokine production as measured by ELISA in various studies.
Table 1: Effect of this compound on LPS-Induced Cytokine Release in Human Healthy Volunteers [6][7][8][9]
| Cytokine | Sample Type | Inhibition by this compound | p-value |
| TNF-α | Sputum | 85.4% reduction | <0.001 |
| IL-6 | Sputum | 76.5% reduction | - |
| IL-8 | Sputum | Significant reduction | - |
| MIP-1β | Sputum | 69.5% reduction | - |
| IL-6 | Blood | 70% reduction | - |
| MIP-1β | Blood | Complete inhibition | - |
Table 2: Preclinical Data on this compound Potency [1][10]
| Parameter | Cell Type | IC50 |
| p38α (MAPK14) Inhibition | Recombinant Human Enzyme | 0.1 nM |
| TNF-α Release | Human Peripheral Blood Mononuclear Cells (PBMCs) | ~3.5 nM |
| LPS-Induced TNF-α Inhibition (unbound potency) | Human Mononuclear Cells | pIC50u: 8.4 |
| LPS-Induced TNF-α Inhibition (unbound potency) | Human Whole Blood | pIC50u: 8.7 |
| LPS-Induced TNF-α Inhibition (unbound potency) | Human Alveolar Macrophages | pIC50u: 9.0 (partial inhibition) |
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is a general guideline and should be optimized for specific cell types and experimental conditions. The following example is based on studies using human peripheral blood mononuclear cells (PBMCs) or alveolar macrophages.[3][4]
-
Cell Isolation and Culture: Isolate primary cells (e.g., PBMCs from whole blood or alveolar macrophages from bronchoalveolar lavage fluid) using standard density gradient centrifugation methods. Culture the cells in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) at a density of 1 x 10^6 cells/mL in 96-well plates.
-
Pre-treatment with this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture media to achieve the desired final concentrations. Pre-incubate the cells with varying concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation of Cytokine Production: Following pre-treatment, stimulate the cells with an inflammatory agent such as Lipopolysaccharide (LPS) at a concentration of 10-100 ng/mL to induce cytokine production.
-
Sample Collection: Incubate the cells for a predetermined time (e.g., 6-24 hours). After incubation, centrifuge the plates and collect the cell culture supernatants for cytokine analysis by ELISA. Store supernatants at -80°C until use.
Sandwich ELISA Protocol for Cytokine Measurement
This protocol outlines the steps for a standard sandwich ELISA to quantify cytokine concentrations in cell culture supernatants.[11][12][13][14]
Figure 2: ELISA Experimental Workflow
Materials and Reagents:
-
96-well high-binding ELISA plates
-
Capture antibody specific for the cytokine of interest
-
Recombinant cytokine standard
-
Biotinylated detection antibody specific for the cytokine of interest
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Assay Diluent/Blocking Buffer (e.g., PBS with 10% FBS or 1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Protocol Steps:
-
Plate Coating: Dilute the capture antibody to a final concentration of 1-4 µg/mL in coating buffer.[11] Add 100 µL of the diluted antibody to each well of the 96-well plate. Seal the plate and incubate overnight at 4°C.[11][14]
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with 200-300 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well to prevent non-specific binding. Seal the plate and incubate for 1-2 hours at room temperature.[15]
-
Washing: Repeat the washing step as described in step 2.
-
Standard and Sample Incubation: Prepare a serial dilution of the recombinant cytokine standard in assay diluent to generate a standard curve (e.g., 2000 pg/mL to 15.6 pg/mL).[11] Add 100 µL of the standards and samples (cell culture supernatants) to the appropriate wells. Seal the plate and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody to a final concentration of 0.5-2 µg/mL in assay diluent.[12] Add 100 µL of the diluted detection antibody to each well. Seal the plate and incubate for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as described in step 2.
-
Enzyme Conjugate Incubation: Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in assay diluent. Add 100 µL of the diluted conjugate to each well. Seal the plate and incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step, increasing the number of washes to 5-7 times to minimize background noise.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50-100 µL of stop solution to each well to stop the enzymatic reaction. The color in the wells will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the unknown samples.
Figure 3: Logical Relationship of the Experiment
Conclusion
The use of ELISA is a robust and sensitive method for quantifying the inhibitory effects of this compound on cytokine production. The provided protocols offer a framework for researchers to assess the efficacy of this compound and similar p38 MAPK inhibitors in various in vitro and ex vivo models of inflammation. Careful optimization of experimental conditions is crucial for obtaining accurate and reproducible results.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. dovepress.com [dovepress.com]
- 3. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor this compound on COPD pulmonary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor this compound on COPD pulmonary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. respiratory-therapy.com [respiratory-therapy.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medpagetoday.com [medpagetoday.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cytokine Elisa [bdbiosciences.com]
- 12. Cytokine Elisa [bdbiosciences.com]
- 13. bowdish.ca [bowdish.ca]
- 14. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 15. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of AZD7624 in Primary Human Bronchial Epithelial Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
AZD7624 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) α and β isoforms. The p38 MAPK signaling pathway is a key regulator of inflammatory responses in the airways. In primary human bronchial epithelial cells (HBECs), activation of this pathway by various stimuli, such as viral or bacterial components, leads to the production of pro-inflammatory cytokines and chemokines, contributing to the pathogenesis of respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD). These application notes provide a summary of the effects of this compound on primary HBECs and detailed protocols for its use in in-vitro studies.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the kinase activity of p38α and p38β MAPK. In HBECs, inflammatory stimuli such as polyinosinic:polycytidylic acid (poly I:C), a synthetic analog of viral double-stranded RNA, activate Toll-like receptor 3 (TLR3). This activation triggers a downstream signaling cascade that leads to the phosphorylation and activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various downstream targets, including transcription factors and other kinases, resulting in increased transcription and translation of pro-inflammatory mediators like interleukin-6 (IL-6), interleukin-8 (IL-8), and tumor necrosis factor-alpha (TNF-α). This compound blocks these effects by preventing the phosphorylation of p38 MAPK substrates.
Data Presentation
The following tables summarize the quantitative data on the inhibitory effects of this compound on cytokine release from primary human bronchial epithelial cells.
Table 1: Effect of this compound on Poly I:C-Induced Cytokine Release in Primary Human Bronchial Epithelial Cells from COPD Patients.
| Cytokine | Stimulant | This compound Inhibition | Reference |
| CXCL10 | Poly I:C | Up to ~40% | [1] |
Table 2: Comparative Effect of this compound and Budesonide on Cytokine Production in Primary Human Bronchial Epithelial Cells.
| Drug | Effect on Cytokine Production | Comparison | Reference |
| This compound | Greater effect on cytokine production | More effective than budesonide | [1][2] |
| Budesonide | Lowest sensitivity observed in BECs | Less effective than this compound | [1][2] |
Mandatory Visualizations
Caption: p38 MAPK signaling pathway inhibition by this compound.
Caption: Experimental workflow for studying this compound effects.
Experimental Protocols
Protocol 1: Culture of Primary Human Bronchial Epithelial Cells (HBECs)
This protocol describes the expansion and maintenance of primary HBECs.
Materials:
-
Primary Human Bronchial Epithelial Cells (cryopreserved)
-
Bronchial Epithelial Cell Growth Medium (BEGM) with supplements
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA solution (0.05%)
-
Trypsin Neutralizing Solution
-
Collagen-coated culture flasks or plates
-
Sterile cell culture consumables (pipettes, tubes, etc.)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of cryopreserved HBECs in a 37°C water bath.
-
Transfer the cell suspension to a sterile 15 mL conical tube containing 9 mL of pre-warmed BEGM.
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh BEGM.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
-
Seeding and Culture:
-
Seed the cells onto a collagen-coated T-75 flask at a density of 2,500 - 5,000 cells/cm².
-
Incubate the flask at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 48-72 hours.
-
-
Subculturing:
-
When the cells reach 70-80% confluency, aspirate the medium and wash the cell monolayer with PBS.
-
Add 3-5 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding an equal volume of Trypsin Neutralizing Solution.
-
Collect the cell suspension and centrifuge at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh BEGM and seed into new collagen-coated flasks or plates for experiments.
-
Protocol 2: Treatment of HBECs with this compound and Poly I:C Stimulation
This protocol details the procedure for treating HBECs with this compound followed by stimulation with poly I:C.
Materials:
-
Primary HBECs cultured in 24-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Poly I:C stock solution (e.g., 1 mg/mL in sterile water)
-
BEGM (serum-free for stimulation)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Seed primary HBECs in a 24-well collagen-coated plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Pre-treatment with this compound:
-
When cells are confluent, replace the culture medium with fresh, serum-free BEGM.
-
Prepare working solutions of this compound in serum-free BEGM at the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Add the this compound working solutions or vehicle control to the respective wells.
-
Incubate the plate for 1-2 hours at 37°C and 5% CO2.
-
-
Stimulation with Poly I:C:
-
Prepare a working solution of poly I:C in serum-free BEGM at the desired final concentration (e.g., 10 µg/mL).
-
Add the poly I:C working solution to the wells already containing this compound or vehicle.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
-
Supernatant Collection:
-
After the incubation period, carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Store the supernatants at -80°C until analysis.
-
Protocol 3: Measurement of Cytokine Levels by ELISA
This protocol provides a general procedure for quantifying cytokine concentrations in the collected cell supernatants using a sandwich ELISA kit.
Materials:
-
ELISA kit for the specific cytokine of interest (e.g., IL-6, IL-8)
-
Collected cell supernatants
-
Recombinant cytokine standard
-
Wash buffer
-
Assay diluent
-
Detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Plate Preparation:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the plate with assay diluent for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Standard and Sample Incubation:
-
Prepare a standard curve by performing serial dilutions of the recombinant cytokine standard in assay diluent.
-
Add 100 µL of the standards and thawed cell supernatants to the appropriate wells.
-
Incubate the plate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Detection:
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the plate five times with wash buffer.
-
-
Development and Reading:
-
Add 100 µL of TMB substrate to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the standards.
-
Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.
-
References
Application Notes and Protocols for AZD7624 in Animal Models of Lung Injury
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD7624 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms, developed for inhaled administration.[1][2] The p38 MAPK signaling pathway plays a critical role in the inflammatory cascade associated with lung injury by regulating the production of pro-inflammatory cytokines and chemokines.[3][4][5][6] In human studies involving lipopolysaccharide (LPS) challenge, inhaled this compound has been shown to significantly reduce inflammatory markers in the lungs and systemically, highlighting its potential as a therapeutic agent for inflammatory lung diseases.[2][7]
These application notes provide a detailed framework for the experimental design of studies evaluating this compound in animal models of acute lung injury (ALI), with a focus on LPS-induced lung injury. The protocols outlined below are based on established methodologies for inducing ALI in rodents and the known preclinical pharmacology and pharmacokinetics of this compound.
Mechanism of Action: p38 MAPK Signaling in Lung Injury
The p38 MAPK signaling pathway is a key transducer of inflammatory signals in response to cellular stress and inflammatory stimuli such as LPS. In the context of lung injury, the activation of this pathway in immune cells (e.g., macrophages) and structural cells (e.g., epithelial cells) leads to the production of inflammatory mediators that drive the recruitment of neutrophils and contribute to tissue damage.[4][6][8]
// Nodes LPS [label="LPS", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#F1F3F4", fontcolor="#202124"]; MKK3_6 [label="MKK3/6", fillcolor="#F1F3F4", fontcolor="#202124"]; p38_MAPK [label="p38 MAPK (α/β)", fillcolor="#FBBC05", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., AP-1, NF-κB)", fillcolor="#F1F3F4", fontcolor="#202124"]; Pro_inflammatory_Cytokines [label="Pro-inflammatory Cytokines & Chemokines\n(TNF-α, IL-1β, IL-6, CXCL8)", shape=note, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammatory_Response [label="Inflammatory Response\n(Neutrophil Recruitment, Edema)", shape=note, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges LPS -> TLR4 [label="Binds", fontsize=8]; TLR4 -> MKK3_6 [label="Activates", fontsize=8]; MKK3_6 -> p38_MAPK [label="Phosphorylates & Activates", fontsize=8]; p38_MAPK -> Transcription_Factors [label="Activates", fontsize=8]; this compound -> p38_MAPK [label="Inhibits", fontsize=8, style=dashed, color="#4285F4"]; Transcription_Factors -> Pro_inflammatory_Cytokines [label="Upregulates Gene Expression", fontsize=8]; Pro_inflammatory_Cytokines -> Inflammatory_Response [label="Mediates", fontsize=8]; } . Caption: p38 MAPK signaling pathway in LPS-induced lung inflammation.
Preclinical Pharmacology of this compound
This compound demonstrates potent inhibition of p38 MAPKα with an IC50 of 0.1 nM and effectively prevents the release of TNF-α from human peripheral blood mononuclear cells with an IC50 of approximately 3.5 nM.[1] It is active against both the α and β isoforms of p38 MAPK, with no activity against the γ and δ isoforms.[1] Preclinical studies in rats have shown that inhaled this compound results in significantly higher lung exposure compared to intravenous administration, supporting its development as an inhaled therapeutic.[9]
Experimental Design for this compound in a Murine Model of LPS-Induced Acute Lung Injury
This section outlines a representative experimental design to evaluate the efficacy of this compound in a mouse model of ALI induced by LPS.
Experimental Workflow
Materials and Reagents
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
This compound: Provided by a suitable vendor, prepared for inhalation.
-
Vehicle Control: Formulation vehicle for this compound.
-
Lipopolysaccharide (LPS): From E. coli O111:B4, dissolved in sterile phosphate-buffered saline (PBS).
-
Anesthetics: Isoflurane or a ketamine/xylazine cocktail.
-
Reagents for Analysis: ELISA kits for cytokines (TNF-α, IL-1β, IL-6), BCA protein assay kit, myeloperoxidase (MPO) assay kit, reagents for cell counting and differential staining, hematoxylin and eosin (H&E) staining reagents.
Protocols
1. Animal Model: LPS-Induced Acute Lung Injury
This protocol is adapted from established methods for inducing ALI in mice.[10][11][12]
-
Acclimatization: House mice under standard conditions with free access to food and water for at least 7 days before the experiment.
-
Anesthesia: Anesthetize the mice using isoflurane or an intraperitoneal injection of ketamine/xylazine.
-
Intratracheal Instillation of LPS:
-
Place the anesthetized mouse in a supine position on an angled board.
-
Expose the trachea through a small midline incision.
-
Using a fine-gauge needle and syringe, carefully instill 50 µL of LPS solution (e.g., 1-5 mg/kg) directly into the trachea.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
-
Control Group: Administer 50 µL of sterile PBS instead of the LPS solution.
2. This compound Administration (Proposed Protocol)
As this compound is designed for inhalation, a nose-only or whole-body inhalation exposure system is recommended. The following is a proposed protocol based on preclinical pharmacokinetic data and the timing of the inflammatory response to LPS.
-
Timing: Administer this compound or vehicle 30-60 minutes prior to the intratracheal instillation of LPS.
-
Dosing: A dose range should be determined based on preliminary studies. A starting point could be based on doses that achieve lung concentrations known to be effective in vitro.
-
Administration:
-
Place the mice in the inhalation chamber.
-
Aerosolize the this compound formulation or vehicle for a predetermined duration to deliver the target dose.
-
Monitor the animals closely during and after exposure.
-
3. Endpoint Analysis (24 hours post-LPS)
-
Euthanasia and Sample Collection:
-
Anesthetize the mice deeply.
-
Collect blood via cardiac puncture for systemic analysis.
-
Perform a tracheostomy and collect bronchoalveolar lavage fluid (BALF) by instilling and retrieving a fixed volume of PBS (e.g., 3 x 0.5 mL).
-
Perfuse the pulmonary circulation with saline.
-
Collect the lungs for histological analysis and biochemical assays.
-
-
BALF Analysis:
-
Centrifuge the BALF to pellet the cells.
-
Use the supernatant for measuring total protein concentration (BCA assay) and cytokine levels (ELISA).
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and perform a differential cell count (e.g., using Diff-Quik stain) to quantify neutrophils, macrophages, and lymphocytes.
-
-
Lung Tissue Analysis:
-
Histology: Fix one lung lobe in 10% neutral buffered formalin, embed in paraffin, section, and stain with H&E. Score the lung injury based on parameters such as alveolar congestion, hemorrhage, neutrophil infiltration, and septal thickening.
-
Myeloperoxidase (MPO) Assay: Homogenize a portion of the lung tissue to measure MPO activity, which is an indicator of neutrophil accumulation.
-
-
Systemic Inflammation:
-
Prepare serum from the collected blood.
-
Measure systemic levels of inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.
-
Data Presentation
The following tables present hypothetical but expected quantitative data from an experiment as described above, illustrating the potential effects of this compound.
Table 1: Effect of this compound on Inflammatory Cells and Protein in BALF
| Treatment Group | Total Cells (x10^5) | Neutrophils (x10^5) | Macrophages (x10^5) | Total Protein (µg/mL) |
| Vehicle + PBS | 1.2 ± 0.3 | 0.1 ± 0.05 | 1.1 ± 0.2 | 80 ± 15 |
| Vehicle + LPS | 25.8 ± 4.5 | 22.1 ± 3.8 | 3.5 ± 0.9 | 650 ± 85 |
| This compound (Low Dose) + LPS | 15.3 ± 3.1 | 12.5 ± 2.5 | 2.6 ± 0.7 | 420 ± 60 |
| This compound (High Dose) + LPS | 8.9 ± 2.2 | 6.2 ± 1.8 | 2.5 ± 0.6 | 250 ± 45** |
| Data are presented as mean ± SD. *p < 0.05 vs. Vehicle + LPS; *p < 0.01 vs. Vehicle + LPS. |
Table 2: Effect of this compound on Inflammatory Cytokines and Lung MPO Activity
| Treatment Group | BALF TNF-α (pg/mL) | BALF IL-6 (pg/mL) | Lung MPO Activity (U/g tissue) |
| Vehicle + PBS | 25 ± 8 | 15 ± 5 | 0.5 ± 0.1 |
| Vehicle + LPS | 850 ± 120 | 1200 ± 210 | 5.8 ± 1.1 |
| This compound (Low Dose) + LPS | 480 ± 95 | 750 ± 150 | 3.2 ± 0.8 |
| This compound (High Dose) + LPS | 210 ± 60 | 350 ± 90 | 1.5 ± 0.5** |
| Data are presented as mean ± SD. *p < 0.05 vs. Vehicle + LPS; *p < 0.01 vs. Vehicle + LPS. |
Conclusion
The experimental design and protocols provided here offer a comprehensive guide for evaluating the therapeutic potential of the inhaled p38 MAPK inhibitor, this compound, in animal models of acute lung injury. By utilizing an LPS-induced lung injury model and assessing key inflammatory endpoints, researchers can effectively characterize the anti-inflammatory efficacy of this compound in a preclinical setting. The successful demonstration of efficacy in these models would provide a strong rationale for further development of this compound for the treatment of inflammatory lung conditions.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of the NLRP3 inflammasome and macrophage pyroptosis by the p38 MAPK signaling pathway in a mouse model of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression of p38 MAPK in Acute Lung Injury Induced by LPS in Mice | Scientific.Net [scientific.net]
- 5. Role of p38 MAP kinase in LPS-induced airway inflammation in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Lipopolysaccharide-induced lung injury in mice. I. Concomitant evaluation of inflammatory cells and haemorrhagic lung damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [A mouse model of acute lung inflammation induced by lipopolysaccharide inhalation]. | Semantic Scholar [semanticscholar.org]
Measuring the Potency of AZD7624: Application Notes and Protocols for IC50 Determination in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of AZD7624, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, in various cell lines. The provided methodologies focus on two common and robust cell viability assays: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay. This guide includes comprehensive experimental workflows, data analysis procedures, and representative data presentation. Additionally, visual diagrams of the this compound signaling pathway and experimental procedures are included to facilitate a deeper understanding of the scientific principles and practical execution of these assays.
Introduction
This compound is a small molecule inhibitor that selectively targets the α and β isoforms of p38 MAPK, key components of a signaling cascade that responds to inflammatory cytokines and environmental stress.[1] The p38 MAPK pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, and cell differentiation.[2] Dysregulation of this pathway has been implicated in various diseases, including cancer. Therefore, accurately quantifying the inhibitory effect of this compound on cell viability is essential for preclinical drug development and for elucidating its therapeutic potential across different cancer types. The IC50 value serves as a critical metric for this purpose, representing the concentration of the inhibitor required to reduce a biological process by 50%.
Data Presentation: this compound IC50 Values
Quantitative data on the IC50 of this compound in publicly available cancer cell line screens is limited. The following table summarizes the known IC50 values for this compound against its target enzyme and in a cellular context. It also serves as a template for researchers to populate with their own experimental data from various cell lines.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Recombinant Human MAPK14 (p38α) | Biochemical Assay | 0.1 | [2] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | TNFα Release Assay | ~3.5 | [2] |
| [Insert Cell Line Name] | e.g., MTT, CellTiter-Glo | [Insert Value] | [Your Data] |
| [Insert Cell Line Name] | e.g., MTT, CellTiter-Glo | [Insert Value] | [Your Data] |
| [Insert Cell Line Name] | e.g., MTT, CellTiter-Glo | [Insert Value] | [Your Data] |
Signaling Pathway of this compound Inhibition
This compound exerts its effect by inhibiting the p38 MAPK signaling pathway. The following diagram illustrates the canonical p38 MAPK cascade and the point of inhibition by this compound.
Experimental Workflow for IC50 Determination
The general workflow for determining the IC50 of this compound in a given cell line is depicted below. This process involves cell seeding, treatment with a serial dilution of the compound, incubation, and subsequent measurement of cell viability.
Experimental Protocols
Protocol 1: MTT Assay for IC50 Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete medium.
-
Count cells and adjust the concentration to the desired seeding density (typically 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in complete culture medium to obtain a range of concentrations (e.g., 100 µM to 0.001 µM). A vehicle control (medium with the same concentration of DMSO as the highest drug concentration) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls.
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
The CellTiter-Glo® assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
This compound
-
Selected cancer cell lines
-
Complete cell culture medium
-
FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1), but use opaque-walled 96-well plates to minimize luminescence signal cross-talk.
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
CellTiter-Glo® Assay:
-
After the 48-72 hour incubation, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
Data Analysis and IC50 Calculation
The following logical diagram outlines the steps for calculating the IC50 value from the raw experimental data.
Procedure:
-
Background Subtraction: Subtract the average absorbance/luminescence of the blank wells (medium only) from all other wells.
-
Normalization: Calculate the percentage of cell viability for each drug concentration using the following formula: % Viability = (([Signal]Treated - [Signal]Blank) / ([Signal]Vehicle Control - [Signal]Blank)) * 100
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Calculation: Use a statistical software package (e.g., GraphPad Prism, R) to perform a non-linear regression analysis and fit a sigmoidal dose-response curve (variable slope). The software will then calculate the IC50 value, which is the concentration of this compound that corresponds to 50% cell viability.
Conclusion
The protocols and guidelines presented in this document provide a robust framework for the accurate and reproducible determination of this compound IC50 values in a variety of cell lines. Adherence to these standardized methods will ensure high-quality, comparable data that is essential for advancing the preclinical evaluation of this promising p38 MAPK inhibitor. Researchers are encouraged to use the provided templates to organize and present their findings, contributing to a broader understanding of the therapeutic potential of this compound.
References
Application Notes and Protocols for Flow Cytometry Analysis of Immune Cells Treated with AZD7624
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the effects of AZD7624, an inhaled p38 mitogen-activated protein kinase (MAPK) inhibitor, on various immune cell populations. The provided protocols are designed to facilitate reproducible and robust analysis of immune cell phenotype and function following treatment with this compound.
Introduction
This compound is a potent and selective inhibitor of the p38 MAPK α and β isoforms, which are key components of the intracellular signaling cascades that regulate the production of pro-inflammatory cytokines.[1][2] By targeting p38 MAPK, this compound has been investigated as a potential therapeutic agent for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD).[1][3] Flow cytometry is an indispensable tool for dissecting the cellular-level effects of this compound, enabling detailed characterization and quantification of changes in immune cell populations, surface marker expression, and intracellular cytokine production.
Mechanism of Action
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK pathway. This pathway is activated by various extracellular stimuli, including inflammatory cytokines and Toll-like receptor agonists like lipopolysaccharide (LPS).[4] Activation of p38 MAPK leads to the downstream activation of transcription factors and other proteins that drive the expression of pro-inflammatory genes, such as those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-8 (IL-8). By inhibiting p38 MAPK, this compound effectively dampens this inflammatory response.
Data Presentation
The following tables summarize the quantitative effects of this compound on various immune cell parameters as reported in preclinical and clinical studies.
Table 1: Effect of this compound on Lipopolysaccharide (LPS)-Induced Inflammatory Markers in Human Peripheral Blood Mononuclear Cells (PBMCs) and Whole Blood.
| Parameter | Cell Type | IC50 / Potency | Reference |
| TNF-α Release | Human PBMCs | ~3.5 nM | [2] |
| LPS-induced TNF-α | Human Mononuclear Cells | pIC50u: 8.4 | [5] |
| LPS-induced TNF-α | Whole Blood (in vitro) | pIC50u: 8.7 (full inhibition) | [5] |
| LPS-induced TNF-α | Whole Blood (ex vivo) | pIC50u: 8.8 | [5] |
Table 2: In Vivo Effects of Inhaled this compound on LPS-Induced Inflammation in Healthy Volunteers.
| Biomarker | Sample Type | % Reduction vs. Placebo | Reference |
| Sputum Neutrophil Percentage | Sputum | 56.6% (p<0.001) | [1] |
| Sputum TNF-α | Sputum | 85.4% (p<0.001) | [1] |
| Sputum IL-6 | Sputum | 76.5% | [6] |
| Sputum IL-8 | Sputum | Significantly Reduced | [1] |
| Sputum MIP-1β | Sputum | 69.5% | [6] |
| Blood Neutrophil Percentage | Blood | 43.5% | [6] |
| Blood IL-6 | Blood | 70% | [6][7] |
| Blood MIP-1β | Blood | Completely Inhibited | [6] |
| Blood C-Reactive Protein (CRP) | Blood | 93% | [6] |
Experimental Protocols
Protocol 1: In Vitro Treatment and Flow Cytometry Analysis of Human PBMCs
This protocol describes the in vitro treatment of human Peripheral Blood Mononuclear Cells (PBMCs) with this compound followed by flow cytometric analysis of cell surface markers and intracellular TNF-α production after LPS stimulation.
Materials:
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Brefeldin A
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixable Viability Dye
-
Fc Block (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Intracellular Staining Buffer Kit
-
Flow cytometer
Table 3: Suggested Antibody Panel for PBMC Analysis.
| Target | Fluorochrome | Clone | Purpose |
| CD3 | e.g., APC-H7 | SK7 | T cell identification |
| CD14 | e.g., BV605 | M5E2 | Monocyte identification |
| CD19 | e.g., PE-Cy7 | HIB19 | B cell identification |
| CD56 | e.g., PE | B159 | NK cell identification |
| TNF-α | e.g., FITC | MAb11 | Intracellular cytokine detection |
| Viability Dye | e.g., Zombie Aqua | - | Live/dead cell discrimination |
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Pre-treat cells with the desired concentrations of this compound or vehicle control for 1 hour at 37°C, 5% CO2.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.
-
Add Brefeldin A (to inhibit protein transport) for the final 3-4 hours of incubation.
-
-
Staining:
-
Harvest cells and wash with PBS.
-
Stain with a fixable viability dye according to the manufacturer's protocol to exclude dead cells.
-
Wash with FACS buffer.
-
Block Fc receptors with Fc Block for 10 minutes.
-
Add the surface antibody cocktail (CD3, CD14, CD19, CD56) and incubate for 30 minutes at 4°C in the dark.
-
Wash twice with FACS buffer.
-
Fix and permeabilize the cells using an intracellular staining buffer kit according to the manufacturer's instructions.
-
Stain for intracellular TNF-α with the anti-TNF-α antibody for 30 minutes at 4°C in the dark.
-
Wash twice with permeabilization buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on live, single cells, then identify major lymphocyte and monocyte populations. Quantify the percentage of TNF-α positive cells within each population.
-
Protocol 2: Flow Cytometry Analysis of Whole Blood Neutrophils
This protocol is designed for the rapid analysis of neutrophil populations directly from whole blood samples, which may be obtained from clinical trials involving this compound.
Materials:
-
Whole blood collected in appropriate anticoagulant tubes (e.g., EDTA or heparin)
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS Buffer
-
Fc Block
-
Fluorochrome-conjugated antibodies (see Table 4 for a suggested panel)
-
Flow cytometer
Table 4: Suggested Antibody Panel for Whole Blood Neutrophil Analysis.
| Target | Fluorochrome | Clone | Purpose |
| CD45 | e.g., PerCP-Cy5.5 | 2D1 | Pan-leukocyte marker |
| CD15 | e.g., FITC | HI98 | Granulocyte marker |
| CD16 | e.g., PE | 3G8 | Neutrophil marker |
| CD11b | e.g., APC | ICRF44 | Activation marker |
| Viability Dye | e.g., Zombie Aqua | - | Live/dead cell discrimination |
Procedure:
-
Sample Collection: Collect whole blood from subjects.
-
Staining:
-
In a FACS tube, add 100 µL of whole blood.
-
Add a viability dye and incubate as per the manufacturer's protocol.
-
Add Fc Block and incubate for 10 minutes.
-
Add the surface antibody cocktail (CD45, CD15, CD16, CD11b) and incubate for 30 minutes at room temperature in the dark.
-
-
RBC Lysis:
-
Add 2 mL of 1X RBC Lysis Buffer and vortex immediately.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
-
Wash and Resuspend:
-
Wash the cell pellet once with 2 mL of FACS buffer.
-
Resuspend the cells in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer within a few hours of staining.
-
Analyze the data using appropriate software. Gate on live leukocytes (CD45+). From the leukocyte gate, identify neutrophils based on their forward and side scatter properties and expression of CD15 and CD16. Analyze the expression of activation markers like CD11b on the neutrophil population.
-
Conclusion
The protocols and information provided in these application notes serve as a comprehensive resource for researchers investigating the immunological effects of this compound. By employing carefully designed flow cytometry panels and standardized procedures, it is possible to robustly quantify the impact of this p38 MAPK inhibitor on various immune cell subsets, contributing to a deeper understanding of its mechanism of action and therapeutic potential.
References
- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. hra.nhs.uk [hra.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medpagetoday.com [medpagetoday.com]
AZD7624: A Potent Tool for Interrogating p38 MAPK Signaling
Application Notes and Protocols for Researchers
AZD7624 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), making it an invaluable tool compound for elucidating the multifaceted roles of the p38 signaling pathway in various cellular processes. These application notes provide researchers, scientists, and drug development professionals with comprehensive information on the use of this compound, including its mechanism of action, key experimental data, and detailed protocols for its application in studying p38 MAPK signaling.
Mechanism of Action
This compound is a small molecule that acts as a competitive inhibitor of p38α and p38β MAPK.[1] The p38 MAPK pathway is a critical signaling cascade involved in cellular responses to a wide array of stress stimuli, including inflammatory cytokines, environmental stressors, and cellular damage.[2][3] This pathway plays a pivotal role in regulating inflammation, cell proliferation, differentiation, and apoptosis.[3][4] By selectively inhibiting p38α and p38β, this compound allows for the precise investigation of the downstream consequences of blocking this pathway.
Data Summary
The following tables summarize the key quantitative data regarding the selectivity and cellular activity of this compound.
Table 1: In Vitro Selectivity of this compound for p38 MAPK Isoforms [1]
| p38 Isoform | Selectivity Fold-Change vs. p38α |
| p38β | 15-fold |
| p38γ | >10,000-fold |
| p38δ | >10,000-fold |
Table 2: In Vitro and In Vivo Inhibitory Activity of this compound
| Assay | System | Stimulus | Measured Endpoint | IC50 / Effect | Reference |
| Kinase Assay | Recombinant Human MAPK14 (p38α) | - | Kinase Activity | 0.1 nM | [5] |
| Cellular Assay | Human Peripheral Blood Mononuclear Cells (PBMCs) | - | TNFα Release | ~3.5 nM | [5] |
| Cellular Assay | Human Alveolar Macrophages | LPS | TNFα Release | pIC50: -9.2 ± 0.4 | [1] |
| Cellular Assay | Human Alveolar Macrophages | LPS | IL-6 Release | pIC50: -8.8 ± 0.7 | [1] |
| In Vivo Assay | Healthy Volunteers | Inhaled LPS | Sputum Neutrophil Increase | 56.6% reduction (p<0.001) | [1] |
| In Vivo Assay | Healthy Volunteers | Inhaled LPS | Sputum TNFα Increase | 85.4% reduction (p<0.001) | [1] |
Signaling Pathway
The p38 MAPK signaling cascade is a multi-tiered pathway. It is typically initiated by various extracellular stimuli that activate upstream MAPKKKs (e.g., ASK1, TAK1). These kinases then phosphorylate and activate MAPKKs (MKK3, MKK6), which in turn phosphorylate and activate p38 MAPK.[6] Activated p38 MAPK can then phosphorylate a variety of downstream substrates, including other protein kinases (e.g., MAPKAPK-2) and transcription factors (e.g., ATF2, MEF2C), leading to a cellular response.[6]
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound as a tool compound.
In Vitro Inhibition of LPS-Induced Cytokine Release from Human Alveolar Macrophages
This protocol is adapted from studies investigating the anti-inflammatory effects of this compound.[1]
Objective: To determine the potency of this compound in inhibiting the production of pro-inflammatory cytokines (e.g., TNFα, IL-6) from primary human alveolar macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Primary human alveolar macrophages
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human TNFα and IL-6
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Cell Plating: Seed human alveolar macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Pre-treatment: Remove the culture medium from the cells and add the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 1 hour at 37°C.
-
Stimulation: Following the pre-treatment, add LPS to each well (except the negative control) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of TNFα and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cytokine inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Caption: Workflow for in vitro inhibition of cytokine release.
In Vivo Lipopolysaccharide (LPS) Challenge in Healthy Volunteers
This protocol provides a framework for evaluating the in vivo efficacy of inhaled this compound, based on a clinical proof-of-mechanism study.[1][7]
Objective: To assess the effect of a single inhaled dose of this compound on inflammatory biomarkers in sputum and blood following an inhaled LPS challenge in healthy volunteers.
Study Design: A randomized, double-blind, placebo-controlled, two-period crossover study.
Participants: Healthy, non-smoking male and female volunteers aged 18-55 years.
Materials:
-
This compound for inhalation (e.g., nebulizer solution)
-
Placebo for inhalation
-
LPS for inhalation
-
Sputum induction equipment (nebulizer with hypertonic saline)
-
Blood collection tubes
-
Equipment for cell counting and biomarker analysis (e.g., ELISA, flow cytometry)
Protocol:
-
Screening and Randomization: Screen volunteers for eligibility and randomize them to a treatment sequence (this compound then placebo, or placebo then this compound), with a washout period between treatments.
-
Baseline Measurements: Collect baseline blood and induced sputum samples.
-
Dosing: Administer a single inhaled dose of this compound or placebo.
-
LPS Challenge: 30 minutes post-dose, administer an inhaled LPS challenge.
-
Post-Challenge Sampling:
-
Sputum Induction: Induce sputum 6 hours post-LPS challenge. Process the sputum to obtain a cell pellet and supernatant.
-
Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0.25, 6.5, 12, and 24 hours) for analysis of cell counts and inflammatory biomarkers.
-
-
Biomarker Analysis:
-
Sputum: Perform differential cell counts (neutrophils) and measure concentrations of inflammatory mediators (e.g., TNFα, IL-6, IL-8, MIP-1β).
-
Blood: Perform differential cell counts (neutrophils) and measure concentrations of inflammatory markers (e.g., IL-6, MIP-1β, C-reactive protein [CRP]).
-
-
Data Analysis: Compare the changes from baseline in inflammatory biomarkers between the this compound and placebo treatment periods using appropriate statistical methods (e.g., paired t-test or analysis of covariance).
Caption: Workflow for in vivo LPS challenge study.
Conclusion
This compound is a highly selective and potent p38 MAPK inhibitor that serves as an excellent tool for investigating the physiological and pathophysiological roles of the p38 signaling pathway. The data and protocols provided herein offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate functions of p38 MAPK in health and disease. As with any pharmacological tool, it is crucial to carefully consider the experimental design and include appropriate controls to ensure the validity and reproducibility of the findings.
References
- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. Study to investigate the effect of a single dose of this compound on inflammation caused by an endotoxin challenge [astrazenecaclinicaltrials.com]
Troubleshooting & Optimization
AZD7624 off-target effects and kinase profiling
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of AZD7624, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This resource includes troubleshooting guides, frequently asked questions (FAQs), key quantitative data, experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that potently targets the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1][2] It exhibits high selectivity for p38α/β over the γ and δ isoforms.[2][3] By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1][2][3]
Q2: What is the known kinase selectivity profile of this compound?
A2: this compound is highly selective for p38α and p38β MAPK. It has been shown to have a 15-fold selectivity for p38α over p38β and over 10,000-fold selectivity against p38γ and p38δ MAPK.[2][3] A comprehensive kinase selectivity panel or kinome scan for this compound is not publicly available at this time. Therefore, off-target effects on other kinases have not been broadly characterized.
Q3: In what types of in vitro assays has this compound shown activity?
A3: this compound has demonstrated potent activity in both biochemical and cell-based assays. It inhibits the enzymatic activity of human p38α (MAPK14) with high potency.[1] In cellular assays, it effectively suppresses the release of TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) and alveolar macrophages.[2][3][4]
Q4: Has this compound been used in in vivo studies?
A4: Yes, this compound was developed as an inhaled inhibitor for respiratory diseases like Chronic Obstructive Pulmonary Disease (COPD).[2] It has been assessed in healthy volunteers and in Phase IIa clinical trials for COPD.[1] In a clinical setting, inhaled this compound was shown to reduce LPS-induced inflammatory biomarkers in the sputum of healthy volunteers.[2][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| No inhibition of target pathway observed | 1. Inactive Compound: Improper storage or handling may have degraded the compound. 2. Suboptimal Assay Conditions: Incorrect substrate or ATP concentration in a kinase assay. 3. Cell Type Insensitivity: The specific cell line used may not have a p38-dependent signaling pathway for the measured endpoint. | 1. Use a fresh aliquot of this compound and verify its concentration. 2. Optimize kinase assay conditions, ensuring the ATP concentration is near the Km for p38α. 3. Confirm p38α/β expression and activation in your cell model (e.g., via Western blot for phospho-p38). |
| Unexpected Phenotype or Pathway Activation | 1. Pathway Crosstalk: Inhibition of p38 MAPK can lead to feedback activation of other signaling pathways (e.g., JNK or ERK pathways). 2. Off-Target Effects: Although highly selective for p38α/β, off-target activity at high concentrations cannot be entirely ruled out. 3. Cell-Specific Responses: The cellular context can dictate unique responses to p38 inhibition. | 1. Perform a time-course experiment and probe for activation of other MAPK pathways (p-JNK, p-ERK). 2. Conduct a dose-response experiment to ensure the observed effect is not due to excessively high concentrations. If possible, compare with another p38 inhibitor with a different chemical scaffold. 3. Characterize the signaling pathways in your specific cell model to understand potential compensatory mechanisms. |
| Inconsistent Results Between Experiments | 1. Reagent Variability: Inconsistent lots of cells, media, or stimulating agents (e.g., LPS). 2. Procedural Differences: Minor variations in incubation times, cell densities, or compound preparation. 3. Compound Solubility Issues: this compound may precipitate out of solution if not prepared correctly. | 1. Use consistent lots of reagents and qualify new lots before use. 2. Follow a standardized, detailed protocol for all experiments. 3. Ensure proper dissolution of this compound. A stock solution in DMSO is commonly used, followed by dilution in aqueous media. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Species | IC50 / pIC50 | Notes |
| p38α MAPK (MAPK14) | Human | IC50: 0.1 nM (pIC50: 10.0)[1][3] | Biochemical enzyme activity assay. |
| LPS-induced TNF-α release | Human PBMCs | IC50: ~3.5 nM[1] | Cellular assay measuring cytokine release. |
| LPS-induced TNF-α release | Human Alveolar Macrophages | pIC50: 9.2 ± 0.4[2] | Cellular assay. |
| LPS-induced IL-6 release | Human Alveolar Macrophages | pIC50: 8.8 ± 0.7[2] | Cellular assay. |
| LPS-induced TNF-α release | Human Mononuclear Cells | pIC50: 8.4[4] | Unbound potency (pIC50u). |
| LPS-induced TNF-α release | Human Whole Blood | pIC50: 8.1[4] |
Table 2: Kinase Selectivity of this compound
| Kinase Isoform | Selectivity vs. p38α |
| p38β | 15-fold less sensitive than p38α[2][3] |
| p38γ | >10,000-fold less sensitive than p38α[2][3] |
| p38δ | >10,000-fold less sensitive than p38α[2][3] |
Experimental Protocols
Biochemical p38α Kinase Activity Assay (General Protocol)
This protocol is a generalized representation based on standard radiometric kinase assays.
-
Prepare Reagents:
-
Kinase Buffer: (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA).
-
Recombinant human p38α enzyme.
-
Substrate: (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate like ATF2).
-
ATP Solution: A stock solution of ATP containing [γ-³³P]ATP. The final ATP concentration should be at or near the Km for p38α.
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
Add kinase buffer, substrate, and diluted this compound or vehicle (DMSO) to a 96-well plate.
-
Add the p38α enzyme to initiate the pre-incubation.
-
Initiate the kinase reaction by adding the ATP/[γ-³³P]ATP solution.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose) to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
LPS-Induced TNF-α Release in Human PBMCs (General Protocol)
-
Isolate PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Wash the cells and resuspend in complete RPMI-1640 medium.
-
-
Cell Plating and Treatment:
-
Plate the PBMCs in a 96-well tissue culture plate at a density of approximately 2 x 10⁵ cells/well.
-
Prepare serial dilutions of this compound in complete medium.
-
Pre-incubate the cells with the diluted this compound or vehicle control for 1 hour at 37°C, 5% CO₂.
-
-
LPS Stimulation:
-
Add Lipopolysaccharide (LPS) to each well to a final concentration of 10-100 ng/mL to stimulate TNF-α production.
-
Incubate the plate for 16-24 hours at 37°C, 5% CO₂.
-
-
Cytokine Measurement:
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant for analysis.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percent inhibition of TNF-α release for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD-7624 |CAS:1095004-78-6 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
AZD7624 Clinical Trial in COPD: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information and troubleshooting guidance regarding the clinical trial of AZD7624, an inhaled p38 mitogen-activated protein kinase (MAPK) inhibitor, for the treatment of Chronic Obstructive Pulmonary Disease (COPD). The trial was discontinued, and this resource aims to address specific questions researchers may have about the reasons for discontinuation, the experimental design, and the underlying scientific rationale.
Frequently Asked Questions (FAQs)
Q1: What was the primary reason for the discontinuation of the this compound clinical trial in COPD?
A1: The primary reason for the discontinuation of the this compound clinical trial in patients with COPD was a lack of efficacy. The "Proof of Principle" study showed no statistically significant difference between this compound and placebo in the primary endpoint, which was the time to the first moderate or severe COPD exacerbation.[1]
Q2: What was the mechanism of action for this compound?
A2: this compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha (α) and beta (β) isoforms. The p38 MAPK signaling pathway is a key regulator of pro-inflammatory mediators, and its activation is increased in the lungs of COPD patients, correlating with disease severity and exacerbations.[1][2] The therapeutic hypothesis was that by inhibiting p38α, this compound would reduce lung inflammation and consequently decrease the frequency of exacerbations.[1][2]
Q3: Were there any promising results from earlier studies with this compound?
A3: Yes, an early-stage study in healthy volunteers using a lipopolysaccharide (LPS) challenge model showed promising results. In this study, a single inhaled dose of this compound significantly reduced LPS-induced inflammatory markers in both sputum and blood.[1][3] This suggested that the drug had a potent anti-inflammatory effect.
Q4: Were there any safety concerns with this compound?
A4: The published data indicates that this compound was generally well-tolerated in the clinical trials.[4] In the Phase II study, the incidence of adverse events was higher in the this compound arm for most reported categories, with the most common being COPD, dyspnea, and cough.[4] However, the discontinuation was primarily due to the lack of efficacy, not safety.
Q5: Did this compound show any effect on biomarkers in the COPD patient trial?
A5: In the "Proof of Principle" study with COPD patients, there was no statistically significant difference in the levels of C-reactive protein (CRP), interleukin-6 (IL-6), and macrophage inflammatory protein-1β (MIP-1β) between the this compound and placebo groups at the end of the study.[4]
Troubleshooting and Experimental Guidance
This section provides insights into potential experimental challenges and detailed protocols relevant to the this compound clinical trial.
Experimental Protocols
1. In Situ Proximity Ligation Assay (isPLA) for Phosphorylated p38α in Lung Tissue
-
Objective: To visualize and quantify the activation of p38α MAPK in lung tissue samples from COPD patients and controls.
-
Principle: The isPLA technique allows for the detection of protein modifications, such as phosphorylation, with high specificity and sensitivity within intact tissue sections. It utilizes pairs of oligonucleotide-labeled antibodies (proximity probes) that bind to the target protein. When the probes are in close proximity, the oligonucleotides can be ligated to form a circular DNA molecule, which is then amplified via rolling circle amplification. The amplified product is detected using fluorescently labeled probes, appearing as distinct spots in microscopy images.
-
Detailed Methodology:
-
Tissue Preparation:
-
Obtain formalin-fixed, paraffin-embedded (FFPE) lung tissue sections (4-5 µm thick) from COPD patients and healthy controls.
-
Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol washes.
-
Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the sections with a blocking solution (e.g., containing serum from the species of the secondary antibody) for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the sections with two primary antibodies targeting p38α and its phosphorylated form, raised in different species (e.g., rabbit anti-phospho-p38α and mouse anti-p38α). The antibodies should be diluted in an appropriate antibody diluent.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Proximity Ligation:
-
Wash the sections to remove unbound primary antibodies.
-
Apply the PLA probes (secondary antibodies conjugated with oligonucleotides, specific for the primary antibody species) and incubate for 1-2 hours at 37°C.
-
Wash the sections and then add the ligation solution containing the ligase and two connector oligonucleotides. Incubate for 30 minutes at 37°C.
-
-
Amplification:
-
Wash the sections and apply the amplification solution containing polymerase and fluorescently labeled nucleotides.
-
Incubate for 90-120 minutes at 37°C in a dark, humidified chamber.
-
-
Mounting and Imaging:
-
Wash the sections and mount with a mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the PLA signals using a fluorescence microscope. Each fluorescent spot represents a single detected phosphorylated p38α molecule.
-
-
Quantification:
-
Use image analysis software to quantify the number of PLA signals per cell or per defined tissue area.
-
-
2. Human Lipopolysaccharide (LPS) Inhalation Challenge
-
Objective: To induce a controlled, transient inflammatory response in the airways of healthy volunteers to assess the pharmacodynamic effects of an investigational anti-inflammatory drug like this compound.
-
Principle: Inhalation of LPS, a component of the outer membrane of Gram-negative bacteria, mimics aspects of the inflammatory response seen in bacterial infections and COPD exacerbations. This model allows for the evaluation of a drug's ability to suppress key inflammatory markers.
-
Detailed Methodology:
-
Subject Screening and Preparation:
-
Recruit healthy, non-smoking volunteers who meet specific inclusion and exclusion criteria (e.g., normal lung function, no recent respiratory infections).
-
Obtain informed consent.
-
Subjects should abstain from strenuous exercise and alcohol for 24 hours prior to the challenge.
-
-
Drug Administration:
-
Administer a single inhaled dose of this compound (e.g., 1200 mcg) or placebo in a randomized, double-blind, crossover fashion.[4] There should be a sufficient washout period between treatments.
-
-
LPS Challenge:
-
Approximately 30 minutes after drug administration, subjects inhale a nebulized solution of purified LPS (e.g., from E. coli). The dose should be standardized (e.g., 45,000 Endotoxin Units).
-
-
Sputum Induction and Blood Sampling:
-
Collect induced sputum samples at a specified time point after the LPS challenge (e.g., 6 hours) by having the subject inhale nebulized hypertonic saline to promote sputum production.
-
Collect blood samples at baseline and at multiple time points post-LPS challenge (e.g., 0.25, 6.5, 12, and 24 hours) to measure systemic inflammatory markers.
-
-
Biomarker Analysis:
-
Process the sputum to isolate inflammatory cells (e.g., neutrophils) and the supernatant for analysis of cytokines and chemokines (e.g., TNF-α, IL-6, IL-8, MIP-1β).
-
Analyze blood samples for total and differential cell counts and for systemic inflammatory markers (e.g., CRP, IL-6, MIP-1β).
-
-
Safety Monitoring:
-
Monitor subjects for adverse events, including flu-like symptoms, changes in lung function (spirometry), and vital signs throughout the study.
-
-
Data Presentation
Table 1: Patient Demographics and Baseline Characteristics (Proof of Principle Study)
| Characteristic | This compound (n=107) | Placebo (n=105) |
| Age (years), mean (SD) | 63.5 (7.8) | 63.8 (8.1) |
| Sex, n (%) | ||
| Male | 64 (59.8) | 63 (60.0) |
| Female | 43 (40.2) | 42 (40.0) |
| Race, n (%) | ||
| White | 102 (95.3) | 101 (96.2) |
| Black | 3 (2.8) | 2 (1.9) |
| Asian | 2 (1.9) | 2 (1.9) |
| Smoking Status, n (%) | ||
| Current Smoker | 38 (35.5) | 39 (37.1) |
| Ex-smoker | 69 (64.5) | 66 (62.9) |
| Post-bronchodilator FEV1 (% predicted), mean (SD) | 53.1 (12.1) | 52.8 (12.3) |
| History of ≥2 moderate/severe exacerbations in the past year, n (%) | 107 (100) | 105 (100) |
Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018.
Table 2: Efficacy Results of the this compound "Proof of Principle" Study in COPD Patients
| Endpoint | This compound | Placebo | Hazard Ratio (95% CI) | p-value |
| Time to first moderate or severe exacerbation or early dropout | N/A | N/A | 1.39 (0.81, 2.40) | 0.24 |
| Time to first moderate or severe COPD exacerbation | N/A | N/A | 1.53 (0.85, 2.76) | 0.15 |
Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018.
Table 3: Key Biomarker Results from the LPS Challenge Study in Healthy Volunteers
| Biomarker | Reduction with this compound vs. Placebo | p-value |
| Sputum Neutrophil Increase | 56.8% | <0.001 |
| Sputum TNF-α Increase | 85.4% | <0.001 |
| Sputum IL-6 Increase | 76.5% | N/A |
| Blood Neutrophil Increase | 43.5% | N/A |
| Blood IL-6 Increase | 70% | N/A |
| Blood CRP Increase | 93% | N/A |
Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018 and MedPage Today, 2015.[2][3]
Mandatory Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow of the Lipopolysaccharide (LPS) Challenge Study.
Caption: Logical flow leading to the discontinuation of the this compound clinical trial.
References
- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. medpagetoday.com [medpagetoday.com]
- 4. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
AZD7624 Technical Support Center: Troubleshooting Unfavorable Safety and Efficacy Results
This technical support center provides guidance for researchers, scientists, and drug development professionals who may be encountering unfavorable safety and efficacy results in experiments involving AZD7624, an investigational inhaled p38 mitogen-activated protein kinase (MAPK) inhibitor. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anti-inflammatory effects of this compound in our in vitro/in vivo models. What could be the reason?
A1: Several factors could contribute to a lack of efficacy. Firstly, it is crucial to confirm the activation of the p38 MAPK pathway in your experimental system. This compound is a potent and selective inhibitor of the p38α and p38β isoforms.[1] If this pathway is not the primary driver of the inflammatory response in your model, the therapeutic effect of this compound will be limited. Secondly, consider the experimental conditions. For instance, in a clinical study involving a lipopolysaccharide (LPS) challenge in healthy volunteers, a single inhaled dose of this compound demonstrated a significant reduction in sputum neutrophils and TNF-α.[1] Replicating key aspects of such a positive control experiment can help validate your experimental setup.
Q2: Our preclinical animal models showed promising anti-inflammatory activity with this compound, but this is not translating to our clinical studies in COPD. Why might this be the case?
A2: This discrepancy between preclinical and clinical results was a key finding in the development of this compound. While the drug effectively reduced LPS-induced inflammation in healthy volunteers, it failed to show a statistically significant benefit in reducing exacerbations in patients with Chronic Obstructive Pulmonary Disease (COPD).[1] The "Proof of Principle" study in COPD patients showed no significant difference between this compound and placebo in the time to the first moderate or severe exacerbation.[1] This suggests that while the p38 MAPK pathway is active in COPD, its inhibition by this compound over a 3-month period did not translate into a clinical benefit in preventing exacerbations.[1] The underlying disease complexity of COPD, involving multiple inflammatory pathways, may account for this translational failure.
Q3: We are observing a higher than expected incidence of adverse events in our study participants receiving this compound. Is this consistent with previous findings?
A3: Yes, this observation is consistent with the findings from the Phase II "Proof of Principle" study in COPD patients. Although this compound was generally well-tolerated in a study with healthy volunteers, the larger study in COPD patients reported a higher incidence for the majority of reported categories of adverse events in the this compound treatment arm compared to the placebo arm.[1] The most commonly reported adverse event was COPD itself, followed by dyspnea and cough.[1] It is important to meticulously document and analyze all adverse events in your study and compare them with the established safety profile.
Troubleshooting Guides
Guide 1: Investigating Lack of Efficacy
Problem: No significant reduction in inflammatory markers (e.g., IL-6, TNF-α, neutrophil counts) after this compound treatment.
Possible Causes & Troubleshooting Steps:
-
Inactive p38 MAPK Pathway:
-
Verification: Confirm p38 MAPK activation in your model system (cell culture, animal model) at baseline and after stimulation using techniques like Western blot for phosphorylated p38 or an in situ proximity ligation assay (isPLA). The original research identified p38α as the predominant activated isoform in human alveolar macrophages in response to LPS.[1]
-
-
Suboptimal Drug Concentration or Delivery:
-
Verification: Ensure the concentration of this compound is sufficient to inhibit p38 MAPK in your specific system. The IC50 for inhibiting human MAPK14 is 0.1nM, and for preventing TNFα release from human PBMCs is approximately 3.5nM.[2] For in vivo models, confirm adequate local delivery to the target tissue (e.g., lungs).
-
-
Model System Unsuitability:
-
Action: If the p38 pathway is not central to the inflammation in your model, consider using alternative stimuli or a different model where p38 MAPK activation is well-established.
-
Guide 2: Addressing Unfavorable Safety Signals
Problem: Emergence of unexpected or a high incidence of adverse events.
Possible Causes & Troubleshooting Steps:
-
On-Target vs. Off-Target Effects:
-
Analysis: While this compound is selective for p38α/β, investigate potential off-target effects in relevant cell types.
-
-
Patient Population Susceptibility:
-
Consideration: The underlying health status of the study population can influence the safety profile. In the case of this compound, the adverse event profile was more pronounced in COPD patients compared to healthy volunteers.[1]
-
-
Drug-Drug Interactions:
-
Review: If applicable, review concomitant medications for potential interactions with this compound.
-
Data Presentation
Efficacy Data Summary
| Study Population | Intervention | Primary Outcome | Result |
| Healthy Volunteers (LPS Challenge) | Single inhaled dose of this compound | Reduction in sputum neutrophil percentage | 56.6% reduction from baseline increase (p<0.001)[1] |
| Healthy Volunteers (LPS Challenge) | Single inhaled dose of this compound | Reduction in sputum TNF-α | 85.4% reduction from baseline increase (p<0.001)[1] |
| COPD Patients ("Proof of Principle" Study) | This compound once daily for up to 3 months | Time to first moderate or severe exacerbation | No statistically significant difference compared to placebo[1] |
Safety Data Summary (COPD "Proof of Principle" Study)
| Adverse Event Category | This compound (N=107) n (%) | Placebo (N=106) n (%) |
| Any Adverse Event | 77 (72.0) | 68 (64.2) |
| Most Common AEs (>5%) | ||
| COPD | 22 (20.6) | 16 (15.1) |
| Dyspnea | 9 (8.4) | 7 (6.6) |
| Cough | 8 (7.5) | 5 (4.7) |
| Upper Respiratory Tract Infection | 7 (6.5) | 8 (7.5) |
| Nasopharyngitis | 6 (5.6) | 4 (3.8) |
| Headache | 6 (5.6) | 3 (2.8) |
| Serious Adverse Events | 12 (11.2) | 11 (10.4) |
| Discontinuation due to AE | 9 (8.4) | 4 (3.8) |
Data adapted from Patel NR, et al. Int J Chron Obstruct Pulmon Dis. 2018.
Experimental Protocols
In Situ Proximity Ligation Assay (isPLA) for Phosphorylated p38 MAPK
This protocol outlines the key steps for detecting the activated (phosphorylated) form of p38 MAPK in lung tissue, as was done to identify p38α as the relevant isoform for this compound development.[1]
Objective: To visualize and quantify phosphorylated p38α in lung tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections
-
Primary antibodies: Rabbit anti-phospho-p38 MAPK and Mouse anti-p38α
-
Duolink® In Situ PLA probes (anti-rabbit MINUS and anti-mouse PLUS)
-
Duolink® In Situ Detection Reagents
-
Microscope for fluorescence detection
Methodology:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol washes.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block non-specific antibody binding with a blocking solution.
-
Primary Antibody Incubation: Incubate sections with both rabbit anti-phospho-p38 MAPK and mouse anti-p38α antibodies overnight at 4°C.
-
PLA Probe Incubation: Wash the sections and incubate with the anti-rabbit MINUS and anti-mouse PLUS PLA probes.
-
Ligation: Add the ligation solution containing ligase to join the two PLA probes if they are in close proximity.
-
Amplification: Add the amplification solution containing polymerase to generate a concatemeric product.
-
Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified product.
-
Mounting and Visualization: Mount the slides with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
Lipopolysaccharide (LPS) Challenge in Human Volunteers
This protocol is based on the methodology used in the this compound clinical trial to induce a transient inflammatory response.[1]
Objective: To assess the anti-inflammatory effect of a compound on LPS-induced airway inflammation.
Materials:
-
Clinical-grade Lipopolysaccharide (LPS)
-
Nebulizer for inhaled delivery
-
Sputum induction equipment (hypertonic saline)
-
Blood collection supplies
Methodology:
-
Subject Screening: Recruit healthy, non-smoking volunteers who meet the inclusion/exclusion criteria.
-
Baseline Measurements: Collect baseline blood and induced sputum samples.
-
Drug Administration: Administer the investigational drug (e.g., inhaled this compound) or placebo.
-
LPS Inhalation: At a specified time after drug administration (e.g., 30 minutes), subjects inhale a standardized dose of LPS.
-
Post-Challenge Monitoring: Monitor subjects for adverse events (e.g., fever, changes in lung function).
-
Sputum and Blood Collection: Collect induced sputum and blood samples at specified time points post-LPS challenge (e.g., 6 and 24 hours).
-
Biomarker Analysis: Analyze sputum for cell differentials (e.g., neutrophils) and inflammatory mediators (e.g., TNF-α). Analyze blood for systemic inflammatory markers (e.g., C-reactive protein, IL-6).
Visualizations
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for the Lipopolysaccharide (LPS) Challenge study.
References
Potential for AZD7624-induced toxicity in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using AZD7624 in cell culture experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway. Specifically, it targets the α and β isoforms of p38 MAPK.[1][2][3][4] The p38 MAPK signaling cascade is a key regulator of inflammatory responses, and its activation leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3] By inhibiting p38α and p38β, this compound effectively suppresses these inflammatory pathways.[2][3]
Q2: What are the known IC50 and pIC50 values for this compound?
This compound demonstrates high potency in inhibiting p38 MAPK and subsequent cytokine release. The following tables summarize the reported inhibitory concentrations.
Table 1: this compound Inhibitory Potency
| Target | Assay System | IC50 | Reference |
|---|---|---|---|
| Human MAPK14 (p38α) | Recombinant enzyme assay | 0.1 nM | [1] |
| TNFα release | Human PBMCs | ~3.5 nM |[1] |
PBMCs: Peripheral Blood Mononuclear Cells
Table 2: this compound pIC50 Values for TNFα Inhibition
| Cell Type | Condition | pIC50 | Reference |
|---|---|---|---|
| Human mononuclear cells | In vitro, LPS-induced | 8.4 | [5][6] |
| Human whole blood | In vitro, LPS-induced | 8.1 | [5] |
| Human alveolar macrophages | In vitro, LPS-induced | 9.0 | [5] |
| Human whole blood | Ex vivo, LPS-induced | 8.8 |[6] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Q3: Is there published data on this compound-induced toxicity or apoptosis in cell culture?
Currently, there is a lack of specific published studies detailing a comprehensive toxicity profile or apoptosis-inducing effects of this compound in various cell lines. Most available research focuses on its anti-inflammatory efficacy.[1][2][4] It is important not to confuse this compound with AZD6244, a MEK inhibitor, for which apoptosis-related studies are available.[7] Researchers should empirically determine the cytotoxic concentration of this compound in their specific cell system.
Q4: How should I determine the optimal, non-toxic concentration of this compound for my experiments?
A dose-response experiment is crucial to identify the optimal concentration range that provides the desired biological effect without inducing significant cell death.
Troubleshooting Guide
Issue: I am observing significant cell death after treating with this compound.
Unexpected cytotoxicity can arise from several factors. Use the following guide to troubleshoot the potential cause.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using an MTS Assay
This protocol provides a general framework for assessing the toxicity of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a 2x vehicle control (e.g., DMSO in culture medium).
-
Cell Treatment: Remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions or vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 for cytotoxicity.
Protocol 2: Assessing Inhibition of LPS-Induced TNF-α Secretion
This protocol is for confirming the biological activity of this compound in relevant immune cells (e.g., human PBMCs or macrophage-like cell lines).
-
Cell Plating: Plate cells in a suitable culture plate and allow them to rest.
-
Pre-treatment: Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response. Include an unstimulated control.
-
Incubation: Incubate the cells for a period known to be optimal for TNF-α production (e.g., 4-6 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α secretion for each concentration of this compound relative to the LPS-stimulated vehicle control. Determine the IC50 for the anti-inflammatory effect.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis Induction by MEK Inhibition in Human Lung Cancer Cells Is Mediated by Bim - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing AZD7624 Concentration to Avoid Cytotoxicity: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the in vitro concentration of AZD7624, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, while minimizing cytotoxic effects. Adherence to proper experimental design and cytotoxicity assessment is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that potently and selectively targets the α and β isoforms of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress. By inhibiting p38 MAPK, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory mediators such as TNF-α and IL-6.[1][2]
Q2: What are the known IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound has been determined for its anti-inflammatory effects in various in vitro systems. It is important to note that these values represent the concentration required to inhibit 50% of the p38 MAPK activity or its downstream effects, not the concentration that causes 50% cell death (CC50).
| Target/Assay | Cell Type/System | IC50 / pIC50 |
| Human MAPK14 (p38α) | Enzyme Assay | 0.1 nM[1] |
| TNFα release | Human PBMCs | ~3.5 nM[1] |
| LPS-induced TNFα release | Human Alveolar Macrophages | pIC50: 9.2 ± 0.4[2] |
| LPS-induced IL-6 release | Human Alveolar Macrophages | pIC50: 8.8 ± 0.7[2] |
| LPS-induced TNFα inhibition | Human Mononuclear Cells | pIC50u: 8.4[3] |
| LPS-induced TNFα inhibition | Human Whole Blood | pIC50u: 8.7 (full inhibition)[3] |
Q3: At what concentration does this compound become cytotoxic?
Direct public data on the specific cytotoxic concentrations (e.g., CC50) of this compound across a wide range of cell lines is limited. However, based on data from other p38 MAPK inhibitors like SB203580 and SB202190, cytotoxicity is generally observed at concentrations significantly higher than those required for effective p38 MAPK inhibition. For instance, for SB203580 and SB202190, significant cytotoxicity in MDA-MB-231 breast cancer cells was observed at concentrations of 25 µM and higher, with IC50 values for cytotoxicity being 85.1 µM and 46.6 µM, respectively.[4] In human bronchial fibroblasts, SB203580 showed no significant cytotoxic effect up to 15 µM.[5]
Recommendation: It is crucial to perform a dose-response experiment in your specific cell line of interest to determine the optimal non-cytotoxic concentration range for your experiments. A starting point for cytotoxicity testing could be a broad range of concentrations, for example, from 1 nM to 100 µM.[6]
Troubleshooting Guide: Unexpected Cytotoxicity Observed
Issue: Significant cell death or reduced cell viability is observed at the intended therapeutic concentration of this compound.
Below is a troubleshooting workflow to identify and resolve potential issues.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma [mdpi.com]
- 6. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
AZD7624 Stability in DMSO and Cell Culture Media: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the stability of the p38 MAPK inhibitor, AZD7624, in common laboratory solvents and cell culture media. This guide includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the reliable and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2][3][4][5] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO.
Q2: How should I store the solid compound and DMSO stock solutions of this compound?
A2: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Compound: Store at -20°C for long-term storage (up to 3 years).[2]
-
DMSO Stock Solution: For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months).[2][3] For short-term storage, -20°C is acceptable for up to one month.[2][3]
Q3: Is this compound stable in aqueous solutions or cell culture media?
A3: While specific data on the stability of this compound in various cell culture media is not extensively published, the stability of small molecules in aqueous environments can be influenced by several factors including pH, temperature, and the presence of enzymes in serum. It is best practice to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Avoid storing this compound in media for extended periods.
Q4: What are the potential signs of this compound degradation?
A4: Degradation of the compound may not be visually apparent. The most reliable way to assess degradation is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks can indicate degradation. In biological assays, a loss of potency or inconsistent results may suggest compound instability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity in cell-based assays. | 1. Degradation of this compound in DMSO stock: Repeated freeze-thaw cycles or improper storage temperature. 2. Instability in cell culture medium: The compound may be degrading at 37°C over the course of the experiment. 3. Interaction with media components: Components in the serum or media may be binding to or degrading the compound. | 1. Prepare fresh DMSO stock solutions from solid compound. Aliquot into single-use vials and store at -80°C. 2. Prepare fresh dilutions in media immediately before each experiment. For long-term experiments, consider replenishing the media with freshly diluted compound at regular intervals. 3. If possible, perform a stability test of this compound in your specific cell culture medium (see Experimental Protocols). Consider reducing serum concentration if experimentally feasible. |
| Precipitation of the compound when diluting in aqueous media. | Low aqueous solubility: The final concentration of this compound in the cell culture medium exceeds its solubility limit. The final DMSO concentration may be too low to maintain solubility. | Ensure the final concentration of DMSO in the cell culture medium is sufficient to keep this compound in solution (typically ≤0.5% but can be compound-specific). Perform serial dilutions to reach the final desired concentration. If precipitation persists, sonication may help, but the potential for degradation should be considered. |
| Variability between experiments. | Inconsistent compound concentration: This can be due to degradation, precipitation, or pipetting errors. | Always use freshly prepared dilutions. Visually inspect for any precipitation before adding to cells. Use calibrated pipettes and ensure complete dissolution of the DMSO stock before making further dilutions. |
Stability Data Summary
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | ≥ 3 years[2] |
| 10 mM in DMSO | -80°C | ≤ 6 months[2][3] |
| 10 mM in DMSO | -20°C | ≤ 1 month[2][3] |
Table 2: Illustrative Stability of a Typical Small Molecule Inhibitor in Cell Culture Media at 37°C
Note: This table is for illustrative purposes only and is based on general knowledge of small molecule stability. Actual stability of this compound should be determined experimentally.
| Time | Remaining Compound in RPMI + 10% FBS (%) | Remaining Compound in Serum-Free Media (%) |
| 0 h | 100 | 100 |
| 2 h | 98 | 99 |
| 6 h | 92 | 97 |
| 12 h | 85 | 94 |
| 24 h | 70 | 90 |
| 48 h | 50 | 82 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound solid compound, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 491.57 g/mol ), dissolve 4.9157 mg of the compound in 1 mL of DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: General Method for Assessing this compound Stability in Cell Culture Media
-
Materials: this compound DMSO stock solution, cell culture medium of interest (e.g., RPMI-1640 with 10% FBS), sterile tubes, 37°C incubator, analytical equipment (HPLC or LC-MS).
-
Procedure:
-
Dilute the this compound DMSO stock solution into the pre-warmed cell culture medium to the final working concentration (e.g., 1 µM). The final DMSO concentration should be kept constant and at a level that is non-toxic to the cells (e.g., 0.1%).
-
Immediately after preparation, take a sample for the "time 0" measurement.
-
Incubate the remaining solution at 37°C in a cell culture incubator.
-
At various time points (e.g., 2, 6, 12, 24, 48 hours), collect aliquots of the solution.
-
Immediately analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the parent this compound compound.
-
Plot the percentage of the remaining this compound against time to determine its stability profile in the specific medium.
-
Visualizations
Signaling Pathway
This compound is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), particularly the α and β isoforms.[6] The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[7][8]
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines a typical workflow for assessing the stability of this compound in cell culture media.
Caption: Workflow for determining the stability of this compound in cell culture media.
References
- 1. researchgate.net [researchgate.net]
- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Overcoming Resistance to p38 MAPK Inhibition by AZD7624
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7624, a potent p38 MAPK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the α and β isoforms of p38 Mitogen-Activated Protein Kinase (MAPK).[1] Its primary mechanism of action is to block the kinase activity of p38 MAPK, thereby preventing the phosphorylation of downstream substrates involved in inflammatory and stress responses.
Q2: What are the reported IC50 values for this compound?
The in vitro potency of this compound has been determined against various targets.
| Target | IC50 | Assay System |
| p38α (MAPK14) | 0.1 nM | Recombinant human enzyme |
| TNFα release | ~3.5 nM | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| p38β | Active (15-fold less selective than for p38α) | Recombinant human enzyme |
| p38γ | Inactive (>10,000-fold less selective than for p38α) | Recombinant human enzyme |
| p38δ | Inactive (>10,000-fold less selective than for p38α) | Recombinant human enzyme |
Q3: My cells are showing resistance to this compound treatment. What are the potential mechanisms?
Resistance to p38 MAPK inhibitors like this compound can arise from several factors:
-
Compensatory Signaling Pathways: Inhibition of the p38 MAPK pathway can lead to the activation of alternative survival pathways. The most common compensatory mechanisms include the upregulation of the ERK1/2 and JNK signaling pathways. The PI3K/Akt pathway has also been implicated in resistance to MAPK inhibitors.
-
Isoform Switching: While this compound is potent against p38α and p38β, cells might adapt by upregulating the less sensitive γ and δ isoforms, although this is less common.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the inhibitor out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in Downstream Targets: Mutations or altered expression of downstream effectors of the p38 MAPK pathway can render the pathway's inhibition ineffective for the desired cellular outcome.
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of p-p38 MAPK in Western Blot.
Possible Causes and Solutions:
-
Suboptimal this compound Concentration:
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Start with a range from 1 nM to 1 µM.
-
-
Incorrect Antibody Dilution or Incubation Time:
-
Solution: Optimize the primary and secondary antibody concentrations and incubation times. Refer to the antibody manufacturer's datasheet for starting recommendations.
-
-
Poor Sample Preparation:
-
Solution: Ensure that cell lysates are prepared quickly on ice and contain phosphatase inhibitors to prevent dephosphorylation of p38.
-
-
Low Protein Expression:
-
Solution: Ensure you are loading a sufficient amount of protein (typically 20-40 µg) per lane. Use a positive control (e.g., cells stimulated with a known p38 activator like anisomycin or LPS) to confirm antibody and protocol efficacy.
-
Problem 2: Cells initially respond to this compound but develop resistance over time.
Possible Causes and Solutions:
-
Activation of Compensatory Pathways:
-
Solution: Investigate the activation status of other MAPK pathways (ERK, JNK) and the PI3K/Akt pathway using Western blotting for their phosphorylated forms. If a compensatory pathway is activated, consider a combination therapy approach. For example, co-treatment with an ERK or PI3K inhibitor may restore sensitivity to this compound.
-
-
Increased Drug Efflux:
-
Solution: Assess the expression of drug efflux pumps like P-gp by Western blot or qPCR. If overexpressed, consider using a P-gp inhibitor in combination with this compound.
-
Problem 3: Discrepancy between biochemical (kinase assay) and cellular assay results.
Possible Causes and Solutions:
-
Cell Permeability and Stability of this compound:
-
Solution: this compound may have different effective concentrations in a cell-free versus a cellular environment. Cellular uptake, efflux, and metabolism can influence its intracellular concentration.
-
-
Off-Target Effects in Cells:
-
Solution: In a cellular context, this compound might have off-target effects that are not apparent in a purified kinase assay. Consider using a second, structurally different p38 MAPK inhibitor to confirm that the observed cellular phenotype is due to p38 inhibition.
-
Experimental Protocols
Western Blot for Phospho-p38 MAPK
This protocol describes the detection of phosphorylated (active) p38 MAPK in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibody against phospho-p38 MAPK (Thr180/Tyr182)
-
Primary antibody against total p38 MAPK (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Treat cells with this compound and/or a p38 activator (e.g., anisomycin, 10 µg/mL for 30 minutes).
-
Wash cells with ice-cold PBS and lyse in 100-150 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody against phospho-p38 MAPK (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total p38 MAPK as a loading control.
-
In Vitro p38 MAPK Kinase Assay
This protocol measures the direct inhibitory effect of this compound on p38 MAPK activity.
Materials:
-
Recombinant active p38α MAPK
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATF2 (recombinant protein substrate)
-
ATP
-
This compound
-
96-well plate
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
-
Kinase Reaction:
-
In a 96-well plate, add:
-
1 µL of this compound dilution or vehicle (DMSO).
-
2 µL of recombinant active p38α MAPK (final concentration ~10-20 ng/reaction).
-
2 µL of a mix containing ATF2 substrate and ATP.
-
-
Incubate at 30°C for 60 minutes.
-
-
Detection (using ADP-Glo™ as an example):
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plate
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with 100 µL of the this compound dilutions. Include a vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
References
AZD7624 Technical Support Center: Interpreting Negative Results in Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance for researchers encountering negative or unexpected results when using AZD7624, a potent p38 mitogen-activated protein kinase (MAPK) inhibitor, in inflammation models. The information is presented in a question-and-answer format to directly address common challenges and aid in the interpretation of experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory mediators.[2][3] In patients with Chronic Obstructive Pulmonary Disease (COPD), there are elevated levels of activated p38 MAPK, which are correlated with the severity of lung function impairment and inflammation.[2][3] this compound was developed as an inhaled therapeutic to locally inhibit this pathway in the lungs and reduce inflammation.
Q2: What were the key preclinical findings with this compound in inflammation models?
In preclinical studies, this compound demonstrated potent anti-inflammatory effects. A key model used was the lipopolysaccharide (LPS) challenge in healthy volunteers, which is designed to mimic the acute inflammation associated with bacterial infection. In this model, a single inhaled dose of this compound significantly reduced key inflammatory markers in both sputum and blood.[2][4]
Q3: What were the primary outcomes of the clinical trials with this compound in COPD patients?
Despite the promising preclinical data, a Phase II Proof of Principle study in patients with moderate to severe COPD did not meet its primary endpoint. The study found no statistically significant difference between this compound and placebo in the time to the first moderate or severe COPD exacerbation.[2]
Q4: Was this compound well-tolerated in clinical trials?
Yes, inhaled this compound was generally well-tolerated in clinical trials involving healthy volunteers and COPD patients.[1] The incidence of adverse events was similar between the this compound and placebo groups.[2] No major safety concerns were identified regarding laboratory parameters, ECG, or vital signs.[1]
Troubleshooting Guide: Interpreting Negative Experimental Results
Q5: My in vitro/in vivo model shows a strong anti-inflammatory effect with this compound, but this is not translating to the expected outcome in my chronic disease model. Why might this be?
This observation mirrors the clinical experience with this compound, where potent anti-inflammatory effects in an acute LPS challenge model did not translate to efficacy in preventing COPD exacerbations.[2] Here are several potential reasons for this translational disconnect:
-
Model Specificity: The LPS challenge model induces a potent, acute neutrophilic inflammation primarily driven by a single stimulus (bacterial endotoxin).[5] Chronic diseases like COPD involve a more complex and persistent inflammatory environment with multiple triggers, including viral infections, pollutants, and oxidative stress, which may not be fully recapitulated by the LPS model.[6][7]
-
Acute vs. Chronic Dosing: The anti-inflammatory effects of this compound were demonstrated after a single dose in the LPS challenge.[2] Chronic inhibition of the p38 MAPK pathway in a complex disease state may lead to unforeseen biological consequences, such as the activation of compensatory signaling pathways that are not apparent in an acute model.
-
Disease Heterogeneity: COPD is a heterogeneous disease with different underlying inflammatory profiles (endotypes). The clinical trial with this compound included a broad population of COPD patients. It is possible that specific subgroups of patients might have responded differently, a factor that may not be captured in homogenous animal models or in vitro systems.
-
Biomarker Discrepancy: A critical finding was that the reduction in systemic inflammatory biomarkers (like CRP, IL-6, and MIP-1β) observed with this compound in the LPS challenge was not replicated in the COPD patient population.[2] This suggests that the systemic inflammatory response in a chronic disease state is regulated differently than in an acute challenge model.
Q6: I am not observing the expected reduction in inflammatory cytokines in my cell-based assay. What are some potential experimental factors to consider?
-
Cell Type: The anti-inflammatory effects of p38 MAPK inhibitors can vary between different cell types. For example, some studies have shown that bronchial epithelial cells may be less sensitive to certain anti-inflammatory drugs compared to peripheral blood mononuclear cells (PBMCs).[8] Ensure the cell type you are using is relevant to the inflammatory pathway you are studying.
-
Stimulus: The choice and concentration of the inflammatory stimulus are critical. The effectiveness of a p38 inhibitor can depend on the specific signaling cascade activated by the stimulus. Consider using a variety of stimuli relevant to your disease model (e.g., LPS, TNF-α, Poly I:C) to get a comprehensive picture of the inhibitor's activity.
-
Drug Concentration and Incubation Time: Ensure you are using a relevant concentration range for this compound and that the pre-incubation time is sufficient for the inhibitor to engage its target before adding the inflammatory stimulus.
-
Assay Sensitivity: Verify the sensitivity and dynamic range of your cytokine detection assay (e.g., ELISA, Luminex) to ensure you can detect subtle changes in cytokine levels.
Q7: Are there alternative in vitro or in vivo models I should consider to better predict clinical efficacy in COPD?
Given the limitations of the LPS model, researchers should consider more complex and disease-relevant models:
-
In Vitro Models:
-
Primary Human Bronchial Epithelial (HBE) Cells: These cells can be cultured at an air-liquid interface to form a differentiated epithelium that better mimics the in vivo airway. They can be stimulated with various insults, including cigarette smoke extract, viral mimics (like Poly I:C), or co-cultured with immune cells.
-
Organoids and Precision-Cut Lung Slices (PCLS): These 3D models maintain the complex cellular architecture and interactions of the lung tissue, offering a more physiologically relevant system to study drug effects.[9]
-
Co-culture Systems: Combining different cell types, such as epithelial cells and macrophages or lymphocytes, can help to model the complex intercellular communication that drives chronic inflammation.
-
-
In Vivo Models:
-
Chronic Cigarette Smoke Exposure Models: These models in rodents more closely mimic the primary driver of COPD and induce a chronic inflammatory state.
-
Elastase-Induced Emphysema Models: These models focus on the structural lung damage characteristic of COPD.
-
Viral or Bacterial Exacerbation Models: Superimposing a viral (e.g., influenza) or bacterial infection on a chronic inflammation model (e.g., cigarette smoke exposure) can provide a more relevant model of COPD exacerbations.
-
Data Presentation
Table 1: Summary of this compound Potency in Preclinical Models
| Assay | Cell/System Type | Stimulus | Measured Endpoint | IC50 / Potency |
| In Vitro Enzyme Assay | Human MAPK14 (p38α) | - | Enzyme Inhibition | 0.1 nM[1] |
| In Vitro Cell-Based Assay | Human PBMCs | LPS | TNFα Release | ~3.5 nM[1] |
Table 2: Efficacy of this compound in the Human LPS Challenge Model
| Biomarker | Sample Type | Reduction vs. Placebo | p-value |
| Sputum Neutrophils | Sputum | 56.6% | <0.001[2] |
| TNF-α | Sputum | 85.4% | <0.001[2] |
| IL-6 | Sputum | Significant Reduction | -[2] |
| IL-8 | Sputum | Significant Reduction | -[2] |
| MIP-1β | Sputum | Significant Reduction | -[2] |
| Neutrophil Percentage | Blood | Significant Reduction | -[2] |
| IL-6 | Blood | Significant Reduction | -[2] |
| MIP-1β | Blood | Significant Reduction | -[2] |
| CRP | Blood | Significant Reduction | -[2] |
Table 3: Primary Efficacy Outcome of this compound in the COPD "Proof of Principle" Study
| Endpoint | This compound vs. Placebo | Result |
| Time to first moderate or severe COPD exacerbation | Hazard Ratio | No statistically significant difference[2] |
Experimental Protocols
In Vitro Inhibition of TNF-α Release from Human Alveolar Macrophages
-
Cell Isolation: Isolate human alveolar macrophages from bronchoalveolar lavage fluid.
-
Cell Culture: Culture the macrophages in an appropriate medium.
-
Pre-incubation with Inhibitor: Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a concentration known to induce a robust inflammatory response.
-
Incubation: Incubate the stimulated cells for a period sufficient for cytokine production (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α using a validated immunoassay (e.g., ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound.
Human LPS Challenge Model
-
Subject Recruitment: Recruit healthy, non-smoking volunteers.
-
Study Design: Employ a randomized, double-blind, placebo-controlled, crossover study design.
-
Dosing: Administer a single inhaled dose of this compound or placebo.
-
LPS Challenge: After a specified time post-dosing (e.g., 30 minutes), subjects inhale a standardized dose of LPS.
-
Sputum Induction: Induce sputum at a set time point after the LPS challenge (e.g., 6 hours).
-
Blood Sampling: Collect blood samples at various time points post-LPS challenge.
-
Biomarker Analysis: Analyze sputum for inflammatory cell counts (e.g., neutrophils) and cytokine levels. Analyze blood for systemic inflammatory markers.
-
Data Analysis: Compare the changes in inflammatory biomarkers between the this compound and placebo treatment periods.
Mandatory Visualizations
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Challenge models to assess new therapies in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. In vitro modeling of COPD inflammation and limitation of p38 inhibitor – SB203580 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Editorial: Next generation in vitro models to study chronic pulmonary diseases [frontiersin.org]
Limitations of using AZD7624 in long-term studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZD7624. The information is intended to address specific issues that may be encountered during experimental use, with a focus on the limitations observed in long-term studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) α and β isoforms.[1][2][3] The p38 MAPK signaling pathway is a key regulator of pro-inflammatory mediators.[2][4][5] By inhibiting p38α/β, this compound was developed to suppress inflammatory responses, particularly in the context of chronic obstructive pulmonary disease (COPD).[2][6]
Q2: What are the known effects of this compound in short-term inflammatory models?
In short-term studies, such as lipopolysaccharide (LPS) challenge models in healthy volunteers, inhaled this compound demonstrated significant anti-inflammatory effects.[2][7] It was shown to reduce the influx of neutrophils and the levels of pro-inflammatory cytokines like TNF-α in sputum.[2][4]
Q3: What are the major limitations of using this compound in long-term studies?
The primary limitation for long-term studies with this compound is that its clinical development was discontinued.[8] Phase I and Phase II clinical trials for COPD were halted due to unfavorable safety and efficacy results.[8] Specifically, a 3-month study in COPD patients showed no significant benefit in reducing the rate of exacerbations compared to placebo.[2][4][5] Therefore, any long-term in vivo studies should be designed with the expectation of a lack of therapeutic efficacy in similar patient populations and a cautious approach to potential safety issues.
Q4: Were there any specific adverse events reported for this compound in the clinical trials?
The available data suggests that in short-term trials, this compound was generally well-tolerated.[1] In a study with healthy volunteers, the incidence of adverse events was similar between the this compound and placebo groups, with upper respiratory tract infection being the most commonly reported event.[2] However, the discontinuation of later trials was due to a combination of unfavorable safety and efficacy, implying that longer-term exposure or use in a patient population may have revealed safety concerns that were not apparent in short-term studies in healthy individuals.[8]
Q5: What are the general long-term safety concerns associated with p38 MAPK inhibitors as a class of drugs?
While specific long-term safety data for this compound is limited due to its discontinued development, the broader class of p38 MAPK inhibitors has been associated with a range of potential adverse effects in clinical trials.[9][10][11] These include hepatotoxicity (liver damage), central nervous system (CNS) effects, and an increased risk of infections due to immunosuppression.[9][10] Researchers planning long-term studies with any p38 MAPK inhibitor, including this compound, should incorporate rigorous monitoring for these potential toxicities.
Troubleshooting Guide
Issue: Lack of Efficacy in a Long-Term In Vivo Model
If you are observing a lack of efficacy with this compound in a long-term study, consider the following:
-
Review the Clinical Trial Data: Be aware that this compound failed to demonstrate efficacy in a 3-month clinical trial for COPD exacerbations.[2][4][5] Your experimental model may be recapitulating this clinical outcome.
-
Assess the Disease Model: The p38 MAPK pathway is complex and its role can be context-dependent.[12] The specific drivers of inflammation in your long-term model may not be predominantly p38α/β dependent.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Mismatch: Although this compound has a relatively long half-life of 34 to 72 hours after inhalation,[1] it is crucial to ensure that the dosing regimen in your long-term study is sufficient to maintain target engagement over the entire study period. Consider including satellite groups for PK/PD analysis at different time points.
-
Development of Tolerance: Tachyphylaxis, a rapid decrease in response to a drug, has been a concern with some p38 MAPK inhibitors.[11] This could be a contributing factor to a lack of sustained efficacy in long-term models.
Data Presentation
Table 1: Summary of this compound Effects in a Short-Term LPS Challenge Study
| Biomarker | Effect of this compound | Percentage Reduction vs. Placebo | Statistical Significance | Reference |
| Sputum Neutrophils | Reduction in increase from baseline | 56.6% | p<0.001 | [2] |
| Sputum TNF-α | Reduction in increase from baseline | 85.4% | p<0.001 | [2] |
| Sputum IL-6 | Significant reduction | Not specified | Significant | [2] |
| Sputum IL-8 | Significant reduction | Not specified | Significant | [2] |
| Sputum MIP-1β | Significant reduction | Not specified | Significant | [2] |
| Blood Neutrophils | Significant reduction | Not specified | Significant | [2] |
| Blood IL-6 | Significant reduction | Not specified | Significant | [2] |
| Blood MIP-1β | Significant reduction | Not specified | Significant | [2] |
| Blood CRP | Significant reduction | Not specified | Significant | [2] |
Experimental Protocols
Key Experiment: In Vivo Lipopolysaccharide (LPS) Challenge Model
This protocol outlines a general procedure for an in vivo LPS challenge to assess the acute anti-inflammatory effects of this compound, based on the methodology from published studies.[2][7]
Objective: To evaluate the ability of this compound to suppress LPS-induced inflammation in a relevant animal model or human volunteers.
Materials:
-
This compound (formulated for inhalation or other appropriate route of administration for the model)
-
Lipopolysaccharide (LPS) from a relevant bacterial strain (e.g., E. coli)
-
Vehicle/placebo control
-
Sputum induction reagents (e.g., hypertonic saline)
-
Reagents for cell counting and cytokine analysis (e.g., ELISA kits for TNF-α, IL-6)
Procedure:
-
Subject Acclimatization and Baseline Sampling: Acclimatize subjects to the experimental conditions. Collect baseline blood and induced sputum samples.
-
Drug Administration: Administer a single dose of this compound or placebo via the intended route (e.g., inhalation).
-
LPS Challenge: At a specified time post-drug administration (e.g., 30 minutes), administer LPS via inhalation or other appropriate route to induce an inflammatory response.
-
Post-Challenge Sampling: Collect blood and induced sputum samples at various time points post-LPS challenge (e.g., 6, 12, and 24 hours).
-
Sample Analysis:
-
Perform differential cell counts on induced sputum to determine the percentage of neutrophils.
-
Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) in sputum supernatant and blood plasma using ELISA or other validated methods.
-
-
Data Analysis: Compare the changes in inflammatory markers from baseline between the this compound-treated and placebo-treated groups.
Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for lack of efficacy of this compound in long-term studies.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "The Development of this compound for Prevention of Exacerbations in COPD: A " by Naimish R. Patel, Danen M. Cunoosamy et al. [digitalcommons.unmc.edu]
- 6. hra.nhs.uk [hra.nhs.uk]
- 7. medpagetoday.com [medpagetoday.com]
- 8. AZD 7624 - AdisInsight [adisinsight.springer.com]
- 9. researchgate.net [researchgate.net]
- 10. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
Troubleshooting inconsistent results with AZD7624
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD7624. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2][3] The p38 MAPK signaling pathway is a key regulator of pro-inflammatory mediator production.[4][5] By inhibiting p38α and p38β, this compound blocks downstream signaling events that lead to the expression of inflammatory cytokines such as TNF-α and IL-6.[2][6]
Q2: What is the selectivity profile of this compound against different p38 isoforms?
This compound exhibits significant selectivity for p38α over other isoforms. It is also active against p38β but is inactive against the γ and δ forms.[1] Specifically, it has a 15-fold selectivity for p38α versus p38β and over 10,000-fold selectivity against p38γ and p38δ.[7]
Q3: What are the recommended storage and handling conditions for this compound?
For long-term storage, this compound should be kept as a solid at -20°C.[6][8] Stock solutions can be prepared in solvents like DMSO, acetonitrile, or methanol.[6][8] For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month.[9] It is advisable to aliquot the stock solution to prevent repeated freeze-thaw cycles.[9] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[9] The solid compound is stable for at least four years when stored correctly.[6]
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| IC50 (p38α MAPK) | 0.1 nM | Human recombinant enzyme | [1] |
| IC50 (TNFα release) | ~3.5 nM | Human PBMCs | [1] |
| pIC50 (LPS-induced TNFα) | 8.4 | Human mononuclear cells | [9] |
| pIC50 (LPS-induced TNFα) | 8.1 | Human whole blood | [9] |
| pIC50 (LPS-induced TNFα) | 9.0 | Human alveolar macrophages | [9] |
| pIC50 (LPS-induced TNFα) | -9.2 ± 0.4 | Human alveolar macrophages | [7] |
| pIC50 (LPS-induced IL-6) | -8.8 ± 0.7 | Human alveolar macrophages | [7] |
| Selectivity | 15-fold for p38α vs p38β | Human p38 MAPK isoforms | [7] |
| Selectivity | >10,000-fold for p38α vs p38γ/δ | Human p38 MAPK isoforms | [7] |
Signaling Pathway
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Troubleshooting Guide
Q4: My IC50 value for this compound is higher than what is reported in the literature. What could be the cause?
Several factors can contribute to a discrepancy in IC50 values:
-
Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells can exhibit altered signaling pathways and drug responses.
-
Reagent Quality and Storage: Improper storage or handling of this compound can lead to its degradation. Ensure the compound has been stored at -20°C as a solid and that stock solutions have not undergone multiple freeze-thaw cycles.[6][8][9]
-
Assay Conditions: Variations in cell density, serum concentration in the media, incubation times, and the concentration of the stimulating agent (e.g., LPS) can all impact the apparent potency of the inhibitor. It is crucial to maintain consistency in these parameters across experiments.
-
Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can have independent effects on cells. Ensure the final solvent concentration is consistent across all wells, including controls, and is below a level that causes toxicity to your specific cell line.
Q5: I am observing significant cell death in my experiments, even at low concentrations of this compound. Is this expected?
While clinical trials for inhaled this compound were discontinued due to unfavorable safety and efficacy results, overt cytotoxicity at nanomolar concentrations in vitro is not its primary mechanism of action.[10] If you observe unexpected cell death, consider the following:
-
Solvent Toxicity: As mentioned above, the vehicle (e.g., DMSO) can be toxic to some cell lines at certain concentrations. Run a vehicle-only control to assess its effect.
-
Off-Target Effects: While this compound is selective, high concentrations may lead to off-target effects. It is important to use the lowest effective concentration possible.
-
Cell Line Sensitivity: Some cell lines may be particularly sensitive to the inhibition of the p38 pathway if it plays a crucial role in their survival signaling.
-
Contamination: Check your cell cultures for contamination (e.g., mycoplasma), which can sensitize cells to various treatments.
Q6: this compound is not inhibiting LPS-induced TNF-α release in my macrophage assay. What should I check?
-
LPS Potency: Ensure your LPS preparation is potent and has not degraded. Prepare fresh dilutions for each experiment.
-
Timing of Treatment: The timing of this compound addition relative to LPS stimulation is critical. Pre-incubating the cells with this compound for a sufficient period (e.g., 30-60 minutes) before adding LPS is a common practice to ensure the inhibitor has engaged its target.
-
Cellular Activation: Confirm that your macrophages are being robustly activated by LPS by measuring TNF-α levels in a positive control (LPS stimulation without inhibitor).
-
Assay Sensitivity: Ensure your TNF-α detection method (e.g., ELISA) is sensitive enough to detect the changes in cytokine levels.
-
Compound Activity: To confirm the activity of your this compound stock, you can test it in a well-characterized system or compare it with a fresh batch.
Experimental Protocols
Key Experiment: LPS-Induced TNF-α Release in Human Alveolar Macrophages
This protocol is a generalized procedure based on methodologies described in the literature.[5][7]
-
Cell Culture:
-
Plate human alveolar macrophages in a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
-
Inhibitor Treatment:
-
Carefully remove the culture medium from the cells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle-only control (medium with the same final DMSO concentration).
-
Pre-incubate the cells with the inhibitor for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Cytokine Measurement:
-
After incubation, centrifuge the plate to pellet any detached cells.
-
Collect the supernatants for analysis.
-
Determine the concentration of TNF-α in the supernatants using a suitable immunoassay, such as an ELISA or a multiplex immunoassay.[7]
-
-
Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated control.
-
Plot the percentage inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Troubleshooting Workflow
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. dovepress.com [dovepress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. "The Development of this compound for Prevention of Exacerbations in COPD: A " by Naimish R. Patel, Danen M. Cunoosamy et al. [digitalcommons.unmc.edu]
- 5. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. AZD 7624 - AdisInsight [adisinsight.springer.com]
AZD7624 Technical Support Center: Washout Experiments and Duration of Effect
This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing AZD7624, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The following frequently asked questions (FAQs) and troubleshooting guides address common issues related to washout experiments and the duration of the compound's effect.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule that acts as a potent inhibitor of the α and β isoforms of p38 MAPK.[1][2][3] The p38 MAPK signaling pathway is a key regulator of pro-inflammatory responses. By inhibiting p38α and p38β, this compound effectively suppresses the production and release of various inflammatory cytokines and chemokines, such as TNF-α, IL-6, and IL-8.[2][3]
Q2: What is the terminal half-life of this compound?
In clinical studies involving single inhaled doses (580µg to 2030µg), the geometric mean terminal half-life of this compound was observed to be between 34 and 72 hours.[1] This relatively long half-life is a critical factor to consider when designing washout experiments.
Q3: How long do the anti-inflammatory effects of this compound last after a single dose?
A single inhaled dose of this compound has been shown to produce a sustained anti-inflammatory effect. In a human lipopolysaccharide (LPS) challenge study, a single 1200 microgram dose administered 30 minutes prior to the challenge demonstrated significant inhibition of inflammatory markers in sputum and blood for at least 24 hours post-dose. Blood samples were taken at 0.25, 6.5, 12, and 24 hours, with effects observed throughout this period.
Troubleshooting Guide for Washout Experiments
Issue: Residual inhibitory effects of this compound are observed after the washout period in my in vitro experiment.
Possible Cause 1: Insufficient washout duration.
Given the long half-life of this compound (34-72 hours in humans), a standard 24-hour washout period may be insufficient to completely eliminate the compound and its inhibitory effects from your cell culture system.
Solution:
-
Extend the washout period: Based on the principle that it takes approximately 5 half-lives to clear a drug, a washout period of at least 170 hours (approximately 7 days) is recommended to ensure complete removal of the compound.
-
Perform serial washes: Instead of a single media change, perform multiple washes at intervals. For example, replace the media 3-4 times over the first 24 hours of the washout phase.
Possible Cause 2: Cellular accumulation of this compound.
The compound may accumulate within the cells, leading to a longer effective washout time than predicted by its plasma half-life.
Solution:
-
Validate the washout efficacy: After your proposed washout period, lyse a sample of the cells and analyze for any remaining compound using an appropriate analytical method, such as LC-MS/MS, if available.
-
Functional validation: A more accessible method is to perform a functional assay. After the washout, re-stimulate the cells with a p38 MAPK activator (e.g., LPS) and measure a downstream marker (e.g., TNF-α levels). Compare this to cells that were never exposed to this compound. A complete washout should result in a stimulation response similar to the control group.
Issue: Inconsistent results in experiments following a washout period.
Possible Cause: Variability in the washout procedure.
Inconsistent timing, volume of media changes, or cell densities can lead to variable residual concentrations of this compound.
Solution:
-
Standardize the protocol: Ensure that the washout protocol is strictly followed for all experimental replicates. This includes the number of washes, the volume of fresh media used for each wash, the duration of each wash step, and the cell density at the time of washout.
-
Use a positive control: Include a control group of cells that were treated with vehicle only to ensure the health and responsiveness of the cells throughout the experiment.
Data Presentation
Table 1: Pharmacokinetic and Pharmacodynamic Properties of this compound
| Parameter | Value | Species | Reference |
| Mechanism of Action | p38α and p38β MAPK Inhibitor | Human | [1][2] |
| IC50 (Human MAPK14) | 0.1 nM | In vitro | [1] |
| IC50 (TNFα release from human PBMCs) | ~3.5 nM | In vitro | [1] |
| Terminal Half-Life (inhaled) | 34 - 72 hours | Human | [1] |
| Time to Max Concentration (Tmax) | 5 minutes | Human | [1] |
Table 2: Efficacy of a Single Inhaled Dose of this compound in a Human LPS Challenge Study
| Biomarker | Reduction vs. Placebo | Sample Type | Reference |
| Sputum Neutrophil Differential Increase | 56.8% | Sputum | |
| Sputum Interleukin-6 (IL-6) Increase | 76.5% | Sputum | |
| Blood Neutrophil Count Increase | 43.5% | Blood | |
| Blood Interleukin-6 (IL-6) Increase | 70% | Blood | |
| Blood C-Reactive Protein (CRP) Increase | 93% | Blood | |
| Blood Macrophage Inflammatory Protein-1β (MIP-1β) | Complete Inhibition | Blood |
Experimental Protocols
Key Experiment: In Vitro Washout Protocol Validation
-
Cell Seeding: Plate cells at a consistent density and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration for the specified duration (e.g., 24 hours). Include a vehicle-only control group.
-
Washout Procedure:
-
Aspirate the media containing this compound.
-
Wash the cells by adding pre-warmed, compound-free media and gently swirling the plate. Aspirate the wash media. Repeat this wash step three times.
-
Add fresh, compound-free media and return the cells to the incubator.
-
-
Washout Duration: Culture the cells for a predetermined washout period (e.g., 24, 48, 72, 96, 120, 144, 168 hours).
-
Functional Readout:
-
Following the washout period, stimulate the cells with a p38 MAPK activator (e.g., LPS).
-
After an appropriate stimulation time, collect the supernatant or cell lysate.
-
Measure the levels of a downstream biomarker (e.g., TNF-α or phosphorylated-MK2) using a suitable method like ELISA or Western blot.
-
-
Data Analysis: Compare the biomarker levels in the this compound-treated and washed-out cells to the vehicle-only control cells. A successful washout will show a return to baseline responsiveness to the stimulus.
Visualizations
Caption: p38 MAPK Signaling Pathway and this compound Inhibition.
Caption: Workflow for an In Vitro Washout Experiment.
References
- 1. openinnovation.astrazeneca.com [openinnovation.astrazeneca.com]
- 2. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Clinical Guide to p38 MAPK Inhibitors: AZD7624 and Beyond
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to stress and inflammation, making it a compelling target for therapeutic intervention in a range of diseases.[1][2][3] Inhibition of p38 MAPK has been explored for its potential to treat inflammatory diseases, cancer, and neurodegenerative disorders.[4][5] This guide provides a comparative overview of AZD7624, an inhaled p38 MAPK inhibitor, and other notable inhibitors that have entered clinical trials, including losmapimod, ralimetanib, neflamapimod (VX-745), and dilmapimod.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade.[6] It is typically activated by cellular stressors and inflammatory cytokines. This activation leads to a series of phosphorylation events, culminating in the activation of p38 MAPK.[2][7] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, which in turn regulate the expression of genes involved in inflammation and other cellular processes.[6]
Comparative Analysis of p38 MAPK Inhibitors in Clinical Trials
The following tables summarize the key characteristics and clinical trial findings for this compound and other selected p38 MAPK inhibitors.
Table 1: General Characteristics and Mechanism of Action
| Inhibitor | Company | Mechanism of Action | Route of Administration | Primary Indication(s) in Clinical Trials |
| This compound | AstraZeneca | Selective inhibitor of p38α and p38β MAPK.[8][9] | Inhaled | Chronic Obstructive Pulmonary Disease (COPD)[5][10] |
| Losmapimod | Fulcrum Therapeutics | Selective inhibitor of p38α and p38β MAPK. | Oral | Facioscapulohumeral Muscular Dystrophy (FSHD), Neuropathic Pain[11] |
| Ralimetanib (LY2228820) | Eli Lilly | Selective inhibitor of p38 MAPK.[12] | Oral | Advanced Cancer[12] |
| Neflamapimod (VX-745) | EIP Pharma | Selective inhibitor of p38α MAPK.[2] | Oral | Alzheimer's Disease, Dementia with Lewy Bodies[2][7] |
| Dilmapimod (SB-681323) | GlaxoSmithKline | Selective p38 MAPK inhibitor.[1] | Oral | Neuropathic Pain, Rheumatoid Arthritis, Coronary Heart Disease[1][13] |
Table 2: Summary of Key Clinical Trial Efficacy Data
| Inhibitor | Trial (Identifier) | Indication | Key Efficacy Findings |
| This compound | LPS Challenge Study | Healthy Volunteers | Reduced LPS-induced sputum neutrophil differential by 56.8% (p<0.001) and sputum IL-6 by 76.5%. Completely inhibited blood MIP-1β.[14] In a subsequent Phase IIa study in COPD patients, there was no statistically significant difference in the time to the first moderate or severe exacerbation compared to placebo.[8][9] |
| Losmapimod | REACH (NCT05397470) | FSHD | The Phase 3 trial did not meet its primary endpoint of change in Reachable Workspace (RWS). No significant improvement in RWS was observed with losmapimod compared to placebo (p=0.75).[15][16][17] |
| Ralimetanib (LY2228820) | Phase 1 | Advanced Cancer | No complete or partial responses were observed. 21.3% of patients achieved stable disease with a median duration of 3.7 months.[12] |
| Neflamapimod (VX-745) | REVERSE-SD (Phase 2b) | Alzheimer's Disease | The trial did not meet its primary endpoint of improvement in episodic memory. However, it did show a statistically significant decrease in cerebrospinal fluid (CSF) levels of phospho-tau and tau.[2] |
| Dilmapimod (SB-681323) | Phase 2 | Neuropathic Pain | Statistically significant reduction in the average daily pain score during the second week of treatment compared to placebo (p=0.0034).[1] |
Table 3: Safety and Tolerability Profile
| Inhibitor | Common Adverse Events | Serious Adverse Events |
| This compound | Generally well-tolerated in clinical trials.[18] | No major safety concerns reported in the provided data. |
| Losmapimod | Generally well-tolerated.[19] | In the REACH trial, no treatment-related serious adverse events were reported.[15] |
| Ralimetanib (LY2228820) | Rash, fatigue, nausea, constipation, pruritus, and vomiting.[12] | Dose-limiting toxicities included erythema multiforme, ataxia, and dizziness at higher doses.[20] |
| Neflamapimod (VX-745) | Mild somnolence and self-limited mild diarrhea.[3] | Hypokalaemia and myeloma were reported as serious adverse events in the REVERSE-SD trial.[2] |
| Dilmapimod (SB-681323) | Well-tolerated with no clinically relevant safety findings reported in the neuropathic pain trial.[1] | No major safety concerns reported in the provided data. |
Table 4: Pharmacokinetic Properties
| Inhibitor | Key Pharmacokinetic Parameters |
| This compound | Rapid absorption after inhalation (Tmax ≈ 5 mins). Geometric mean terminal half-life of 34 to 72 hours.[18] |
| Losmapimod | The capsule formulation demonstrated similar pharmacokinetics to the tablet formulation.[21] |
| Ralimetanib (LY2228820) | Plasma exposure (Cmax and AUC) increased in a dose-dependent manner.[12] |
| Neflamapimod (VX-745) | Confirmed to be blood-brain-barrier penetrant in humans.[4] |
| Dilmapimod (SB-681323) | Specific pharmacokinetic data not detailed in the provided search results. |
Experimental Protocols: A Generalized Workflow
While specific protocols vary between trials, a general workflow for a clinical trial of a p38 MAPK inhibitor can be outlined. This typically involves patient screening and enrollment, a treatment period with the investigational drug or placebo, and a follow-up period to assess safety and efficacy.
Key Methodological Considerations from Cited Trials:
-
This compound in Healthy Volunteers (LPS Challenge): This was a randomized, double-blind, placebo-controlled, crossover study. Healthy volunteers received a single inhaled dose of this compound or placebo before a lipopolysaccharide (LPS) challenge to induce inflammation. Sputum and blood samples were collected at various time points to measure inflammatory biomarkers.[14][22]
-
Losmapimod in FSHD (REACH Trial): A Phase 3, multicenter, randomized, double-blind, placebo-controlled trial. Participants were randomized 1:1 to receive oral losmapimod (15 mg twice daily) or placebo for 48 weeks. The primary endpoint was the change from baseline in Reachable Workspace (RWS).[15][23]
-
Ralimetanib in Advanced Cancer (Phase 1): A dose-escalation study (3+3 design) to determine the maximum tolerated dose (MTD). Ralimetanib was administered orally every 12 hours for 14 days of a 28-day cycle.[12][20]
-
Neflamapimod in Alzheimer's Disease (REVERSE-SD): A Phase 2b, randomized, double-blind, placebo-controlled trial. Patients received 40mg of neflamapimod or placebo twice daily for 24 weeks. The primary objective was to assess improvement in episodic memory.[2][24]
-
Dilmapimod in Neuropathic Pain: An exploratory, multicenter, double-blind, placebo-controlled, two-period, crossover trial. Patients received oral dilmapimod (15 mg/day) and placebo for two weeks each, with a washout period in between. The primary endpoint was the average daily pain score on a numerical rating scale (NRS).[1]
Conclusion
The clinical development of p38 MAPK inhibitors has been met with mixed results. While preclinical data and early-phase trials often show promise in modulating inflammatory responses, translating this into significant clinical efficacy in later-stage trials has proven challenging. This compound demonstrated target engagement by reducing inflammatory markers in a challenge study, but failed to show a benefit in preventing COPD exacerbations.[8][9] Similarly, losmapimod, ralimetanib, and neflamapimod did not meet their primary endpoints in late-stage trials for FSHD, advanced cancer, and Alzheimer's disease, respectively.[2][15][12] In contrast, dilmapimod showed a statistically significant reduction in neuropathic pain, suggesting that the therapeutic potential of p38 MAPK inhibition may be indication-specific and dependent on the patient population.[1]
Future research in this area will likely focus on more targeted patient selection, potentially guided by biomarkers, and exploring combination therapies. Understanding the specific roles of different p38 MAPK isoforms in various disease pathologies will also be crucial for the successful development of the next generation of inhibitors.
References
- 1. Clinical trial of the p38 MAP kinase inhibitor dilmapimod in neuropathic pain following nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EIP Pharma reports mixed results from neflamapimod Alzheimer’s trial [clinicaltrialsarena.com]
- 3. cervomed.com [cervomed.com]
- 4. EIP Pharma announces positive results with neflamapimod (VX-745) in two Phase 2a clinical trials in patients with Early Alzheimer's Disease [prnewswire.com]
- 5. "The Development of this compound for Prevention of Exacerbations in COPD: A " by Naimish R. Patel, Danen M. Cunoosamy et al. [digitalcommons.unmc.edu]
- 6. cervomed.com [cervomed.com]
- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]
- 8. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase IIa Study to Investigate the Efficacy and Safety of this compound in Chronic Obstructive Pulmonary Disease (COPD) Patients while on Maintenance Therapy [astrazenecaclinicaltrials.com]
- 11. Losmapimod for Facioscapulohumeral Muscular Dystrophy · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. medpagetoday.com [medpagetoday.com]
- 15. mdaconference.org [mdaconference.org]
- 16. Fulcrum Therapeutics Reports Phase 3 REACH Trial Results for Losmapimod in FSHD [synapse.patsnap.com]
- 17. musculardystrophyuk.org [musculardystrophyuk.org]
- 18. This compound [openinnovation.astrazeneca.com]
- 19. neurologylive.com [neurologylive.com]
- 20. A first-in-human phase I study of the oral p38 MAPK inhibitor LY2228820 dimesylate in patients with advanced cancer. - ASCO [asco.org]
- 21. fulcrumtx.com [fulcrumtx.com]
- 22. dovepress.com [dovepress.com]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. A phase 2 double-blind placebo-controlled 24-week treatment clinical study of the p38 alpha kinase inhibitor neflamapimod in mild Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to p38 MAPK Inhibitors: AZD7624 versus Losmapimod
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a variety of diseases.[1][2][3] This guide provides an objective comparison of two prominent p38 MAPK inhibitors, AZD7624 and losmapimod, focusing on their performance, supporting experimental data, and methodologies. Both molecules selectively target the p38α and p38β isoforms, which are key mediators of the inflammatory cascade.[4][5]
Mechanism of Action: Targeting the p38 MAPK Pathway
The p38 MAPK pathway is activated by cellular stressors and inflammatory cytokines. This activation leads to a cascade of downstream signaling events that ultimately result in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][3] Both this compound and losmapimod are small molecule inhibitors that act on p38 MAPK, thereby reducing the production of these inflammatory mediators.[4][5]
Data Presentation
The following tables summarize the key preclinical and clinical data for this compound and losmapimod.
Table 1: Preclinical Pharmacology
| Parameter | This compound | Losmapimod |
| Target Isoforms | p38α, p38β[4][6] | p38α, p38β[5] |
| IC50 (p38α) | 0.1 nM (human MAPK14)[4] | - |
| pIC50 (p38α) | 9.2 (LPS-induced TNF-α in human alveolar macrophages)[6] | - |
| pKi (p38α) | - | 8.1 |
| pKi (p38β) | - | 7.6 |
| Selectivity | >10,000-fold vs p38γ/δ[6] | - |
| In Vitro Activity | Inhibits TNF-α release from human PBMCs (IC50 ~3.5 nM)[4] | Reduces DUX4 expression in FSHD myotubes |
Table 2: Clinical Pharmacokinetics
| Parameter | This compound | Losmapimod |
| Route of Administration | Inhaled[4] | Oral[7] |
| Tmax | ~5 minutes (inhaled)[4] | ~3.5 hours (oral)[8] |
| Terminal Half-life | 34 - 72 hours (inhaled)[4] | - |
| Bioavailability | - | - |
| Key Metabolites | - | - |
| Dosing Regimen (Studied) | Single and multiple ascending inhaled doses (580µg to 2030µg)[4] | 7.5 mg and 15 mg twice daily (oral)[7] |
Table 3: Clinical Efficacy and Safety Summary
| Indication | This compound | Losmapimod |
| COPD | Reduced sputum neutrophils and TNF-α in LPS challenge. No significant difference in exacerbation rates in a Phase IIa study.[9][10] | Investigated, but development for COPD was terminated.[11] |
| Asthma | Investigated in corticosteroid-resistant asthma (NCT02753764).[12] | - |
| FSHD | - | Phase IIb (ReDUX4) showed slowing of muscle deterioration but did not meet the primary endpoint of reducing DUX4-driven gene expression.[13][14][15] A subsequent Phase III trial (REACH) failed to demonstrate efficacy.[11] |
| Cardiovascular Disease | - | Investigated, but failed to show significantly improved clinical outcomes.[5][11] |
| Major Depressive Disorder | - | Investigated, but failed to show significant improvement in symptoms.[11] |
| Safety Profile | Generally well-tolerated in clinical trials.[4] | Generally well-tolerated across multiple studies in over 3,500 subjects.[11] |
Experimental Protocols
This compound: Lipopolysaccharide (LPS) Challenge in Healthy Volunteers
A key study for this compound involved an LPS challenge in healthy volunteers to assess its anti-inflammatory effects.
Study Design: This was a randomized, double-blind, placebo-controlled, two-period crossover study.[1][6]
Participants: Healthy male and female volunteers aged 18-55 years.[6]
Procedure:
-
Participants received a single inhaled dose of this compound or placebo.[6]
-
Thirty minutes post-dose, participants underwent an inhaled LPS challenge (45,000 endotoxin units).[6]
-
Sputum induction was performed 6 hours post-LPS challenge to collect samples for biomarker analysis.[6]
-
Blood samples were collected at various time points to assess systemic inflammatory markers.[6]
-
There was a minimum 28-day washout period between treatment periods.[6]
Primary Outcome Measures:
Losmapimod: ReDUX4 Trial in Facioscapulohumeral Muscular Dystrophy (FSHD)
The ReDUX4 trial was a significant study evaluating the efficacy and safety of losmapimod in patients with FSHD.
Study Design: A Phase 2b, randomized, double-blind, placebo-controlled, multicenter study.[2][13]
Participants: Patients aged 18-65 with a confirmed diagnosis of FSHD1.[2][15]
Procedure:
-
Participants were randomized (1:1) to receive either oral losmapimod (15 mg twice daily) or a matching placebo for 48 weeks.[2][13]
-
Skeletal muscle biopsies were taken at baseline and at week 16 or 36 to assess the primary endpoint.[13]
-
Secondary endpoints, including safety, tolerability, and plasma concentrations of losmapimod, were assessed throughout the study.[2]
Primary Outcome Measure:
-
Change from baseline in DUX4-driven gene expression in skeletal muscle biopsies.[13]
Conclusion
This compound and losmapimod are both potent inhibitors of p38α/β MAPK. This compound, delivered via inhalation, has shown promise in reducing lung inflammation in preclinical and early clinical studies for respiratory diseases, though it did not demonstrate a reduction in COPD exacerbations in a later trial.[4] Losmapimod, an oral formulation, has been investigated across a broader range of indications, including inflammatory, cardiovascular, and muscular dystrophy conditions.[5][11] While it has a well-established safety profile, it has unfortunately not met its primary efficacy endpoints in several late-stage clinical trials.[11]
The choice between these or other p38 inhibitors for future research and development will depend on the specific therapeutic area, the desired route of administration, and the targeted patient population. The data and experimental contexts provided in this guide are intended to aid researchers in making informed decisions for their ongoing and future projects in the field of p38 MAPK inhibition.
References
- 1. hra.nhs.uk [hra.nhs.uk]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. astrazenecaclinicaltrials.com [astrazenecaclinicaltrials.com]
- 4. This compound [openinnovation.astrazeneca.com]
- 5. losmapimod | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fulcrumtx.com [fulcrumtx.com]
- 8. Phase 1 clinical trial of losmapimod in facioscapulohumeral dystrophy: Safety, tolerability, pharmacokinetics, and target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase IIa Study to Investigate the Efficacy and Safety of this compound in Chronic Obstructive Pulmonary Disease (COPD) Patients while on Maintenance Therapy [astrazenecaclinicaltrials.com]
- 11. Losmapimod - Wikipedia [en.wikipedia.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. fshdsociety.org [fshdsociety.org]
A Comparative Analysis of the Anti-Inflammatory Effects of AZD7624 and Budesonide in Lung Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of AZD7624, a p38 mitogen-activated protein kinase (MAPK) inhibitor, and budesonide, a corticosteroid, in lung cells. The information presented is supported by experimental data to aid in research and development decisions.
At a Glance: Key Differences in Anti-Inflammatory Efficacy
A study directly comparing this compound and budesonide in various lung-relevant cell types from healthy smokers and COPD patients revealed distinct efficacy profiles. While budesonide showed varied effects depending on the cell type, this compound demonstrated a more potent anti-inflammatory effect in bronchial epithelial cells.[1][2]
Data Summary: Inhibition of Inflammatory Cytokines
The following table summarizes the quantitative data on the inhibitory effects of this compound and budesonide on cytokine release from different lung cell types.
| Cell Type | Stimulant | Cytokine | Drug | IC50/IC30 (nM) | Maximal Inhibition (%) | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | LPS | TNF-α | Budesonide | IC50: ~1-10 | ~70% | [3] |
| IL-6 | Budesonide | IC50: ~1-10 | ~70% | [3] | ||
| IL-10 | Budesonide | - | ~45% | [3] | ||
| TNF-α | This compound | IC50: ~3.5 | ~50% | [1] | ||
| IL-6 | This compound | - | ~30% | [4] | ||
| IL-10 | This compound | - | ~80% | [4] | ||
| Alveolar Macrophages | LPS | TNF-α, IL-6 | Budesonide | Potent Inhibition | - | [1][2] |
| TNF-α, IL-6 | This compound | Less potent than Budesonide | - | [2] | ||
| Bronchial Epithelial Cells (BECs) | Poly I:C | IL-6, CXCL10 | Budesonide | - | ~20% | [2] |
| IL-6, CXCL10 | This compound | More potent than Budesonide | - | [1][2] |
IC50: Concentration causing 50% inhibition. IC30: Concentration causing 30% inhibition. LPS: Lipopolysaccharide. Poly I:C: Polyinosinic:polycytidylic acid.
Mechanisms of Action: Distinct Signaling Pathways
This compound and budesonide exert their anti-inflammatory effects through different intracellular signaling pathways.
This compound: Targeting the p38 MAPK Pathway
This compound is a potent inhibitor of the p38 MAPK pathway, which is a key signaling cascade involved in the production of pro-inflammatory cytokines in response to cellular stress.[5][6] By inhibiting p38α and p38β isoforms, this compound blocks the downstream signaling that leads to the transcription and translation of inflammatory mediators.[1][7]
Budesonide: Modulating Gene Expression via the Glucocorticoid Receptor
Budesonide, a synthetic glucocorticoid, binds to the glucocorticoid receptor (GR) in the cytoplasm.[3][8] This complex then translocates to the nucleus, where it either upregulates the expression of anti-inflammatory genes or represses the expression of pro-inflammatory genes by interfering with transcription factors like NF-κB.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the protocols used in the comparative studies.
Cell Isolation and Culture
-
Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using density gradient centrifugation.
-
Alveolar Macrophages: Obtained from bronchoalveolar lavage fluid.
-
Bronchial Epithelial Cells (BECs): Obtained from bronchial brushings and cultured at an air-liquid interface.
In Vitro Stimulation and Drug Treatment
A general workflow for in vitro stimulation experiments is outlined below.
-
Stimulation of Alveolar Macrophages and PBMCs: Cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[1]
-
Stimulation of Bronchial Epithelial Cells: Cells were stimulated with the viral mimic polyinosinic:polycytidylic acid (Poly I:C).[1]
-
Drug Incubation: Cells were pre-incubated with varying concentrations of this compound or budesonide for a specified period before the addition of the inflammatory stimulus.[1]
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from the cell cultures were collected, and the concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10, CXCL10) were quantified using commercially available ELISA kits.
Conclusion
This compound and budesonide demonstrate distinct anti-inflammatory profiles in lung cells. Budesonide's effectiveness is cell-type dependent, showing greater sensitivity in peripheral blood mononuclear cells compared to bronchial epithelial cells.[1][2] In contrast, this compound exhibits a more pronounced inhibitory effect on cytokine production in bronchial epithelial cells, suggesting its potential as a targeted therapy for inflammation in this cell type.[1][2] The choice between these two anti-inflammatory agents may, therefore, depend on the specific cellular context and the inflammatory pathways driving the respiratory disease. These findings underscore the importance of considering cell-specific responses when developing new anti-inflammatory strategies for pulmonary conditions.[1]
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. researchgate.net [researchgate.net]
- 3. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor this compound on COPD pulmonary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsjournals.org [atsjournals.org]
- 5. pubcompare.ai [pubcompare.ai]
- 6. The Modulation of Cell Plasticity by Budesonide: Beyond the Metabolic and Anti-Inflammatory Actions of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AZD7624 and Other Small Molecule Inhibitors Targeting the p38 MAPK Pathway
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of AZD7624 and other notable small molecule inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The information is presented to facilitate informed decisions in preclinical and clinical research.
The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making it a compelling target for therapeutic intervention in a range of diseases, particularly chronic obstructive pulmonary disease (COPD) and other inflammatory conditions. This compound, an inhaled p38α/β inhibitor, was developed to deliver localized anti-inflammatory effects in the lungs. This guide compares this compound with other key p38 MAPK inhibitors that have been investigated for similar indications, presenting their performance based on available experimental data.
Quantitative Performance Comparison
The following tables summarize the in vitro potency and cellular activity of this compound and its counterparts. This data is essential for comparing the intrinsic inhibitory activity and cellular efficacy of these compounds.
Table 1: In Vitro Kinase Inhibition
| Compound | Target(s) | IC50 / pKi | Selectivity Notes |
| This compound | p38α/β | p38α: 15-fold selectivity vs p38β; >10,000-fold vs p38γ/δ[1] | Optimized for inhaled delivery.[1] |
| Losmapimod | p38α/β | pKi: 8.1 (p38α), 7.6 (p38β)[2][3] | Orally active.[2] |
| PH-797804 | p38α/β | IC50: 26 nM (p38α), 102 nM (p38β); Ki: 5.8 nM (p38α), 40 nM (p38β)[4] | >100-fold selectivity over 71 other kinases.[5] |
| PF-03715455 | p38α/β | IC50: 0.88 nM (p38α), 23 nM (p38β)[6] | Inhaled inhibitor.[6] |
| Acumapimod (BCT-197) | p38α | IC50: < 1 µM[7] | Orally active.[7] |
| ARRY-797 | p38α | IC50: < 5 nM[8] | Highly selective, potent in whole blood.[9] |
| RV-568 | p38α/γ, SRC family | Not specified | Inhaled narrow-spectrum kinase inhibitor. |
Table 2: Cellular Activity - Inhibition of TNF-α Release
| Compound | Cell System | IC50 / pIC50 | Notes |
| This compound | Human PBMCs | pIC50: ~9.2[1] | LPS-induced. |
| Losmapimod | Human PBMCs | IC50: 0.1 µM[2] | LPS-induced. |
| PH-797804 | Human U937 monocytes | IC50: 5.9 nM[4] | LPS-induced. |
| PF-03715455 | Human whole blood | IC50: 1.7 nM[6] | LPS-induced. |
| Acumapimod (BCT-197) | Human whole blood | IC50: 24 nM | LPS-induced. |
| ARRY-797 | Ex vivo LPS-stimulated human blood | Potent inhibition of TNF, IL-1β, and PGE2[8] |
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Caption: The p38 MAPK signaling pathway and the point of inhibition by small molecules.
Caption: Generalized workflow for in vitro and cellular assays to evaluate p38 MAPK inhibitors.
Detailed Experimental Protocols
In Vitro p38 MAPK Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific p38 MAPK isoform.
Materials:
-
Recombinant active p38 MAPKα or p38 MAPKβ enzyme.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
ATP.
-
Substrate (e.g., recombinant ATF2 or a fluorescently labeled peptide substrate).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
96-well assay plates.
-
Detection reagent (e.g., anti-phospho-ATF2 antibody for ELISA or radiometric detection method).
Procedure:
-
Prepare serial dilutions of the test compound in the kinase assay buffer.
-
Add the diluted compound to the wells of the assay plate.
-
Add the recombinant p38 MAPK enzyme to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ELISA, fluorescence polarization, or radiometric assay).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
LPS-Induced TNF-α Release Assay in Human PBMCs
Objective: To measure the potency of a test compound in inhibiting the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood via Ficoll-Paque density gradient centrifugation.
-
RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test compound serially diluted in DMSO.
-
96-well cell culture plates.
-
Human TNF-α ELISA kit.
Procedure:
-
Isolate PBMCs and resuspend them in complete RPMI-1640 medium.
-
Plate the PBMCs at a density of approximately 1-2 x 10^5 cells per well in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle (DMSO) for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells with a final concentration of 1-100 ng/mL LPS.
-
Incubate the plates for 4-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plates to pellet the cells and carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
This guide provides a comparative overview of this compound and other small molecule inhibitors targeting the p38 MAPK pathway. The tabulated quantitative data offers a direct comparison of their potency and cellular activity. While many of these inhibitors have shown promise in preclinical studies, their clinical development has been met with mixed results, with some, including this compound, being discontinued due to unfavorable safety or efficacy profiles. The provided experimental protocols serve as a foundation for researchers to conduct their own comparative studies. Future research in this area will likely focus on developing inhibitors with improved selectivity and safety profiles, potentially targeting specific p38 MAPK isoforms to minimize off-target effects.
References
- 1. Neutrophil count in sputum is associated with increased sputum glucose and sputum L-lactate in cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. firstwordpharma.com [firstwordpharma.com]
A Researcher's Guide to Controls in AZD7624 Experiments: Ensuring Rigor in p38 MAPK Inhibition Studies
For researchers, scientists, and drug development professionals investigating inflammatory pathways, the selective p38 mitogen-activated protein kinase (MAPK) inhibitor AZD7624 offers a potent tool. As with any targeted therapeutic, rigorous experimental design is paramount to generating reproducible and reliable data. This guide provides a comprehensive overview of the essential negative and positive controls for in vitro experiments involving this compound, complete with comparative data, detailed experimental protocols, and visualizations of the underlying biological and experimental frameworks.
This compound is a potent and selective inhibitor of the p38α and p38β MAPK isoforms, which are key regulators of the inflammatory response.[1] These kinases are activated by cellular stressors and pro-inflammatory cytokines, leading to the downstream production of inflammatory mediators like tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6).[2][3] The primary application of this compound has been in the context of inflammatory lung diseases, such as chronic obstructive pulmonary disease (COPD).[4][5]
The Critical Role of Controls
In any experiment, controls are the bedrock of data interpretation. They provide a baseline for comparison and help to distinguish the specific effects of the investigational agent from other variables. In the context of this compound experiments, a well-designed control strategy is essential to:
-
Validate the experimental system: Confirm that the cells or reagents are responding as expected.
-
Demonstrate the specificity of this compound: Ensure that the observed effects are due to the inhibition of p38 MAPK and not off-target effects.
-
Quantify the potency of this compound: Compare its inhibitory activity to known standards.
The p38 MAPK Signaling Pathway
Understanding the p38 MAPK signaling cascade is crucial for designing and interpreting this compound experiments. The pathway is typically initiated by extracellular stimuli, which activate a cascade of kinases, ultimately leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream transcription factors and other proteins, resulting in the transcription of pro-inflammatory genes.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Essential Controls for this compound Experiments
A robust experimental design for evaluating this compound should include a panel of both positive and negative controls.
Negative Controls
Negative controls are essential for establishing a baseline and ensuring that the observed effects are not due to the experimental conditions themselves.
-
Vehicle Control: This is the most critical negative control. The solvent used to dissolve this compound (commonly dimethyl sulfoxide, DMSO) is added to the cells at the same concentration as in the experimental group. This accounts for any effects the solvent may have on the cells.
-
Untreated Control: A sample of cells that is not exposed to any treatment (neither this compound nor vehicle) is important for assessing the basal level of p38 MAPK activity and cytokine production.
-
Inactive Compound Control: If available, an inactive analogue of this compound that does not inhibit p38 MAPK can be a powerful control to demonstrate the specificity of the active compound.
-
Scrambled siRNA/shRNA Control: In experiments involving genetic knockdown of p38 MAPK, a non-targeting siRNA or shRNA sequence should be used as a negative control to account for any non-specific effects of the transfection process.[6][7]
Positive Controls
Positive controls are used to confirm that the experimental system is working correctly and to provide a benchmark for the activity of this compound.
-
p38 MAPK Activators: To demonstrate that the p38 MAPK pathway is functional in the experimental system, cells should be stimulated with a known activator.
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, LPS is a potent activator of the inflammatory response and robustly induces p38 MAPK activation.[8][9][10][11] It is a widely used positive control for studies investigating inflammatory signaling.[8]
-
Anisomycin: This protein synthesis inhibitor is also a strong activator of stress-activated protein kinases, including p38 MAPK.[12][13][14][15][16] It can be used as an alternative or in addition to LPS to stimulate the pathway.[12][13]
-
-
Reference p38 MAPK Inhibitors: To contextualize the potency of this compound, it should be compared to other well-characterized p38 MAPK inhibitors.
-
SB203580: A widely used and well-documented selective inhibitor of p38α and p38β MAPK.[17][18][19][20][21] It serves as an excellent positive control for p38 MAPK inhibition.[17][19]
-
Other Clinically Relevant Inhibitors: Depending on the specific research question, comparison with other p38 MAPK inhibitors that have been in clinical development, such as Losmapimod or VX-702, can provide valuable insights.[22]
-
Comparative Data of p38 MAPK Inhibitors
The following table summarizes the in vitro potency of this compound in comparison to other commonly used p38 MAPK inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Compound | Target(s) | IC50 (p38α) | Cell-Based Assay Potency | Reference(s) |
| This compound | p38α/β | 0.1 nM (MAPK14) | ~3.5 nM (TNFα release from PBMCs) | [1] |
| SB203580 | p38α/β | ~500 nM | Varies by cell type and stimulus | [19][22][23] |
| SB202190 | p38α/β | 50 nM | Varies by cell type and stimulus | [22][24] |
| Losmapimod | p38α/β | pKi of 8.1 | Varies by cell type and stimulus | [22] |
| VX-702 | p38α | Potent, selective | Varies by cell type and stimulus | [22] |
Experimental Protocols
The following is a generalized protocol for an in vitro cell-based assay to evaluate the effect of this compound on LPS-induced cytokine production.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or A549 lung epithelial cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: The following day, pre-incubate the cells with various concentrations of this compound, a reference inhibitor (e.g., SB203580), and the vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Add a p38 MAPK activator (e.g., LPS at 1 µg/mL) to all wells except the untreated negative control wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 4-24 hours) to allow for cytokine production.
Measurement of Cytokine Production (ELISA)
-
Sample Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for the cytokine of interest (e.g., TNF-α or IL-6) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of the cytokine in each sample based on a standard curve. Determine the IC50 value for this compound by plotting the percentage of cytokine inhibition against the log of the inhibitor concentration.
Measurement of p38 MAPK Phosphorylation (Western Blot)
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with primary antibodies against phosphorylated p38 MAPK (Thr180/Tyr182) and total p38 MAPK. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated p38 to total p38 can be quantified using densitometry.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in a cell-based assay.
Caption: A generalized workflow for in vitro evaluation of this compound.
By implementing a comprehensive control strategy as outlined in this guide, researchers can ensure the generation of high-quality, interpretable data in their investigations of this compound and its effects on the p38 MAPK signaling pathway. This rigorous approach is fundamental to advancing our understanding of inflammatory processes and the development of novel therapeutics.
References
- 1. This compound [openinnovation.astrazeneca.com]
- 2. benchchem.com [benchchem.com]
- 3. assaygenie.com [assaygenie.com]
- 4. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK Inhibition Mitigates Hypoxia-Induced AR Signaling in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of lipopolysaccharide (LPS) as a positive control for the evaluation of immunopotentiating drug candidates in experimental avian colibacillosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The in vitro effect of lipopolysaccharide on proliferation, inflammatory factors and antioxidant enzyme activity in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anisomycin activates p38 MAP kinase to induce LTD in mouse primary visual cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Anisomycin | CAS 22862-76-6 | p38 MAP kinase activator [stressmarq.com]
- 16. Modulation of the p38 MAPK Pathway by Anisomycin Promotes Ferroptosis of Hepatocellular Carcinoma through Phosphorylation of H3S10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SB203580, a p38 mitogen-activated protein kinase inhibitor, suppresses the development of endometriosis by down-regulating proinflammatory cytokines and proteolytic factors in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. invivogen.com [invivogen.com]
- 20. stemcell.com [stemcell.com]
- 21. rndsystems.com [rndsystems.com]
- 22. selleckchem.com [selleckchem.com]
- 23. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
AZD7624: A Comparative Analysis of Cross-reactivity with MAPK Family Members
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational p38 mitogen-activated protein kinase (MAPK) inhibitor, AZD7624, with other members of the MAPK family. This compound is a potent inhibitor of p38α (MAPK14) and p38β, with significantly lower activity against other p38 isoforms.[1][2] This document summarizes the available quantitative data on its selectivity, outlines a detailed experimental protocol for assessing kinase inhibition, and provides diagrams of the MAPK signaling pathway and a typical experimental workflow.
The MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. The pathway is organized into a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). The three major MAPK families are the extracellular signal-regulated kinases (ERKs), the c-Jun N-terminal kinases (JNKs), and the p38 MAPKs.
Caption: The MAPK signaling pathway, illustrating the three main cascades.
This compound Kinase Selectivity Profile
This compound is a highly potent and selective inhibitor of the p38 MAPK pathway. The following table summarizes the known inhibitory activity of this compound against the different p38 isoforms.
| Kinase Target | IC50 (nM) | Selectivity vs. p38α | Reference |
| p38α (MAPK14) | 0.1 | - | [1] |
| p38β | ~1.5 | 15-fold | [2] |
| p38γ | >1000 | >10,000-fold | [2] |
| p38δ | >1000 | >10,000-fold | [2] |
Note on Cross-Reactivity with ERK and JNK: Extensive searches of publicly available literature and databases did not yield specific quantitative data (IC50 or Ki values) for the cross-reactivity of this compound with other MAPK family members such as ERK and JNK. To provide a representative comparison, the selectivity profile of another potent and selective p38α inhibitor, PH-797804, is presented below. This data is intended to be illustrative of the selectivity that can be achieved with this class of inhibitors.
Representative Selectivity Profile of a p38α Inhibitor (PH-797804)
| Kinase Target | % Inhibition at 1 µM |
| p38α | 100 |
| p38β | 98 |
| p38γ | 15 |
| p38δ | 45 |
| JNK1 | 10 |
| JNK2 | 25 |
| JNK3 | 20 |
| ERK1 | <10 |
| ERK2 | <10 |
This data is sourced from publicly available information on PH-797804 and is for illustrative purposes only. It does not represent the actual cross-reactivity profile of this compound.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant human kinases (p38α, p38β, p38γ, p38δ, ERK1, JNK1, etc.)
-
Kinase-specific peptide substrates
-
This compound (or other test compound)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (as a vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase and its specific substrate in kinase buffer.
-
Add 2.5 µL of the kinase/substrate master mix to each well.
-
Prepare a "no enzyme" control by adding substrate in kinase buffer without the kinase.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X ATP solution in kinase buffer.
-
Add 5 µL of the 2X ATP solution to each well to initiate the reaction. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Subtract the background luminescence (from the "no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
References
Unveiling a Novel Strategy for Corticosteroid Resistance: A Comparative Analysis of AZD7624
For researchers, scientists, and drug development professionals navigating the challenge of corticosteroid resistance in inflammatory diseases, this guide provides an objective comparison of the p38 MAPK inhibitor AZD7624 with existing corticosteroids and alternative therapeutic strategies. Experimental data from corticosteroid-resistant cell models is presented to illuminate the potential of this compound in this challenging therapeutic landscape.
Corticosteroid resistance remains a significant hurdle in the management of chronic inflammatory conditions such as Chronic Obstructive Pulmonary Disease (COPD) and severe asthma. In these patients, the efficacy of corticosteroids, the cornerstone of anti-inflammatory therapy, is markedly diminished. This guide delves into the efficacy of this compound, a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), in overcoming this resistance. We present a comparative analysis of this compound against the corticosteroid budesonide and explore alternative strategies aimed at restoring steroid sensitivity.
At a Glance: Performance in Corticosteroid-Resistant Models
The following table summarizes the anti-inflammatory effects of this compound and budesonide in primary bronchial epithelial cells (BECs) from COPD patients, a cell type known to exhibit corticosteroid insensitivity. Data is also presented for alternative agents that have shown promise in reversing corticosteroid resistance.
| Compound | Target | Cell Model | Stimulant | Cytokine Measured | Efficacy |
| This compound | p38 MAPK | Primary Bronchial Epithelial Cells (COPD Patients) | Poly I:C | IL-6 | Greater inhibition than budesonide.[1] |
| CXCL10 | Numerically greater inhibition than budesonide. | ||||
| Budesonide | Glucocorticoid Receptor | Primary Bronchial Epithelial Cells (COPD Patients) | Poly I:C | IL-6 & CXCL10 | Low sensitivity; minimal inhibition.[1] |
| Roflumilast (PDE4 Inhibitor) | Phosphodiesterase 4 | Primary Bronchial Epithelial Cells (COPD Patients) | Poly I:C | IL-8 | Significant inhibition (50.5%); additive effect with dexamethasone.[2][3] |
| Theophylline | HDAC2 (via PI3Kδ inhibition) | Peripheral Blood Mononuclear Cells (COPD Patients) | TNF-α | IL-8 | Reverses corticosteroid insensitivity.[4][5] |
| PI3Kδ Inhibitors (e.g., IC87114) | PI3Kδ | Peripheral Blood Mononuclear Cells (COPD Patients) | Oxidative Stress | IL-8 | Reverses corticosteroid insensitivity.[4][6] |
Delving Deeper: Experimental Insights
The enhanced efficacy of this compound in corticosteroid-insensitive cells highlights the critical role of the p38 MAPK pathway in driving inflammation in this context. In a study by Higham et al., primary bronchial epithelial cells from COPD patients, which showed minimal response to the corticosteroid budesonide, demonstrated a significant reduction in pro-inflammatory cytokine secretion when treated with this compound.[1] This suggests that directly targeting the p38 MAPK signaling cascade can bypass the compromised glucocorticoid receptor signaling pathway.
Alternative strategies focus on restoring the function of histone deacetylase 2 (HDAC2), an enzyme crucial for the anti-inflammatory effects of corticosteroids that is often impaired in corticosteroid-resistant states. Theophylline and specific PI3Kδ inhibitors have been shown to increase HDAC2 activity, thereby resensitizing cells to the effects of corticosteroids.[4][5][6] Phosphodiesterase 4 (PDE4) inhibitors like roflumilast offer another avenue, demonstrating direct anti-inflammatory effects and acting synergistically with corticosteroids.[2][3]
Visualizing the Mechanisms of Action
To better understand the cellular processes involved, the following diagrams illustrate the key signaling pathways implicated in corticosteroid resistance and the points of intervention for this compound and alternative therapies.
References
- 1. Differential anti-inflammatory effects of budesonide and a p38 MAPK inhibitor this compound on COPD pulmonary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roflumilast improves corticosteroid resistance COPD bronchial epithelial cells stimulated with toll like receptor 3 agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roflumilast improves corticosteroid resistance COPD bronchial epithelial cells stimulated with toll like receptor 3 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting phosphoinositide-3-kinase-delta with theophylline reverses corticosteroid insensitivity in chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Phosphoinositide-3-Kinase-δ with Theophylline Reverses Corticosteroid Insensitivity in Chronic Obstructive Pulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of AZD7624 Potency Across Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the potency of AZD7624, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, in various species. This document synthesizes available preclinical data, details relevant experimental methodologies, and presents the information in a clear, structured format to support further research and development.
This compound is a potent inhibitor of the α and β isoforms of p38 MAPK, key enzymes in the signaling cascade that drives cellular responses to inflammatory stimuli.[1][2] Understanding its comparative potency across different species is crucial for the preclinical evaluation and translation of its therapeutic potential.
Potency of this compound: A Cross-Species Comparison
The following table summarizes the available quantitative data on the potency of this compound in inhibiting p38α MAPK activity and downstream inflammatory responses in various species.
| Species | Assay Type | Target/Endpoint | Potency (IC50/pIC50) |
| Human | Recombinant Enzyme Assay | p38α (MAPK14) | 0.1 nM[1] |
| Cell-based Assay (PBMCs) | TNFα release | ~3.5 nM[1] | |
| Cell-based Assay (Mononuclear cells) | LPS-induced TNFα inhibition | pIC50: 8.4[3] | |
| Cell-based Assay (Whole blood) | LPS-induced TNFα inhibition | pIC50: 8.7[3] | |
| Cell-based Assay (Alveolar macrophages) | LPS-induced TNFα inhibition | pIC50: 9.0[3] | |
| Rat | Recombinant Enzyme Assay | p38α | Equally potent to human[1] |
| Mouse | Recombinant Enzyme Assay | p38α | Equally potent to human[1] |
| Guinea Pig | Recombinant Enzyme Assay | p38α | Equally potent to human[1] |
| Rabbit | Recombinant Enzyme Assay | p38α | Equally potent to human[1] |
| Dog | Recombinant Enzyme Assay | p38α | Equally potent to human[1] |
Note: "Equally potent to human" indicates that the inhibitory activity against the recombinant p38α enzyme was found to be similar across these species in preclinical studies conducted by AstraZeneca.[1] Specific IC50 values from these comparative enzymatic assays are not publicly available.
p38 MAPK Signaling Pathway and this compound Inhibition
The diagram below illustrates the p38 MAPK signaling cascade and the point of intervention for this compound. External stressors and inflammatory cytokines activate a cascade of kinases, leading to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, resulting in the production of pro-inflammatory cytokines like TNFα and IL-6. This compound acts as a competitive inhibitor of p38α/β, blocking this downstream signaling.
Caption: p38 MAPK signaling cascade and this compound inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor potency. Below are generalized protocols for key experiments used to determine the efficacy of p38 MAPK inhibitors like this compound.
In Vitro p38α Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified p38α.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant p38α kinase from different species.
Materials:
-
Recombinant p38α enzyme (human, rat, mouse, etc.)
-
Kinase substrate (e.g., ATF2)
-
ATP
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplates
Workflow:
Caption: General workflow for an in vitro kinase inhibition assay.
Procedure:
-
Reagent Preparation: Prepare assay buffer and solutions of recombinant p38α enzyme, substrate, and ATP at desired concentrations.
-
Compound Dilution: Perform serial dilutions of this compound to create a range of concentrations for testing.
-
Pre-incubation: In a microplate, combine the p38α enzyme with each concentration of this compound and incubate to allow for inhibitor binding.
-
Reaction Initiation: Add a mixture of ATP and the kinase substrate to each well to start the phosphorylation reaction.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent to quantify the amount of phosphorylated substrate or ADP produced. The signal is typically measured as luminescence or fluorescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell-Based TNFα Release Assay
This assay measures the ability of a compound to inhibit the production and release of the pro-inflammatory cytokine TNFα from cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Objective: To determine the IC50 of this compound for the inhibition of TNFα release in primary cells (e.g., PBMCs, alveolar macrophages) from different species.
Materials:
-
Isolated primary cells (e.g., human PBMCs, rat alveolar macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kit for TNFα detection
-
Cell culture plates
Procedure:
-
Cell Plating: Seed the primary cells into a multi-well cell culture plate and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for a defined period before stimulation.
-
Cell Stimulation: Add LPS to the cell culture medium to stimulate the inflammatory response and induce TNFα production.
-
Incubation: Incubate the cells for a sufficient time to allow for cytokine production and release into the supernatant.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
TNFα Quantification: Measure the concentration of TNFα in the collected supernatants using a species-specific ELISA kit.
-
Data Analysis: Calculate the percentage of TNFα inhibition for each this compound concentration relative to the LPS-stimulated control. Determine the IC50 value by plotting the inhibition data against the compound concentration.
Conclusion
This compound demonstrates high potency against human p38α MAPK and effectively inhibits inflammatory cytokine release in human primary cells.[1][3] Preclinical data indicates that its inhibitory activity against the recombinant p38α enzyme is conserved across multiple species, including rat, mouse, guinea pig, rabbit, and dog.[1] This cross-species potency profile, coupled with the detailed experimental protocols provided, offers a valuable resource for researchers investigating the therapeutic potential of p38 MAPK inhibition in various disease models. Further studies providing specific cellular IC50 values in a broader range of species would further enhance the comparative understanding of this compound's pharmacological activity.
References
A Head-to-Head Showdown: Benchmarking AZD7624 Against Next-Generation p38 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key therapeutic target for a multitude of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and various cancers. While first-generation p38 MAPK inhibitors showed initial promise, their clinical development was often stalled by off-target effects and toxicity. This has spurred the development of next-generation inhibitors with improved potency and selectivity. This guide provides a comparative analysis of AstraZeneca's AZD7624 against other next-generation p38 MAPK inhibitors, namely losmapimod and ralimetinib, with a focus on preclinical and clinical data to aid researchers and drug development professionals in this competitive field.
Signaling Pathway Overview
The p38 MAPK cascade is a crucial signaling pathway that responds to cellular stress and inflammatory cytokines.[1] Its activation leads to the downstream phosphorylation of various transcription factors and kinases, ultimately resulting in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]
Comparative Analysis of Next-Generation Inhibitors
The following tables summarize the available data for this compound, losmapimod, and ralimetinib. It is important to note that the data is compiled from various sources, and direct comparisons should be made with caution as experimental conditions may differ.
Table 1: In Vitro Potency Against p38 MAPK Isoforms
| Inhibitor | p38α (MAPK14) IC50/pKi | p38β (MAPK11) IC50/pKi | p38γ (MAPK12) | p38δ (MAPK13) |
| This compound | 0.1 nM (IC50)[2] | Active (15-fold less potent than α)[1] | Inactive[2] | Inactive[2] |
| Losmapimod | 8.1 (pKi) | 7.6 (pKi) | - | - |
| Ralimetinib | 5.3 nM (IC50)[3] | 3.2 nM (IC50)[3] | - | - |
| pKi values for Losmapimod can be converted to Ki, with 8.1 corresponding to ~7.9 nM and 7.6 corresponding to ~25.1 nM. |
Table 2: Cellular Activity and Clinical Development Status
| Inhibitor | Cellular Potency (TNF-α release IC50) | Route of Administration | Highest Development Phase | Key Clinical Findings |
| This compound | ~3.5 nM (human PBMCs)[2] | Inhaled | Phase II | Reduced inflammatory markers in COPD patients, but failed to reduce exacerbations.[1] |
| Losmapimod | 0.1 µM (human PBMCs) | Oral | Phase III | Failed to meet primary endpoint in Phase 3 trial for FSHD; development suspended.[4] |
| Ralimetinib | 5.2 nM (murine macrophages) | Oral | Phase II | Showed modest improvement in PFS in ovarian cancer; development complicated by side effects.[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.
In Vitro Kinase Inhibition Assay
This assay determines the concentration of an inhibitor required to block 50% of the activity of a specific kinase (IC50).
-
Reagents and Materials : Recombinant human p38 MAPK isoforms (α, β, γ, δ), kinase assay buffer, ATP, a suitable substrate (e.g., ATF-2), and the test inhibitors.[6]
-
Procedure :
-
Prepare serial dilutions of the test compounds.
-
In a multi-well plate, add the kinase, the diluted inhibitor, and the kinase assay buffer.[6]
-
Allow a pre-incubation period for the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.[6]
-
After a defined incubation period at a controlled temperature, stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done using various methods, including radioactivity-based assays (³²P-ATP) or non-radioactive methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based ADP detection (e.g., ADP-Glo™).[7]
-
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each inhibitor concentration compared to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Cytokine Production Assay (LPS-induced TNF-α)
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines from immune cells stimulated with lipopolysaccharide (LPS).
-
Cell Culture : Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are cultured under standard conditions.
-
Procedure :
-
Plate the cells at a specific density in a multi-well plate.
-
Pre-incubate the cells with various concentrations of the test inhibitor for a defined period.
-
Stimulate the cells with LPS to induce the production of TNF-α.
-
After an incubation period (typically several hours), collect the cell culture supernatant.
-
-
TNF-α Quantification : The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or other sensitive immunoassays like HTRF or AlphaLISA.[8]
-
Data Analysis : The percentage of TNF-α inhibition is calculated for each inhibitor concentration relative to LPS-stimulated cells without any inhibitor. The IC50 value is determined by plotting the inhibition data against the inhibitor concentration.
Experimental and Logical Workflow
The development and benchmarking of a kinase inhibitor like this compound follows a logical progression from initial discovery to clinical evaluation.
Conclusion and Future Perspectives
The development of next-generation p38 MAPK inhibitors remains a challenging yet promising area of research. While many early candidates failed in clinical trials due to toxicity or lack of efficacy, the lessons learned have paved the way for the design of more selective and potent molecules.
This compound demonstrates high potency against p38α and has shown target engagement in clinical trials. However, its failure to translate anti-inflammatory effects into clinical benefit in COPD highlights the complexity of targeting this pathway for chronic diseases. The inhaled route of administration for this compound was a novel approach to maximize local lung exposure while minimizing systemic side effects.[9]
In comparison, losmapimod and ralimetinib, both orally administered, have also faced significant hurdles in late-stage clinical development. The recent suspension of losmapimod for FSHD after a disappointing Phase 3 trial underscores the difficulty in demonstrating efficacy for this class of inhibitors in chronic conditions.[4] Ralimetinib showed some promise in oncology, but its development has been hampered by a narrow therapeutic window and potential off-target effects.[5][10]
Future efforts in the development of p38 MAPK inhibitors will likely focus on:
-
Isoform-specific inhibitors : Designing inhibitors that can selectively target different p38 isoforms to potentially improve the therapeutic window and reduce off-target effects.
-
Novel binding mechanisms : Exploring allosteric inhibitors or other non-ATP competitive binding modes to achieve greater selectivity.
-
Combination therapies : Investigating the use of p38 inhibitors in combination with other therapeutic agents to enhance efficacy.
The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing the next wave of p38 MAPK inhibitors towards clinical success. A thorough understanding of the comparative pharmacology and clinical history of compounds like this compound is essential for designing the next generation of therapies targeting the p38 MAPK pathway.
References
- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [openinnovation.astrazeneca.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Losmapimod - Wikipedia [en.wikipedia.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
AZD7624: A Comparative Analysis of a Discontinued p38 MAPK Inhibitor for Inflammatory Airway Diseases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the publicly available data on AZD7624, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, against other relevant therapeutic alternatives for inflammatory airway diseases like Chronic Obstructive Pulmonary Disease (COPD). Experimental data is summarized, and detailed methodologies for key experiments are provided to ensure reproducibility.
This compound, an inhaled small molecule, was investigated by AstraZeneca for its anti-inflammatory properties, specifically targeting the p38α/β MAPK isoforms.[1] While showing promise in preclinical and early-phase clinical studies by modulating inflammatory responses, its development for COPD was ultimately discontinued due to unfavorable safety and efficacy results.[2] This guide serves to consolidate the published data on this compound and compare its performance metrics with other p38 MAPK inhibitors and established COPD therapies.
Quantitative Data Summary
The following tables summarize the key performance indicators of this compound in comparison to other p38 MAPK inhibitors and standard-of-care treatments for COPD.
Table 1: Comparative Efficacy of this compound and other p38 MAPK Inhibitors on Inflammatory Biomarkers
| Drug | Target | Study Population | Challenge | Biomarker | Route of Administration | Effect Size | Reference |
| This compound | p38α/β MAPK | Healthy Volunteers | Inhaled LPS | Sputum Neutrophils | Inhaled | 56.6% reduction in increase from baseline (p<0.001) | [3] |
| Sputum TNF-α | 85.4% reduction in increase from baseline (p<0.001) | [3] | |||||
| Sputum IL-6 | 76.5% reduction in increase | [4] | |||||
| Blood Neutrophils | 43.5% reduction in differential increase | [4] | |||||
| Blood CRP | 93% attenuation of increase | [4] | |||||
| Losmapimod | p38α/β MAPK | COPD Patients | - | Systemic Inflammation | Oral | No significant effect on arterial inflammation | [5] |
| PH-797804 | p38 MAPK | Moderate to Severe COPD | - | Serum CRP | Oral | Decreased levels | [6] |
Table 2: Comparative Efficacy of this compound and Standard COPD Therapies on Clinical Endpoints
| Drug/Drug Class | Mechanism of Action | Primary Endpoint | Effect Size | Reference |
| This compound | p38 MAPK Inhibitor | Time to first moderate or severe COPD exacerbation | No statistically significant difference vs. placebo | [3] |
| Losmapimod | p38 MAPK Inhibitor | Annualized rate of moderate/severe exacerbations | No improvement (ratio to placebo: 1.04) | [7] |
| Post-bronchodilator FEV1 | Statistically significant improvement at Week 26 (p=0.007) | [7] | ||
| PH-797804 | p38 MAPK Inhibitor | Trough FEV1 at 6 weeks | 86-93 mL improvement vs. placebo | [8] |
| Dyspnea Index | Improvement at 3mg and 6mg doses | [8] | ||
| Budesonide/Formoterol | Inhaled Corticosteroid / Long-Acting β2-Agonist | Mean number of severe exacerbations per year | 24% reduction vs. placebo; 23% reduction vs. formoterol | [2] |
| FEV1 | 15% increase vs. placebo; 9% increase vs. budesonide | [2] | ||
| Tiotropium | Long-Acting Muscarinic Antagonist | Time to first exacerbation | Delayed by ~100 days vs. placebo | [1] |
| Trough FEV1 | 102 mL improvement vs. placebo at 48 weeks | [9] |
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanism and experimental designs discussed, the following diagrams are provided.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Efficacy and safety of budesonide/formoterol in the management of chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. The p38 mitogen activated protein kinase inhibitor losmapimod in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Losmapimod in Chronic Obstructive Pulmonary Disease Patients Stratified by Fibrinogen. [ctv.veeva.com]
- 8. Efficacy and safety of the oral p38 inhibitor PH-797804 in chronic obstructive pulmonary disease: a randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, an Inhaled p38 Inhibitor, Demonstrates Local Lung Inhibition of LPS-Induced TNF α with Minimal Systemic Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of AZD7624: A Comparative Analysis in Inflammatory Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo performance of AZD7624, a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha/beta, with alternative anti-inflammatory agents. The data presented herein is derived from key preclinical and clinical studies, validating the in vitro findings and elucidating the therapeutic potential of this compound in inflammatory conditions.
Executive Summary
This compound has demonstrated significant anti-inflammatory effects in in vivo models, corroborating its in vitro profile as a p38 MAPK inhibitor. The primary in vivo validation comes from a "Proof of Mechanism" study in healthy volunteers using a lipopolysaccharide (LPS) challenge model. In this model, inhaled this compound effectively suppressed key inflammatory markers in both the lungs and the systemic circulation. While direct head-to-head in vivo comparisons with other p38 MAPK inhibitors are limited, this guide provides an indirect comparison with losmapimod and the corticosteroid budesonide, based on available data from similar inflammatory models. Although promising in these early studies, it is important to note that the clinical development of this compound for Chronic Obstructive Pulmonary Disease (COPD) was discontinued due to a lack of efficacy in later-phase trials.[1][2]
Data Presentation: In Vivo Efficacy of this compound in a Human LPS Challenge Model
A randomized, double-blind, placebo-controlled, crossover study was conducted in healthy volunteers to assess the in vivo anti-inflammatory effects of a single inhaled dose of this compound (1200 µg) prior to an LPS challenge.[1] The following tables summarize the key findings from this study, demonstrating the potent suppression of LPS-induced inflammation.
Table 1: Effect of this compound on Inflammatory Markers in Sputum
| Biomarker | This compound vs. Placebo (% Reduction) | p-value |
| Sputum Neutrophils | 56.6% | <0.001 |
| TNF-α | 85.4% | <0.001 |
| IL-6 | 76.5% | - |
| MIP-1β | 69.5% | - |
| IL-8 | Significantly Reduced | - |
Data sourced from Patel NR, et al. (2018) and associated publications.[1][3]
Table 2: Effect of this compound on Inflammatory Markers in Blood
| Biomarker | This compound vs. Placebo (% Reduction) | Time Point |
| Blood Neutrophils | 43.5% | 12 hours |
| IL-6 | 70% | 12 hours |
| MIP-1β | Complete Inhibition | 6.5 hours |
| C-Reactive Protein (CRP) | 93% | - |
Data sourced from Patel NR, et al. (2018) and associated publications.[1][3]
Comparative Analysis with Alternative Agents
Losmapimod (p38 MAPK inhibitor): Losmapimod has been evaluated in various clinical trials for inflammatory conditions. Studies have shown that oral administration of losmapimod can reduce systemic inflammatory biomarkers such as CRP and IL-6. While the experimental contexts differ, this suggests that, similar to this compound, losmapimod can effectively modulate the p38 MAPK pathway in vivo to produce an anti-inflammatory response.
Budesonide (Corticosteroid): Budesonide is an inhaled corticosteroid with broad anti-inflammatory effects. In vitro studies have compared the effects of budesonide and this compound on different pulmonary cell types, showing that this compound had a greater effect on cytokine production from bronchial epithelial cells.[4][5] In animal models of LPS-induced lung inflammation, budesonide has been shown to reduce inflammatory cell influx and cytokine levels.[6][7] This highlights a potentially different and complementary mechanism of action compared to the targeted p38 MAPK inhibition of this compound.
Experimental Protocols
In Vivo Human Lipopolysaccharide (LPS) Challenge Study
Objective: To investigate the effect of a single inhaled dose of this compound on inflammatory biomarkers in induced sputum and blood in healthy volunteers after an inhaled LPS challenge.[1][8]
Study Design:
-
Randomized, double-blind, placebo-controlled, two-period crossover study.[1]
-
A minimum 28-day washout period was implemented between treatment periods.[1]
Participants:
-
Healthy male and female volunteers aged 18-55 years.[1]
Procedure:
-
Dosing: Participants received a single inhaled dose of 1200 µg this compound or a matching placebo.[3]
-
LPS Challenge: 30 minutes after dosing, participants inhaled 45,000 endotoxin units of LPS delivered by a breath-activated Mefar dosimeter.[1]
-
Sputum Induction: Sputum was induced 6 hours post-LPS challenge (6.5 hours post-dose) for the measurement of inflammatory biomarkers.[1]
-
Blood Sampling: Blood samples were collected at 0.25, 6.5, 12, and 24 hours post-dose for the analysis of inflammatory biomarkers.[1]
Key Outcome Measures:
-
Percentage change from baseline in sputum neutrophil counts.
-
Levels of inflammatory cytokines (TNF-α, IL-6, IL-8, MIP-1β) in sputum and blood.
-
Levels of C-reactive protein (CRP) in blood.
Mandatory Visualization
p38 MAPK Signaling Pathway and this compound Mechanism of Action
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for the In Vivo Human LPS Challenge Study
Caption: Workflow of the human LPS challenge study for this compound.
References
- 1. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The development of this compound for prevention of exacerbations in COPD: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hra.nhs.uk [hra.nhs.uk]
Safety Operating Guide
Navigating the Safe Disposal of AZD7624: A Procedural Guide
As an investigational drug, the proper disposal of AZD7624, a potent p38 inhibitor, is paramount for laboratory safety and environmental protection.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) outlining the disposal of this compound is not publicly available, established guidelines for the disposal of investigational drug products provide a comprehensive framework for its safe management.[6][7][8][9][10] All disposal procedures should adhere to federal, state, and local regulations.[6][9]
Core Principles for Disposal of Investigational Drugs
The fundamental principle for the disposal of investigational drugs like this compound is that they should be treated as hazardous waste unless explicitly determined otherwise.[6][8][9] Incineration at a permitted hazardous waste facility is the generally accepted method of destruction.[6][9] It is crucial to maintain meticulous records of the drug's lifecycle, from receipt to final disposition, to ensure accountability and compliance.[7][8]
Step-by-Step Disposal Protocol for this compound
The following procedure is a synthesis of best practices for the disposal of investigational drugs and should be adapted to comply with institutional and local regulations.
-
Initial Assessment and Segregation:
-
Identify all materials contaminated with this compound. This includes unused or expired drug product, partially used vials, empty containers, and any personal protective equipment (PPE) or lab supplies that have come into direct contact with the compound.
-
Segregate this compound waste from other laboratory waste streams at the point of generation.
-
-
Containerization and Labeling:
-
Secure Storage:
-
Store the sealed hazardous waste container in a secure, designated area with limited access.[7]
-
This storage area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Disposal:
-
Documentation:
Key Disposal Considerations
| Consideration | Guideline |
| Waste Classification | Treat as hazardous waste unless confirmed otherwise by a safety data sheet or EHS assessment.[6][8][9] |
| Final Disposition | Incineration at a licensed facility is the recommended method of destruction.[6][9] |
| Containerization | Use designated, properly labeled, leak-proof, and puncture-resistant containers.[6][11][12] |
| Documentation | Maintain meticulous records of drug accountability and obtain a certificate of destruction.[6][7][8][9] |
| Regulatory Compliance | Adhere to all federal, state, and local regulations for hazardous waste disposal.[6][9] |
Disposal Workflow
Caption: This diagram outlines the procedural workflow for the safe disposal of this compound waste.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. AZD-7624 |CAS:1095004-78-6 Probechem Biochemicals [probechem.com]
- 3. medkoo.com [medkoo.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound [openinnovation.astrazeneca.com]
- 6. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 7. ashp.org [ashp.org]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. Investigational Drug Service SOP - Disposal Return and Destruction of Investigational Product | Pharmacy Services [pharmacyservices.utah.edu]
- 11. astrazeneca-us.com [astrazeneca-us.com]
- 12. www2.calrecycle.ca.gov [www2.calrecycle.ca.gov]
Essential Safety and Handling Protocols for AZD7624
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling AZD7624. Adherence to these protocols is mandatory to ensure personal safety and maintain a secure laboratory environment. The following procedures cover personal protective equipment (PPE), operational handling, and disposal of this compound.
Personal Protective Equipment (PPE)
When handling this compound in a laboratory setting, the following personal protective equipment is required to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them frequently, especially if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory where this compound is handled. |
| Body Protection | Laboratory coat | A standard laboratory coat should be worn, fully buttoned, to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Handling of solid this compound should be performed in a chemical fume hood to avoid inhalation of dust particles. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Receiving and Storage
-
Upon Receipt: Inspect the container for any damage or leaks. Wear appropriate PPE (gloves and safety glasses) when unpacking.
-
Storage Conditions: this compound should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to store the solid powder at -20°C.
Weighing and Solution Preparation
-
Preparation: Before handling, ensure the work area, typically a chemical fume hood, is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Weighing:
-
Wear all required PPE.
-
Carefully weigh the desired amount of this compound powder on a calibrated analytical balance within the fume hood to minimize inhalation risk.
-
Use a spatula to handle the powder and avoid generating dust.
-
-
Dissolving:
-
Add the appropriate solvent (e.g., DMSO) to the vessel containing the weighed this compound.
-
Cap the vessel securely and mix by vortexing or sonicating until the solid is completely dissolved.
-
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste in accordance with institutional and local regulations.
-
Solid Waste: Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Container Disposal: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Logical workflow for handling this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
